molecular formula C21H18N8 B15621720 T025

T025

Número de catálogo: B15621720
Peso molecular: 382.4 g/mol
Clave InChI: PMWVYONICYRLNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

T025 is a useful research compound. Its molecular formula is C21H18N8 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-N-methyl-4-N-(pyrimidin-2-ylmethyl)-5-quinolin-6-yl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N8/c1-22-21-28-19-18(20(29-21)27-12-17-24-8-3-9-25-17)15(11-26-19)13-5-6-16-14(10-13)4-2-7-23-16/h2-11H,12H2,1H3,(H3,22,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWVYONICYRLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C(=CN2)C3=CC4=C(C=C3)N=CC=C4)C(=N1)NCC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

T-025 Inhibitor: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of T-025, a potent and orally active inhibitor of Cdc2-like kinases (CLKs). T-025 has demonstrated significant anti-tumor efficacy, particularly in cancers driven by MYC amplification. This document details its mechanism of action, quantitative efficacy data, and the experimental protocols used to elucidate its biological function.

Core Concepts and Mechanism of Action

T-025 is a highly selective inhibitor of the CLK family of kinases (CLK1, CLK2, CLK3, and CLK4) and also shows potent activity against the DYRK family (DYRK1A, DYRK1B).[1][2] CLKs are key regulators of pre-mRNA splicing, a critical process for gene expression, by phosphorylating serine/arginine-rich (SR) proteins.[3] By inhibiting CLKs, T-025 disrupts the normal splicing process, leading to the exclusion of exons (exon skipping) in numerous genes. This aberrant splicing can result in the production of non-functional proteins or trigger nonsense-mediated decay of the mRNA, ultimately leading to cancer cell death (apoptosis).[1][3]

The anti-proliferative effects of T-025 are particularly pronounced in cancer cells with high expression of CLK2 or amplification of the MYC oncogene.[1][4] MYC-driven cancers are often characterized by altered pre-mRNA splicing, making them particularly vulnerable to CLK inhibition.[4] T-025 has been shown to synergistically induce apoptosis in cancer cells with MYC activation.[4]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity and anti-proliferative effects of T-025.

Table 1: Kinase Inhibition Profile of T-025

Kinase TargetKd (nM)
CLK14.8[1][2]
CLK20.096[1][2]
CLK36.5[1][2]
CLK40.61[1][2]
DYRK1A0.074[1][2]
DYRK1B1.5[1][2]
DYRK232[1][2]

Table 2: Anti-Proliferative Activity of T-025 in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
Hematological and Solid Cancer Cell LinesVarious30 - 300[1][2]
MDA-MB-468Triple-Negative Breast CancerConcentration-dependent growth inhibition observed[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by T-025 and the general workflows of the experiments used to characterize its activity.

T025_Mechanism_of_Action cluster_0 Cell Nucleus T025 T-025 CLKs CLKs (CLK1, CLK2, CLK3, CLK4) This compound->CLKs inhibition SR_proteins SR Proteins (unphosphorylated) CLKs->SR_proteins phosphorylation pSR_proteins SR Proteins (phosphorylated) splicing Splicing pSR_proteins->splicing promotes pre_mRNA pre-mRNA pre_mRNA->splicing exon_skipping Alternative Splicing (Exon Skipping) splicing->exon_skipping disruption leads to apoptosis Apoptosis exon_skipping->apoptosis

T-025 Mechanism of Action

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies kinase_assay Kinase Assay (KINOMEscan) viability_assay Cell Viability Assay cell_culture Cancer Cell Culture (e.g., MDA-MB-468) treatment T-025 Treatment cell_culture->treatment treatment->viability_assay western_blot Western Blot (pCLK, Apoptosis markers) treatment->western_blot caspase_assay Caspase-3/7 Assay treatment->caspase_assay animal_model Xenograft/Allograft Model (e.g., MYC-driven breast cancer) invivo_treatment T-025 Administration (oral) animal_model->invivo_treatment tumor_measurement Tumor Growth Monitoring invivo_treatment->tumor_measurement ihc Immunohistochemistry (pCLK, Ki67) tumor_measurement->ihc

Experimental Workflow Overview

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Kinase Inhibition Assay (KINOMEscan™)

This assay is used to determine the binding affinity (Kd) of T-025 to a large panel of kinases.

  • Principle: A competition-based binding assay where test compounds are competed against a proprietary, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Protocol Outline:

    • Kinases are expressed as fusions with a DNA tag.

    • The tagged kinases are incubated with the immobilized ligand and T-025 at various concentrations.

    • After incubation, the unbound kinases are washed away.

    • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

    • Kd values are calculated from the dose-response curves.

Cell Proliferation Assay

This assay measures the effect of T-025 on the growth of cancer cell lines.

  • Cell Lines: A panel of hematological and solid tumor cell lines, including MDA-MB-468 (triple-negative breast cancer), are used.[1][2]

  • Protocol:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • T-025 is serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included.

    • Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

    • Cell viability is assessed using a colorimetric assay (e.g., MTT or XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

    • Absorbance or luminescence is measured using a microplate reader.

    • IC50 values are calculated from the dose-response curves.

Caspase-3/7 Activity Assay

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.

  • Principle: A luminogenic or fluorogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3 and -7, releasing a signal that is proportional to caspase activity.

  • Protocol:

    • Cells are seeded in 96-well plates and treated with T-025 as described for the proliferation assay.

    • After the desired incubation period, the caspase-3/7 reagent is added to each well.

    • The plate is incubated at room temperature for a specified time (e.g., 1 hour) to allow for the enzymatic reaction.

    • Luminescence or fluorescence is measured using a microplate reader.

Immunoblotting (Western Blot)

This technique is used to detect changes in protein expression and phosphorylation levels.

  • Protocol:

    • Cells are treated with T-025 for a specified time (e.g., 6 hours for phosphorylation studies).[2]

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a protein assay (e.g., BCA).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., CLK2, phospho-CLK, cleaved PARP, β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Xenograft/Allograft Studies

These studies evaluate the anti-tumor efficacy of T-025 in a living organism.

  • Animal Models:

    • Xenograft Model: Immunocompromised mice (e.g., Balb/c nude mice) are subcutaneously injected with human cancer cells (e.g., MDA-MB-468).[2]

    • Allograft Model: Immunocompetent mice are implanted with tumors derived from a syngeneic mouse cancer model (e.g., MMTV-MYC transgenic mice for MYC-driven breast cancer).[1]

  • Treatment Regimen:

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • T-025 is administered orally (p.o.) at a specified dose and schedule (e.g., 50 mg/kg, twice daily on 2 days per week for 3 weeks).[2]

    • The control group receives the vehicle.

  • Efficacy Evaluation:

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Body weight is monitored as an indicator of toxicity.

    • At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry).

Immunohistochemistry (IHC)

This technique is used to visualize the expression and localization of proteins within tumor tissues.

  • Protocol:

    • Tumor tissues are fixed in formalin and embedded in paraffin.

    • Tissue sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed to unmask the epitopes.

    • Sections are incubated with primary antibodies against proteins of interest (e.g., phospho-CLK, Ki-67 for proliferation).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

    • The signal is developed using a chromogenic substrate (e.g., DAB).

    • Sections are counterstained (e.g., with hematoxylin), dehydrated, and mounted.

    • Slides are imaged using a microscope.

References

T025 (CAS 2407433-00-3): A Technical Guide to its Research Applications in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T025 is a potent, orally active small molecule inhibitor of the Cdc2-like kinase (CLK) family, with significant activity against dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family members.[1][2][3][4][5][6] Primarily investigated for its anti-neoplastic properties, this compound functions by modulating pre-mRNA splicing, a critical process often dysregulated in cancer.[1] This disruption of RNA splicing leads to the induction of apoptosis and suppression of cell growth in various cancer models.[1][2][3] Notably, this compound has demonstrated significant efficacy in cancers characterized by MYC amplification, highlighting a synthetic lethal interaction that presents a promising therapeutic window.[1][2] This technical guide provides an in-depth overview of the research applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound exerts its biological effects through the potent inhibition of CLK1, CLK2, CLK3, and CLK4, as well as DYRK1A and DYRK1B.[2][4] CLKs are essential regulators of pre-mRNA splicing, a fundamental step in gene expression, through their phosphorylation of serine/arginine-rich (SR) proteins. By inhibiting CLKs, this compound prevents the proper phosphorylation of SR proteins, leading to alterations in alternative splicing, including the induction of exon skipping.[1][4] This disruption of normal splicing patterns can generate non-functional proteins or trigger nonsense-mediated mRNA decay, ultimately leading to cell cycle arrest and apoptosis.[7] The sensitivity of cancer cells to this compound has been linked to high CLK2 expression and amplification of the MYC oncogene, suggesting these as potential biomarkers for patient stratification.[1]

Signaling Pathway

T025_Signaling_Pathway This compound This compound CLKs CLKs (CLK1, CLK2, CLK3, CLK4) DYRKs (DYRK1A, DYRK1B) This compound->CLKs inhibition Phospho_SR Phosphorylated SR Proteins This compound->Phospho_SR prevents formation SR_Proteins SR Proteins CLKs->SR_Proteins phosphorylates Spliceosome Spliceosome Assembly & Function Phospho_SR->Spliceosome Splicing Pre-mRNA Splicing Spliceosome->Splicing Alternative_Splicing Altered Alternative Splicing (Exon Skipping) Splicing->Alternative_Splicing Apoptosis Apoptosis Splicing->Apoptosis Cell_Growth Suppression of Tumor Growth Splicing->Cell_Growth Alternative_Splicing->Apoptosis Alternative_Splicing->Cell_Growth MYC MYC Amplification MYC->this compound sensitizes cells to MYC->Splicing influences

Caption: this compound inhibits CLKs, disrupting SR protein phosphorylation and altering splicing, leading to apoptosis.

Quantitative Data

Table 1: Kinase Inhibition Profile of this compound
Kinase TargetKd (nM)
CLK14.8
CLK20.096
CLK36.5
CLK40.61
DYRK1A0.074
DYRK1B1.5
DYRK232

Data sourced from MedChemExpress and other suppliers, referencing Iwai K, et al. EMBO Mol Med. 2018.[1][2][3][5][8]

Table 2: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50 Range (nM)
Various Hematological and Solid Cancer Cell LinesVarious30 - 300
MDA-MB-468Triple-Negative Breast CancerConcentration-dependent growth inhibition observed up to 1000 nM

Data sourced from MedChemExpress, referencing Iwai K, et al. EMBO Mol Med. 2018.[1][3][8]

Table 3: In Vivo Efficacy of this compound
Animal ModelDosage and AdministrationKey Outcomes
Balb/c nude mice with MDA-MB-468 xenografts50 mg/kg, oral administration, twice daily on 2 days per week for 3 weeksSuppressed tumor growth with less than 10% nadir body weight loss.
MMTV-MYC allograft model50 mg/kg, oral administration, twice daily on 2 days per weekSignificant anti-tumor efficacy.

Data sourced from MedChemExpress and Iwai K, et al. EMBO Mol Med. 2018.[1][8]

Experimental Protocols

Cell Viability Assay

This protocol is adapted from the methods used to assess the anti-proliferative effects of this compound on cancer cell lines such as MDA-MB-468.

Workflow:

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed MDA-MB-468 cells in 96-well plates culture Culture overnight seed_cells->culture treat_this compound Treat cells with serial dilutions of this compound (0-1000 nM) culture->treat_this compound incubate Incubate for 72 hours treat_this compound->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure calculate_ic50 Calculate IC50 values measure->calculate_ic50

Caption: Workflow for determining the IC50 of this compound in cancer cell lines.

Methodology:

  • Cell Seeding: Seed MDA-MB-468 cells in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium and culture overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Use a commercially available cell viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Add the reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and calculate the IC50 values using a suitable software package (e.g., GraphPad Prism).

Western Blot Analysis of CLK Phosphorylation

This protocol details the procedure for assessing the effect of this compound on the phosphorylation of CLK2 in MDA-MB-468 cells.[1][8]

Methodology:

  • Cell Treatment: Culture MDA-MB-468 cells and treat with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300, and 1000 nM) for 6 hours.[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-CLK2 (pCLK2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total CLK2 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vivo Xenograft/Allograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in mouse models.

Workflow:

In_Vivo_Workflow cluster_model Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis implant Implant MDA-MB-468 cells (xenograft) or MMTV-MYC tumor fragments (allograft) into immunodeficient mice tumor_growth Allow tumors to reach a palpable size implant->tumor_growth randomize Randomize mice into treatment and vehicle control groups tumor_growth->randomize administer Administer this compound (50 mg/kg, p.o.) or vehicle according to schedule randomize->administer monitor Monitor tumor volume and body weight administer->monitor euthanize Euthanize mice at study endpoint monitor->euthanize excise Excise and weigh tumors euthanize->excise analyze Perform downstream analysis (e.g., IHC, Western blot) excise->analyze

References

An In-depth Technical Guide to the T025 Target Kinases: CLK1, CLK2, and CLK3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Cdc2-like kinases (CLKs) CLK1, CLK2, and CLK3, with a particular focus on their inhibition by the potent, orally available compound T025. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological pathways.

Introduction to Cdc2-like Kinases (CLKs)

The CLK family, comprising CLK1, CLK2, CLK3, and CLK4, consists of dual-specificity protein kinases that can phosphorylate serine, threonine, and tyrosine residues.[1] These kinases are crucial regulators of pre-mRNA splicing, a fundamental process in gene expression.[2][3] They exert their function primarily by phosphorylating serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[1][2] This phosphorylation modulates the subcellular localization and activity of SR proteins, thereby influencing exon recognition and alternative splicing.[1][4] Dysregulation of CLK activity and the subsequent alterations in splicing are implicated in numerous diseases, including cancer and neurodegenerative disorders, making CLKs attractive therapeutic targets.[2][5]

This compound is a novel, orally active, and highly potent pan-CLK inhibitor.[6][7][8] It has demonstrated significant anti-proliferative effects in various cancer models, particularly those driven by MYC amplification.[7][9][10] this compound functions by reducing CLK-dependent phosphorylation, leading to widespread changes in pre-mRNA splicing, including exon skipping, which ultimately induces cell cycle arrest and apoptosis in cancer cells.[6][10][11]

Data Presentation: this compound Inhibitory Profile

The inhibitory activity of this compound has been characterized against multiple kinases, demonstrating high potency for the CLK and DYRK families.

Table 1: Biochemical Potency of this compound Against CLK and DYRK Kinases
Kinase TargetKd (nM)
CLK1 4.8
CLK2 0.096
CLK3 6.5
CLK40.61
DYRK1A0.074
DYRK1B1.5
DYRK232
Data sourced from multiple references.[6][8][12]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell Line TypeIC50 Range (nM)
Hematological Cancer30-300
Solid Tumor Cancer30-300
MDA-MB-468 (Breast Cancer)Dose-dependent suppression (1-1000 nM)
Data sourced from multiple references.[6][12][13]

Signaling Pathways Involving CLK1, CLK2, and CLK3

CLKs are central to the regulation of RNA splicing and are also integrated into various cellular signaling networks that control proliferation, survival, and metabolism.

General CLK-Mediated Splicing Regulation

The primary role of CLK1, CLK2, and CLK3 is the phosphorylation of SR proteins. This action is essential for the proper assembly of the spliceosome and the regulation of alternative splicing.[1][2] By controlling the phosphorylation state of SR proteins, CLKs can dictate which exons are included or excluded from the final mature mRNA, thereby generating multiple protein isoforms from a single gene.[2][3] Inhibition of CLKs with this compound disrupts this process, leading to global exon skipping and the production of non-functional proteins, which can trigger cell death.[7][10]

CLK_Splicing_Pathway cluster_nucleus Nucleus CLKs CLK1, CLK2, CLK3 SR_Proteins SR Proteins (e.g., SRSF1) CLKs->SR_Proteins Phosphorylates pSR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Promotes pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on mRNA Mature mRNA pre_mRNA->mRNA Splicing This compound This compound This compound->CLKs Inhibits

General pathway of CLK-mediated pre-mRNA splicing regulation.
CLK2 Signaling in Cancer

CLK2 is frequently amplified and overexpressed in breast cancer, where it acts as an oncogenic kinase.[14] It can be activated via phosphorylation by AKT, creating a potential self-regulatory loop.[14][15] High CLK2 expression is associated with increased cell proliferation, marked by elevated levels of Cyclin B1 and CDK1.[14] Furthermore, high CLK2 levels have been identified as a biomarker for sensitivity to the CLK inhibitor this compound.[7][10]

CLK2_Cancer_Pathway cluster_cell Cancer Cell AKT AKT CLK2 CLK2 AKT->CLK2 Activates (Phosphorylation) Proliferation Cell Proliferation (Cyclin B1, CDK1) CLK2->Proliferation Promotes Splicing Aberrant Splicing CLK2->Splicing Promotes Tumorigenesis Tumorigenesis Proliferation->Tumorigenesis Splicing->Tumorigenesis

Oncogenic signaling pathways involving CLK2 in cancer.
CLK3 Signaling Pathways

Recent studies have uncovered specific roles for CLK3 in promoting cancer progression through distinct signaling pathways. In colorectal cancer (CRC), CLK3 has been shown to positively regulate the IL-6/STAT3 pathway by stabilizing JAK2 protein levels.[16] Additionally, CLK3 can activate MYC signaling by upregulating c-MYC expression, which in turn promotes tumor cell proliferation.[17] This positions CLK3 as a critical node integrating splicing control with major cancer-promoting pathways.

CLK3_Signaling_Pathways cluster_crc_cell Colorectal Cancer Cell CLK3 CLK3 JAK2 JAK2 Stabilization CLK3->JAK2 Promotes cMYC c-MYC Upregulation CLK3->cMYC Promotes IL6_STAT3 IL-6/STAT3 Pathway JAK2->IL6_STAT3 Activates Proliferation Tumor Proliferation IL6_STAT3->Proliferation cMYC->Proliferation

CLK3-mediated activation of IL-6/STAT3 and MYC signaling.

Experimental Protocols

Standardized assays are essential for evaluating the potency and efficacy of kinase inhibitors like this compound. Below are detailed methodologies for key biochemical and cell-based experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[18] The assay measures the amount of ADP produced, which correlates with kinase activity.[19]

Objective: To quantify the inhibitory effect of this compound on CLK1, CLK2, and CLK3 activity.

Materials:

  • Purified recombinant CLK1, CLK2, or CLK3 enzyme.[20][21]

  • Kinase-specific substrate (e.g., Myelin Basic Protein or a synthetic peptide).[21]

  • This compound compound stock solution (e.g., 10 mM in DMSO).[13]

  • Kinase assay buffer.

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (or similar).[19]

  • White, opaque 96-well or 384-well assay plates.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. A typical starting concentration for the dilution series is 10 µM. Ensure the final DMSO concentration does not exceed 1%.[18]

  • Reaction Setup:

    • Add 5 µL of diluted this compound or vehicle control (DMSO in buffer) to the wells of the assay plate.[18]

    • Add 10 µL of a 2X kinase/substrate mixture containing the purified CLK enzyme and its substrate.[18]

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be near the Km for the specific kinase.[18]

    • Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP.[18]

    • Incubate at room temperature for 40 minutes.[18]

  • Generate Luminescent Signal:

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is used by a luciferase to produce light.[18][19]

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[18]

Kinase_Assay_Workflow A Prepare this compound Serial Dilution B Add this compound/Vehicle to Plate A->B C Add Kinase/Substrate Mixture B->C D Initiate Reaction with ATP C->D E Incubate (30°C, 60 min) D->E F Stop Reaction (Add ADP-Glo™ Reagent) E->F G Generate Signal (Add Detection Reagent) F->G H Read Luminescence G->H I Calculate IC50 H->I

Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay

This protocol is used to determine the effect of a compound on the proliferation and viability of cancer cells.

Objective: To determine the anti-proliferative IC50 of this compound in a relevant cancer cell line (e.g., MDA-MB-468).

Materials:

  • Cancer cell line (e.g., MDA-MB-468).

  • Complete cell culture medium.

  • This compound compound stock solution.

  • Clear-bottom, 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Incubator (37°C, 5% CO2).

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the old medium from the plate and add 100 µL of the medium containing the diluted this compound or vehicle control.

    • Incubate the plate for 72 hours.[6]

  • Measure Cell Viability:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of viability for each this compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell_Assay_Workflow A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat Cells with Serial Diluted this compound B->C D Incubate (72 hours) C->D E Add Cell Viability Reagent D->E F Incubate (10 min, RT) E->F G Read Luminescence F->G H Calculate IC50 G->H

Workflow for a cell-based proliferation assay.

Conclusion

CLK1, CLK2, and CLK3 are critical regulators of pre-mRNA splicing whose dysregulation is linked to cancer and other diseases. The small molecule inhibitor this compound demonstrates high potency against these kinases, leading to significant anti-tumor effects by disrupting splicing, particularly in cancers with high CLK2 expression or MYC amplification.[7][10] The data and protocols presented in this guide provide a foundational resource for researchers working to further elucidate the roles of CLK kinases in disease and to advance the development of targeted therapies like this compound.

References

T025: A Technical Guide to the Inhibition of DYRK1A and DYRK1B Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of T025, a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinases 1A (DYRK1A) and 1B (DYRK1B). This document details the compound's inhibitory profile, its impact on key signaling pathways, and comprehensive experimental protocols for its evaluation.

Quantitative Data Summary: Inhibitory Profile of this compound

This compound is a potent, orally active inhibitor of the Cdc2-like kinase (CLK) family and the DYRK family of kinases.[1] Its high affinity for DYRK1A and DYRK1B makes it a valuable tool for investigating the roles of these kinases in various cellular processes. The binding affinities (Kd) of this compound against a panel of relevant kinases are summarized below.

Kinase TargetBinding Affinity (Kd) in nM
DYRK1A 0.074
DYRK1B 1.5
DYRK232
CLK14.8
CLK20.096
CLK36.5
CLK40.61
Table 1: Dissociation constants (Kd) of this compound for DYRK and CLK family kinases. Data sourced from MedchemExpress.[1]

In addition to its kinase binding affinity, this compound demonstrates anti-proliferative activity in various cancer cell lines, with reported IC50 values in the range of 30-300 nM.[1]

Mechanism of Action and Signaling Pathways

DYRK1A and DYRK1B are members of the CMGC group of serine/threonine kinases that play crucial roles in regulating cell proliferation, cell cycle control, neuronal development, and DNA damage response.[2][3] They act by phosphorylating a wide array of downstream substrates, including transcription factors and cell cycle regulators.[2][4] this compound exerts its effects by inhibiting the kinase activity of DYRK1A/B, thereby modulating these critical signaling cascades.

Key downstream targets and pathways affected by DYRK1A/B inhibition include:

  • Cell Cycle Regulation: DYRK1A promotes cell cycle exit and quiescence by phosphorylating Cyclin D3, targeting it for degradation.[3][5] Inhibition of DYRK1A can therefore impair this process.

  • Transcription Factor Regulation: DYRK1A phosphorylates and regulates the activity of transcription factors such as FOXO1 and STAT3, which are critical for processes like DNA damage response and B-cell development.[3]

  • Splicing Machinery: As a potent CLK inhibitor, this compound also significantly impacts pre-mRNA splicing, as CLKs are essential for phosphorylating serine- and arginine-rich (SR) proteins involved in exon recognition.[6]

The diagram below illustrates the principal signaling pathways modulated by the inhibitory action of this compound on DYRK1A and DYRK1B.

G cluster_inhibitor Inhibitor cluster_kinase Kinase Target cluster_substrates Downstream Substrates cluster_outcomes Cellular Outcomes This compound This compound DYRK1AB DYRK1A / DYRK1B This compound->DYRK1AB STAT3 STAT3 DYRK1AB->STAT3 FOXO1 FOXO1 DYRK1AB->FOXO1 CyclinD Cyclin D3 DYRK1AB->CyclinD Proliferation Cell Proliferation STAT3->Proliferation Apoptosis DNA Damage Response / Apoptosis FOXO1->Apoptosis Quiescence Cell Cycle Exit (Quiescence) CyclinD->Quiescence p27 Stabilization

Caption: this compound inhibition of DYRK1A/B and downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the inhibitory activity of this compound against DYRK1A and DYRK1B.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the inhibitory potency (IC50) of this compound on DYRK1A kinase activity in a purified system.

Workflow Diagram:

G A 1. Compound Dilution Prepare serial dilutions of this compound in DMSO. B 2. Assay Plate Prep Add diluted this compound or DMSO control to 384-well plate. A->B C 3. Enzyme Addition Add recombinant DYRK1A enzyme in kinase buffer. B->C D 4. Incubation Incubate at room temp for 15-30 minutes. C->D E 5. Reaction Initiation Add ATP/Substrate mix (e.g., fluorescent peptide). D->E F 6. Kinase Reaction Incubate at room temp for 60 minutes. E->F G 7. Detection Add TR-FRET detection reagents and read plate. F->G H 8. Data Analysis Calculate IC50 value. G->H

Caption: Workflow for a TR-FRET based in vitro kinase assay.

Materials:

  • Recombinant DYRK1A enzyme

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7][8]

  • This compound compound

  • ATP solution

  • Fluorescently labeled peptide substrate for DYRK1A (e.g., DYRKtide)[8]

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647 tracer)

  • 384-well low-volume assay plates

  • DMSO

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution series of this compound in 100% DMSO.

  • Assay Assembly:

    • Add 5 µL of kinase buffer containing the recombinant DYRK1A enzyme to the wells of a 384-well plate.[7]

    • Transfer a small volume (e.g., 50 nL) of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.[9]

    • Mix and incubate the plate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.[7][9]

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture prepared in kinase buffer.[7] The final ATP concentration should be at or near the Km for DYRK1A.

    • Incubate the plate at room temperature for 60 minutes.[7]

  • Detection:

    • Stop the reaction and detect substrate phosphorylation by adding the TR-FRET detection reagents according to the manufacturer's protocol.[7]

    • Incubate for 60 minutes to allow for detection reagent binding.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the normalized signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]

Cell-Based Target Engagement Assay (Western Blot)

This protocol is designed to confirm that this compound inhibits DYRK1A activity within a cellular context by measuring the phosphorylation status of a known downstream substrate, such as FOXO1 at Serine 329.[3]

Workflow Diagram:

G A 1. Cell Culture & Treatment Seed cells and treat with serial dilutions of this compound. B 2. Cell Lysis Harvest and lyse cells in buffer with protease/phosphatase inhibitors. A->B C 3. Protein Quantification Determine protein concentration of lysates (e.g., BCA assay). B->C D 4. SDS-PAGE Separate equal protein amounts by gel electrophoresis. C->D E 5. Protein Transfer Transfer proteins from gel to a PVDF membrane. D->E F 6. Immunoblotting Block and probe membrane with primary (e.g., p-FOXO1) and secondary antibodies. E->F G 7. Detection & Imaging Add chemiluminescent substrate and image the blot. F->G H 8. Analysis Quantify band intensities to determine inhibition. G->H

Caption: Workflow for a cell-based Western blot assay.

Materials:

  • Relevant cell line (e.g., B-cell acute lymphoblastic leukemia cell line)[3]

  • Cell culture medium and supplements

  • This compound compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-FOXO1 (Ser329), anti-total FOXO1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere or stabilize. Treat the cells with increasing concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 4 hours).[3]

  • Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[7]

  • Protein Quantification: Determine the total protein concentration for each cell lysate using a standard method like the BCA assay.[7]

  • SDS-PAGE and Transfer: Separate equal amounts of total protein (e.g., 20-30 µg) on an SDS-PAGE gel and subsequently transfer the proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-FOXO1) overnight at 4°C.[7]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system.

  • Analysis:

    • Strip the membrane and re-probe for total FOXO1 and a loading control (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities using software like ImageJ.[11]

    • Determine the inhibitory effect of this compound by calculating the ratio of the phosphorylated substrate to the total substrate at each concentration, normalized to the loading control.

Conclusion

This compound is a highly potent, dual inhibitor of DYRK1A and DYRK1B, with additional strong activity against CLK kinases. Its ability to modulate key cellular pathways involved in cell cycle control, transcription, and apoptosis makes it a powerful chemical probe for basic research and a potential starting point for therapeutic development, particularly in oncology.[1][6] The experimental protocols provided herein offer a robust framework for researchers to further characterize the efficacy and mechanism of action of this compound and similar kinase inhibitors.

References

The Role of T-025 in the Modulation of Pre-mRNA Splicing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pre-messenger RNA (pre-mRNA) splicing is a fundamental process in eukaryotic gene expression, and its dysregulation is increasingly implicated in various pathologies, including cancer. The Cdc2-like kinases (CLKs) play a pivotal role in regulating this process through the phosphorylation of serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. T-025, a potent and orally available small molecule inhibitor of CLKs, has emerged as a significant tool for modulating pre-mRNA splicing. This technical guide provides an in-depth overview of the mechanism of action of T-025, its impact on alternative splicing, quantitative data from relevant studies, and detailed experimental protocols for its investigation.

Introduction to T-025 and Pre-mRNA Splicing

Pre-mRNA splicing is the process by which non-coding sequences (introns) are removed from a pre-mRNA transcript and the coding sequences (exons) are ligated together to form a mature messenger RNA (mRNA). This process is carried out by the spliceosome, a large and dynamic ribonucleoprotein complex. Alternative splicing allows for the production of multiple protein isoforms from a single gene, thereby greatly expanding the proteomic diversity of an organism.

The serine/arginine-rich (SR) family of proteins are crucial for both constitutive and alternative splicing. Their activity is regulated by their phosphorylation status, which is controlled by kinases such as the CLK family (CLK1, CLK2, CLK3, and CLK4).[1] T-025 is a novel and potent inhibitor of CLKs, and by modulating the phosphorylation of SR proteins, it can significantly alter splicing patterns.[2][3] This has profound effects on gene expression, impacting cellular processes such as cell division, migration, and apoptosis, making T-025 a compound of interest for therapeutic development, particularly in oncology.[1][4]

Mechanism of Action of T-025

T-025 exerts its biological effects by inhibiting the catalytic activity of CLK kinases.[3] This inhibition leads to a reduction in the phosphorylation of SR proteins.[2] The hypo-phosphorylated state of SR proteins affects their localization and interaction with other components of the spliceosome. Specifically, CLK inhibition by T-025 has been shown to cause the accumulation of the SR protein SRSF7 in nuclear speckles, which restricts its dynamic mobility and availability for the splicing process.[1] This disruption of SR protein function leads to widespread changes in alternative splicing, with a notable induction of exon skipping events.[2][5]

The overall signaling pathway is depicted in the diagram below:

T025_Mechanism_of_Action cluster_splicing Molecular Cascade T025 T-025 CLKs CLKs (CLK1, CLK2, CLK3, CLK4) This compound->CLKs Inhibition SR Hypo-phosphorylated SR Proteins pSR Phosphorylated SR Proteins (e.g., p-SRSF7) CLKs->pSR Phosphorylation pSR->SR Dephosphorylation (promoted by T-025) Spliceosome Spliceosome Function pSR->Spliceosome Regulation SR->Spliceosome Dysregulation Splicing Alternative Splicing Modulation (e.g., Exon Skipping) Spliceosome->Splicing Downstream Downstream Cellular Effects (Cell Cycle Arrest, Apoptosis, Reduced Migration) Splicing->Downstream

Caption: T-025 mechanism of action.

Quantitative Data on T-025 Activity

The following tables summarize the quantitative data regarding the inhibitory activity of T-025 and its effects on cancer cell lines.

Table 1: Inhibitory Activity of T-025 against CLK and DYRK Kinases [6]

KinaseKd (nM)
CLK14.8
CLK20.096
CLK36.5
CLK40.61
DYRK1A0.074
DYRK1B1.5
DYRK232

Table 2: Anti-proliferative and Anti-migratory Effects of T-025 on TNBC Cell Lines [7]

Cell LineParameterConcentrationDurationEffect
MDA-MB-231Cell Proliferation100 - 1000 nM72 hDose-dependent inhibition
Hs578TCell Proliferation100 - 1000 nM72 hDose-dependent inhibition
MDA-MB-231Cell Migration Speed100 - 1000 nM24, 48, 72 hDose- and time-dependent reduction
Hs578TCell Migration Speed100 - 1000 nM24, 48, 72 hDose- and time-dependent reduction
MDA-MB-468Cell Growth0 - 1000 nM72 hDose-dependent suppression

Table 3: In Vivo Anti-tumor Efficacy of T-025 [5]

Xenograft ModelDosageDurationOutcome
MDA-MB-46850 mg/kg, p.o., twice daily on 2 days per week3 weeksSignificant anti-tumor efficacy without body weight loss

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of T-025 on pre-mRNA splicing.

Cell Culture and T-025 Treatment

This protocol is based on the culture of MDA-MB-231, a human triple-negative breast cancer cell line.[8][9]

  • Materials:

    • MDA-MB-231 cells (ATCC® HTB-26™)

    • DMEM High Glucose (H-21) Medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin (Pen-Strep)

    • 0.05% Trypsin-EDTA

    • Dulbecco's Phosphate-Buffered Saline (DPBS)

    • T-025 (dissolved in DMSO to a stock concentration of 10 mM)

    • DMSO (vehicle control)

  • Procedure:

    • Culture MDA-MB-231 cells in DMEM High Glucose medium supplemented with 10% FBS and 1% Pen-Strep.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells when they reach 80-90% confluency.

    • For T-025 treatment, seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes).

    • Allow the cells to adhere and grow for 24 hours.

    • Prepare working solutions of T-025 in culture medium at the desired final concentrations (e.g., 100 nM, 500 nM, 1 µM).[7]

    • Prepare a vehicle control with the same final concentration of DMSO as the highest T-025 concentration.

    • Remove the old medium and add the medium containing T-025 or vehicle control.

    • Incubate the cells for the desired duration (e.g., 6, 24, 48, or 72 hours) before harvesting for downstream analysis.[6][7]

Western Blot Analysis of SR Protein Phosphorylation

This protocol is adapted for detecting changes in SR protein phosphorylation upon T-025 treatment.

  • Materials:

    • T-025 treated and control cells

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody: anti-phospho-SR (MAb104)[10]

    • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure:

    • Harvest cells treated with T-025 and vehicle control.

    • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (MAb104) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for a loading control to ensure equal protein loading.

RNA-Sequencing and Alternative Splicing Analysis

This protocol outlines a workflow for identifying and quantifying alternative splicing events modulated by T-025.

RNASeq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis Cell_Culture Cell Culture & T-025 Treatment RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction Library_Prep mRNA Purification & cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing QC Quality Control (e.g., FastQC) Sequencing->QC Alignment Alignment to Reference Genome (e.g., STAR) QC->Alignment AS_Quantification Alternative Splicing Quantification (e.g., rMATS, SpliceSeq) Alignment->AS_Quantification PSI_Calculation Calculate Percent Spliced In (PSI/ΔPSI) AS_Quantification->PSI_Calculation Downstream_Analysis Downstream Analysis (GO, Pathway Analysis) PSI_Calculation->Downstream_Analysis

References

T025: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

T025 is a novel and potent inhibitor of Cdc2-like kinases (CLKs) that has demonstrated significant anti-tumor activity, primarily by inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of the core mechanisms of this compound-induced apoptosis, with a focus on its role in MYC-driven cancers and triple-negative breast cancer (TNBC). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

The evasion of apoptosis is a hallmark of cancer, making the induction of programmed cell death a central strategy in cancer therapy.[1][2] this compound has emerged as a promising therapeutic agent that targets the machinery of RNA splicing, a process frequently dysregulated in cancer. This compound is an orally available and potent inhibitor of CLKs, which are crucial for the phosphorylation of serine/arginine-rich (SR) proteins, essential components of the spliceosome.[3][4] By inhibiting CLKs, this compound disrupts RNA splicing, leading to cell cycle arrest and apoptosis, particularly in cancer cells with a dependency on high levels of splicing activity, such as those with MYC overexpression.[3][4]

Quantitative Data: In Vitro Efficacy of this compound

The anti-proliferative effects of this compound have been evaluated across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound in a panel of triple-negative breast cancer (TNBC) cell lines, demonstrating its broad efficacy.

Table 1: IC50 Values of this compound in Basal A TNBC Cell Lines [5]

Cell LineIC50 (µM)
BT200.1 - 1
HCC18060.1 - 1
MDA-MB-4680.1 - 1
HCC19370.1 - 1
HCC700.1 - 1
SUM229PE0.1 - 1

Table 2: IC50 Values of this compound in Basal B TNBC Cell Lines [5]

Cell LineIC50 (µM)
SKBR70.1 - 1
Hs578T1 - 10
SUM159PT0.1 - 1
HCC380.1 - 1
MDA-MB-2311 - 10
BT5490.1 - 1
SUM1315M020.1 - 1
MDA-MB-4360.1 - 1
SUM149PT0.1 - 1
MDA-MB-1571 - 10

Table 3: IC50 Values of this compound in Luminal TNBC Cell Lines [5]

Cell LineIC50 (µM)
MDA-MB-4531 - 10
SUM185PE0.1 - 1

Signaling Pathways in this compound-Induced Apoptosis

This compound primarily functions by inhibiting CLK1, CLK2, and ROCK2.[3] This inhibition prevents the phosphorylation of SR proteins, leading to aberrant RNA splicing, including exon skipping.[3][4] In cancer cells with high MYC expression, which have a heightened dependence on proper splicing, this disruption is particularly cytotoxic. The synergistic effect of MYC activation and this compound treatment leads to the induction of apoptosis.[3] This is evidenced by the activation of caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase 1 (PARP1).[3]

T025_Signaling_Pathway This compound This compound CLKs CLK1, CLK2 This compound->CLKs Inhibition SR_Proteins SR Proteins (Phosphorylation) CLKs->SR_Proteins Splicing pre-mRNA Splicing SR_Proteins->Splicing Apoptosis Apoptosis Splicing->Apoptosis Disruption leads to MYC MYC Activation MYC->Apoptosis Synergizes with This compound effect Caspases Caspase-3/7 Activation Apoptosis->Caspases cPARP1 cPARP1 Apoptosis->cPARP1 Experimental_Workflow cluster_invitro In Vitro Analysis Start Hypothesis: Compound Induces Apoptosis Cell_Culture Select & Culture Cancer Cell Lines Start->Cell_Culture Treatment Treat with Compound (e.g., this compound) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., SRB) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Mechanism Mechanism of Action (Western Blot, Caspase Assay) Treatment->Mechanism Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Mechanism->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

T025: A Potent CLK Inhibitor for Advancing MYC-Driven Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The MYC family of proto-oncogenes, particularly c-MYC, are master regulators of cellular proliferation, growth, and metabolism. Their dysregulation is a hallmark of a vast number of human cancers, making MYC an attractive but challenging therapeutic target.[1][2] Recent research has illuminated a promising therapeutic strategy: targeting cellular processes upon which MYC-driven cancers are uniquely dependent. One such vulnerability lies in the machinery of pre-mRNA splicing, a critical step in gene expression that is often aberrantly regulated in cancer.

This technical guide focuses on T025, a potent and orally active small molecule inhibitor of the Cdc2-like kinase (CLK) family, with particularly high affinity for CLK2. This compound has demonstrated significant anti-tumor efficacy in preclinical models of MYC-driven diseases by disrupting RNA splicing, leading to cancer cell death. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols to facilitate its use in research and drug development.

Mechanism of Action: Targeting the Spliceosome in MYC-Driven Cancers

This compound exerts its anti-cancer effects by inhibiting the kinase activity of CLKs. CLKs are crucial regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[3] Phosphorylated SR proteins are essential for the recognition of exons and the proper assembly of the spliceosome.

In MYC-driven cancers, there is an increased demand on the splicing machinery to support rapid cell growth and proliferation. This compound-mediated inhibition of CLKs leads to a reduction in the phosphorylation of SR proteins. This impairment of SR protein function disrupts the normal splicing process, predominantly causing exon skipping. The resulting aberrant mRNA transcripts can lead to the production of non-functional proteins or trigger nonsense-mediated decay, ultimately inducing apoptosis and suppressing tumor growth.[1][2] Notably, cancer cells with high levels of MYC amplification have shown increased sensitivity to this compound, highlighting a synthetic lethal interaction.[1][2]

T025_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MYC MYC Amplification CLK2 CLK2 MYC->CLK2 Upregulates (Indirectly) SR_proteins SR Proteins CLK2->SR_proteins Phosphorylates pSR_proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome Promotes mRNA Correctly Spliced mRNA Spliceosome->mRNA pre_mRNA pre-mRNA pre_mRNA->Spliceosome Protein Functional Proteins mRNA->Protein aberrant_mRNA Aberrant mRNA (Exon Skipping) Apoptosis Apoptosis aberrant_mRNA->Apoptosis Induces This compound This compound This compound->CLK2 Inhibits Tumor_Growth Tumor Growth Protein->Tumor_Growth Supports Apoptosis->Tumor_Growth Inhibits

Caption: Mechanism of action of this compound in MYC-driven cancer cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Kinase Inhibitory Activity of this compound

KinaseDissociation Constant (Kd) (nM)
CLK14.8
CLK20.096
CLK36.5
CLK40.61
DYRK1A0.074
DYRK1B1.5
DYRK232

Data compiled from publicly available sources.[4]

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineCancer TypeMYC StatusIC50 (nM)
MDA-MB-468Triple-Negative Breast CancerAmplified30 - 300
SK-BR-3Breast CancerAmplified30 - 300
MCF7Breast CancerAmplified30 - 300
Hematological and other solid cancer cell linesVariousNot specified30 - 300

IC50 values represent a range reported in various studies.[4]

Table 3: In Vivo Efficacy of this compound in a MYC-Driven Breast Cancer Allograft Model

Animal ModelTreatmentDosing ScheduleOutcome
MMTV-MYC AllograftThis compound (50 mg/kg, p.o.)Twice daily on 2 days per weekSignificant suppression of tumor growth
No significant body weight loss

Data from a study using an allograft model of spontaneous, MYC-driven breast cancer.[1][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and may require optimization for specific experimental conditions.

In Vitro Cell Proliferation Assay

This protocol describes a method to determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for 72 hours at 37°C.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Cell_Proliferation_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_this compound Prepare serial dilutions of this compound Incubate_Overnight->Prepare_this compound Treat_Cells Treat cells with this compound or vehicle Prepare_this compound->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Equilibrate Equilibrate to room temperature Incubate_72h->Equilibrate Add_Reagent Add cell viability reagent Equilibrate->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro cell proliferation assay.
Western Blot Analysis of SR Protein Phosphorylation

This protocol details the detection of phosphorylated SR proteins in response to this compound treatment.

Materials:

  • Cancer cell line (e.g., MDA-MB-468)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibody: Anti-phospho-SR protein (clone 1H4)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentrations for the specified time.

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-phospho-SR protein, clone 1H4) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft/Allograft Tumor Model

This protocol outlines the establishment and monitoring of a MYC-driven tumor model in mice to evaluate the in vivo efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice) or syngeneic mice for allografts

  • MYC-driven cancer cells (e.g., MDA-MB-468) or tumor fragments from MMTV-MYC transgenic mice

  • Matrigel (optional)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Xenograft: Subcutaneously inject 1-10 x 10^6 MDA-MB-468 cells in a mixture with Matrigel into the flank of each mouse.

    • Allograft: Surgically implant a small tumor fragment (approximately 2-3 mm³) from an MMTV-MYC transgenic mouse into the mammary fat pad of a syngeneic mouse.

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 50 mg/kg) or vehicle via oral gavage according to the desired schedule (e.g., twice daily on 2 days per week).

  • Monitoring:

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week) using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight of the mice to assess toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).

InVivo_Workflow Start Start Implant Implant Tumor Cells/ Fragments Start->Implant Tumor_Growth Allow Tumor Growth Implant->Tumor_Growth Randomize Randomize Mice Tumor_Growth->Randomize Treat Administer this compound or Vehicle Randomize->Treat Monitor Monitor Tumor Volume and Body Weight Treat->Monitor Endpoint Endpoint Analysis Monitor->Endpoint End End Endpoint->End

Caption: Workflow for the in vivo tumor model experiment.

Conclusion

This compound represents a promising therapeutic agent for the treatment of MYC-driven cancers by exploiting their dependency on the splicing machinery. Its potent and specific inhibition of CLKs leads to widespread disruption of pre-mRNA splicing, ultimately resulting in cancer cell death. The data and protocols presented in this technical guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the broader implications of targeting RNA splicing in oncology. As our understanding of the intricate connections between oncogenic drivers and cellular vulnerabilities deepens, molecules like this compound will be instrumental in developing the next generation of targeted cancer therapies.

References

Whitepaper: Discovery and Development of Inhibitors for Target Kinase T025

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of selective inhibitors for protein kinases is a cornerstone of modern drug development, particularly in oncology and immunology. This document provides an in-depth technical guide on the discovery and development of inhibitors targeting T025, a hypothetical serine/threonine kinase implicated in proliferative diseases. We will detail the core methodologies, from initial high-throughput screening to lead optimization and cellular characterization. This guide includes structured data for a series of lead compounds, detailed experimental protocols, and visualizations of the this compound signaling pathway and the inhibitor discovery workflow.

Introduction to Target Kinase this compound

Target Kinase this compound is a recently identified serine/threonine kinase that has been shown to be a critical downstream effector of the GROWTH-FACTOR-RECEPTOR (GFR) signaling cascade. Upon activation by its upstream kinase, this compound phosphorylates the transcription factor TRANS-FACTOR-A (TFA), leading to its nuclear translocation and the subsequent expression of genes involved in cell cycle progression and apoptosis evasion. Overexpression and hyperactivity of this compound have been correlated with poor prognosis in several cancer models, making it a compelling target for therapeutic intervention.

The this compound Signaling Pathway

The signaling cascade involving this compound is initiated by the binding of a growth factor to its receptor, leading to a phosphorylation cascade that ultimately activates this compound. The activated this compound then phosphorylates TFA, promoting cell proliferation.

T025_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR Growth Factor Receptor UpstreamKinase Upstream Kinase GFR->UpstreamKinase Activates This compound This compound Kinase UpstreamKinase->this compound Phosphorylates (Activates) TFA_cyto TRANS-FACTOR-A (Inactive) This compound->TFA_cyto Phosphorylates TFA_nuc TRANS-FACTOR-A (Active) TFA_cyto->TFA_nuc Translocates Gene_Expression Gene Expression (Proliferation) TFA_nuc->Gene_Expression Promotes GF Growth Factor GF->GFR Binds Inhibitor This compound Inhibitor Inhibitor->this compound Inhibits

Caption: The this compound signaling cascade from growth factor binding to gene expression.

This compound Inhibitor Discovery Workflow

The discovery of novel this compound inhibitors followed a structured, multi-stage process, beginning with a large-scale screen to identify initial hits and progressing through cycles of optimization to produce potent and selective lead candidates.

Inhibitor_Discovery_Workflow cluster_screening Phase 1: Hit Identification cluster_optimization Phase 2: Lead Optimization cluster_validation Phase 3: Candidate Validation HTS High-Throughput Screening (>500,000 compounds) Hit_Confirmation Hit Confirmation & Triage HTS->Hit_Confirmation SAR Structure-Activity Relationship (SAR) Hit_Confirmation->SAR Confirmed Hits ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Cellular_Assays Cellular Potency & Selectivity ADME_Tox->Cellular_Assays Optimized Leads In_Vivo In Vivo Efficacy Models Cellular_Assays->In_Vivo

Caption: Workflow for the discovery and development of this compound inhibitors.

Quantitative Data Summary

A series of small molecule inhibitors were synthesized and evaluated. The data below summarizes the key in vitro and cellular potency metrics for the lead compound series.

Table 1: In Vitro Biochemical Potency of this compound Inhibitors

Compound IDThis compound IC50 (nM)This compound Ki (nM)Kinase Panel Selectivity (Fold vs. This compound)
This compound-0015,2308,150>10
This compound-0028501,320>50
This compound-003125195>100
This compound-004 (Lead)1523>500

Table 2: Cellular Activity and Properties of this compound Inhibitors

Compound IDCell Viability EC50 (µM)p-TFA Inhibition EC50 (µM)Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)
This compound-001>10085.20.1
This compound-00245.612.30.8
This compound-0038.21.52.5
This compound-004 (Lead)1.10.25.1

Detailed Experimental Protocols

Protocol: In Vitro this compound Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of inhibitors to the this compound kinase domain.

Materials:

  • Recombinant this compound kinase (GST-tagged)

  • Europium-labeled anti-GST antibody (Eu-Ab)

  • Alexa Fluor™ 647-labeled broad-spectrum kinase tracer (Tracer)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test compounds (solubilized in DMSO)

  • 384-well, low-volume, black microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells for high-control (no inhibition) and buffer-only wells for low-control (maximum inhibition).

  • Kinase/Antibody Mixture Preparation: Prepare a 2X working solution of this compound kinase and Eu-Ab in Assay Buffer.

  • Dispensing Kinase/Antibody: Add 5 µL of the 2X Kinase/Antibody mixture to each well containing the test compounds.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 60 minutes at room temperature, protected from light.

  • Tracer Preparation: Prepare a 2X working solution of the Tracer in Assay Buffer.

  • Dispensing Tracer: Add 5 µL of the 2X Tracer solution to each well.

  • Final Incubation: Mix the plate on a plate shaker for 1 minute and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and record emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Normalize the data against high and low controls. Plot the normalized response versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Phospho-TFA (p-TFA) Inhibition Assay

This protocol describes an in-cell Western assay to measure the ability of an inhibitor to block the phosphorylation of the this compound substrate, TFA, in a cellular context.

Materials:

  • Human cancer cell line overexpressing this compound (e.g., A549-T025)

  • Complete Growth Medium: RPMI-1640, 10% FBS, 1% Pen-Strep

  • Starvation Medium: RPMI-1640, 0.1% FBS

  • Stimulant: Growth Factor (GF), 100 ng/mL final concentration

  • Primary Antibodies: Rabbit anti-p-TFA (Serine 50), Mouse anti-Actin

  • Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse

  • Fixation and Permeabilization Buffers

  • Blocking Buffer (e.g., Odyssey® Blocking Buffer)

  • 96-well clear-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed A549-T025 cells into a 96-well plate at a density of 20,000 cells/well in Complete Growth Medium and incubate overnight.

  • Serum Starvation: Replace the medium with Starvation Medium and incubate for 18-24 hours.

  • Compound Treatment: Add serially diluted test compounds to the wells and incubate for 2 hours at 37°C.

  • Stimulation: Add Growth Factor to all wells (except for negative controls) to a final concentration of 100 ng/mL and incubate for 30 minutes at 37°C.

  • Fixation and Permeabilization: Aspirate the medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 20 minutes. Wash again and permeabilize with 0.1% Triton X-100 for 20 minutes.

  • Blocking: Wash the wells and add Blocking Buffer for 90 minutes at room temperature.

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of primary antibodies (anti-p-TFA and anti-Actin) diluted in Blocking Buffer.

  • Secondary Antibody Incubation: Wash the wells extensively and incubate with a cocktail of fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.

  • Imaging and Analysis: Wash the wells, allow them to dry, and scan the plate using a near-infrared imaging system (e.g., LI-COR® Odyssey). Quantify the integrated intensity of the 800 nm signal (p-TFA) and the 700 nm signal (Actin). Normalize the p-TFA signal to the Actin signal for each well. Plot the normalized signal versus inhibitor concentration to determine the EC50.

Methodological & Application

Application Notes and Protocols: T025 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T025 is a potent and orally active inhibitor of Cdc2-like kinases (CLKs), demonstrating significant anti-proliferative effects in various cancer cell lines.[1][2] This document provides detailed protocols for the in vitro use of this compound, focusing on the human breast cancer cell line MDA-MB-468, which has been shown to be sensitive to this compound treatment.[1] The provided methodologies cover cell line maintenance, experimental treatment with this compound, and subsequent analysis of its effects on cell viability and apoptosis.

Data Presentation

This compound Kinase Inhibitory Activity

The following table summarizes the dissociation constants (Kd) of this compound for various kinases, highlighting its high potency and selectivity for the CLK family.[1]

KinaseKd (nM)
CLK14.8
CLK20.096
CLK36.5
CLK40.61
DYRK1A0.074
DYRK1B1.5
DYRK232
This compound Anti-Proliferative Activity

This compound exhibits broad anti-proliferative activity across a range of hematological and solid tumor cell lines.[1][3]

Cell Line TypeIC50 Range (nM)
Hematological and Solid Cancer Cell Lines30-300

Experimental Protocols

Culture of MDA-MB-468 Cells

The MDA-MB-468 cell line was originally isolated from a pleural effusion of a patient with metastatic adenocarcinoma of the breast.[4]

1.1. Materials

  • MDA-MB-468 cells (e.g., ATCC HTB-132)

  • Leibovitz's L-15 Medium[4]

  • Fetal Bovine Serum (FBS)

  • 0.25% (w/v) Trypsin-0.53 mM EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Cell culture flasks (T25 or T75)

  • Sterile serological pipettes

  • Sterile centrifuge tubes

  • Incubator (37°C, no CO2 required for L-15 medium)[4][5]

1.2. Complete Growth Medium Preparation To prepare the complete growth medium, supplement Leibovitz's L-15 Medium with 10% fetal bovine serum.

1.3. Thawing of Cryopreserved Cells

  • Rapidly thaw the cryovial in a 37°C water bath for approximately 2 minutes.

  • Transfer the vial contents to a sterile centrifuge tube containing 9.0 mL of complete growth medium.

  • Centrifuge at approximately 125 x g for 5 to 7 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Transfer the cell suspension into a T25 culture flask.

  • Incubate at 37°C.

1.4. Subculturing (Passaging)

  • Subculture cells when they reach 80-90% confluency.[5]

  • Remove and discard the culture medium.

  • Briefly rinse the cell layer with PBS to remove all traces of serum.[4]

  • Add 1.0 to 2.0 mL of Trypsin-EDTA solution to a T25 flask and observe the cells under an inverted microscope until the cell layer is dispersed (usually within 5 to 15 minutes).[4] To avoid clumping, do not agitate the flask.[4]

  • Add 4.0 to 6.0 mL of complete growth medium to inhibit the trypsin.[6]

  • Gently pipette the cell suspension to create a single-cell suspension.

  • Dispense appropriate aliquots of the cell suspension into new culture flasks. A subcultivation ratio of 1:2 to 1:4 is recommended.[5]

  • Incubate at 37°C.[4]

1.5. Cryopreservation

  • Prepare a freezing medium of 90% FBS and 10% DMSO.[5]

  • Follow the subculturing protocol to detach and collect the cells.

  • Centrifuge the cell suspension and resuspend the pellet in cold freezing medium at a density of 1x10^6 to 1x10^7 cells/mL.[5]

  • Aliquot the cell suspension into cryovials.

  • Place the vials in a controlled-rate freezing container and store at -80°C overnight.

  • Transfer the vials to liquid nitrogen for long-term storage.

This compound Treatment Protocol

2.1. Materials

  • Cultured MDA-MB-468 cells

  • This compound compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Complete growth medium

  • 96-well microtiter plates

2.2. Procedure

  • Prepare a stock solution of this compound in DMSO.

  • Seed MDA-MB-468 cells in 96-well plates at an appropriate density for the intended assay.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A concentration range of 0-1000 nM is a good starting point based on previous studies.[1]

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.

  • Incubate the cells for the desired time period (e.g., 72 hours for cell viability assays).[1]

Cell Viability Assessment (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine cell number based on the measurement of total cellular protein content.[7][8]

3.1. Materials

  • Treated cells in 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

3.2. Procedure

  • After treatment, fix the cells by adding 50-100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour.[7]

  • Wash the plates four times with 1% acetic acid to remove unbound dye.[7]

  • Air-dry the plates completely.

  • Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[9]

  • Air-dry the plates again.

  • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[7]

  • Measure the absorbance at 540 nm using a microplate reader.[7]

Apoptosis Assessment (Caspase-3/7 Activity Assay)

This compound has been shown to induce caspase-3/7-mediated apoptosis.[1] A variety of commercial kits are available for measuring caspase-3/7 activity. The following is a general protocol for a luminogenic assay.

4.1. Materials

  • Treated cells in white-walled 96-well plates

  • Caspase-Glo® 3/7 Reagent (or similar)

4.2. Procedure

  • After this compound treatment, allow the plate and its contents to equilibrate to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[10]

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 30 minutes to 3 hours, protected from light.[11]

  • Measure the luminescence using a plate-reading luminometer.[11]

Mandatory Visualization

T025_Signaling_Pathway This compound This compound CLKs CLKs (CLK1, CLK2, CLK3, CLK4) This compound->CLKs inhibition SR_Proteins SR Proteins (Splicing Factors) CLKs->SR_Proteins phosphorylates Splicing Pre-mRNA Splicing SR_Proteins->Splicing regulates Phosphorylation Phosphorylation Apoptosis Apoptosis Splicing->Apoptosis altered splicing of apoptosis regulators Caspase Caspase-3/7 Activation Apoptosis->Caspase leads to

Caption: this compound inhibits CLKs, leading to altered splicing and apoptosis.

T025_Experimental_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis Thaw Thaw MDA-MB-468 Cells Culture Culture in T25 Flask Thaw->Culture Seed Seed in 96-well Plates Culture->Seed Treat Treat with this compound (0-1000 nM, 72h) Seed->Treat Viability Cell Viability Assay (SRB) Treat->Viability Apoptosis Apoptosis Assay (Caspase-3/7) Treat->Apoptosis Data Data Analysis (IC50, etc.) Viability->Data Apoptosis->Data

Caption: Experimental workflow for evaluating this compound's in vitro effects.

References

Application Notes and Protocols for T025 in MDA-MB-468 Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MDA-MB-468 cell line, derived from a human triple-negative breast cancer (TNBC), is a critical model for studying this aggressive cancer subtype. This document provides detailed application notes and experimental protocols for investigating the effects of T025, a potent Cdc2-like kinase (CLK) inhibitor, on the MDA-MB-468 cell line. This compound has demonstrated significant anti-proliferative activity by modulating pre-mRNA splicing, offering a promising therapeutic avenue for TNBC.[1][2][3][4]

Compound Information: this compound

This compound is an orally active and highly potent inhibitor of Cdc2-like kinases (CLKs), with a particularly high affinity for CLK2.[4][5][6] It also shows inhibitory activity against other CLK isoforms and DYRK kinases.[4][5][6]

Table 1: Kinase Inhibition Profile of this compound

KinaseKd (nM)
CLK14.8
CLK20.096
CLK36.5
CLK40.61
DYRK1A0.074
DYRK1B1.5
DYRK232

Source:[5][6]

Experimental Data

This compound exhibits broad anti-proliferative effects across various cancer cell lines, with IC50 values typically ranging from 30 to 300 nM.[3][5][6] In MDA-MB-468 cells, this compound treatment leads to a dose-dependent inhibition of cell growth.[6][7][8]

Table 2: In Vitro Efficacy of this compound on MDA-MB-468 Cells

AssayConcentration RangeIncubation TimeObserved Effect
Cell Viability1 - 1000 nM72 hoursConcentration-dependent growth inhibition.[5][6]
Western Blot10 - 1000 nM6 hoursDecreased phosphorylation of CLK2.[5][6]
ApoptosisNot specifiedNot specifiedInduction of caspase-3/7-mediated apoptosis.[5][6]
Cell CycleNot specifiedNot specifiedArrest in the G1-S phase.[9][10]

Table 3: In Vivo Efficacy of this compound in MDA-MB-468 Xenograft Model

Animal ModelDosageAdministration RouteTreatment ScheduleOutcome
Balb/c nude mice50 mg/kgOral (p.o.)Twice daily, 2 days per week for 3 weeksProfound anti-tumor effects with tumor shrinkage and good tolerability.[5][6][7]

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting CLK2, a key regulator of pre-mRNA splicing. Inhibition of CLK2 leads to reduced phosphorylation of serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1][2][11] This disruption of SR protein function alters alternative splicing events, such as inducing exon skipping in genes like RPS6KB1 and BCLAF1.[7] The resulting aberrant transcripts can lead to the production of non-functional proteins or trigger nonsense-mediated decay, ultimately causing cell cycle arrest and apoptosis.[9][11] This mechanism is particularly effective in MYC-driven cancers, where cells are more vulnerable to splicing modulation.[3]

T025_Signaling_Pathway This compound Signaling Pathway in MDA-MB-468 Cells This compound This compound CLK2 CLK2 This compound->CLK2 Inhibits SR_Proteins SR Proteins (e.g., SRSF1) CLK2->SR_Proteins Phosphorylates pSR_Proteins Phosphorylated SR Proteins SR_Proteins->pSR_Proteins Spliceosome Spliceosome Function pSR_Proteins->Spliceosome Regulates RNA_Splicing Alternative RNA Splicing (e.g., Exon Skipping) Spliceosome->RNA_Splicing Mediates Downstream Downstream Effects RNA_Splicing->Downstream Cell_Cycle_Arrest G1-S Phase Cell Cycle Arrest Downstream->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream->Apoptosis

Caption: this compound inhibits CLK2, disrupting RNA splicing and leading to cell cycle arrest and apoptosis.

Experimental Protocols

MDA-MB-468 Cell Culture

This protocol describes the standard procedure for culturing and maintaining the MDA-MB-468 cell line.

Cell_Culture_Workflow MDA-MB-468 Cell Culture Workflow Thaw Thaw Cells Culture Culture in L-15 Medium + 10% FBS Thaw->Culture Incubate Incubate at 37°C (No CO2) Culture->Incubate Subculture Subculture at 80-90% confluency Incubate->Subculture Subculture->Culture Re-seed

Caption: Workflow for MDA-MB-468 cell culture.

Materials:

  • MDA-MB-468 cells (ATCC HTB-132)

  • Leibovitz's L-15 Medium (ATCC 30-2008)

  • Fetal Bovine Serum (FBS)

  • 0.25% (w/v) Trypsin- 0.53 mM EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, no CO2)

Protocol:

  • Thawing: Thaw cryopreserved MDA-MB-468 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9.0 mL of complete growth medium (L-15 + 10% FBS). Centrifuge at approximately 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Culturing: Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere without CO2.

  • Medium Renewal: Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, remove the medium and rinse the cell layer with PBS. Add 2.0 to 3.0 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes until cells detach. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet and seed new flasks at the desired density.

Cell Viability Assay (SRB Assay)

This protocol details the use of the Sulforhodamine B (SRB) assay to determine the effect of this compound on MDA-MB-468 cell viability.

SRB_Assay_Workflow SRB Cell Viability Assay Workflow Seed Seed Cells in 96-well plate Treat Treat with this compound (1-1000 nM) for 72h Seed->Treat Fix Fix with TCA Treat->Fix Stain Stain with SRB Fix->Stain Wash Wash with Acetic Acid Stain->Wash Solubilize Solubilize with Tris base Wash->Solubilize Read Read Absorbance (540 nm) Solubilize->Read

Caption: Workflow for the SRB cell viability assay.

Materials:

  • MDA-MB-468 cells

  • 96-well plates

  • This compound compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for 72 hours.[5][6]

  • Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C.[12][13]

  • Staining: Wash the plates five times with deionized water and air dry. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12][13]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.[13]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.[12]

Western Blot Analysis

This protocol is for detecting the phosphorylation status of CLK2 in MDA-MB-468 cells following treatment with this compound.

Materials:

  • MDA-MB-468 cells

  • This compound compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-pCLK2, anti-CLK2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

Protocol:

  • Cell Treatment and Lysis: Seed MDA-MB-468 cells and treat with this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for 6 hours.[5][6] Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in this compound-treated MDA-MB-468 cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • MDA-MB-468 cells

  • This compound compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed MDA-MB-468 cells and treat with the desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.[14][15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.[14][15]

References

Application Notes and Protocols for T025 In Vivo Mouse Model Dosage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T025 is an orally active and highly potent small molecule inhibitor of Cdc2-like kinases (CLKs), with particularly high affinity for CLK2.[1][2] CLKs are crucial regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[3][4] By inhibiting CLK-dependent phosphorylation, this compound disrupts normal splicing events, often inducing exon skipping.[1][2] This disruption leads to anti-proliferative effects and apoptosis in various cancer cell lines.[1] this compound has demonstrated significant anti-tumor efficacy in preclinical models, especially in cancers characterized by MYC amplification, making it a compound of interest for oncology research.[2][3]

These application notes provide a detailed protocol for utilizing this compound in a preclinical xenograft mouse model, based on published study parameters.

Quantitative Data Summary

The following tables summarize the kinase inhibitory profile of this compound and the design of a representative in vivo efficacy study.

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetKd (nM)
CLK14.8
CLK20.096
CLK36.5
CLK40.61
DYRK1A0.074
DYRK1B1.5
DYRK232
Data sourced from MedchemExpress and Probechem.[1][2]

Table 2: Summary of In Vivo Efficacy Study for this compound

ParameterDescription
Compound This compound
Mouse Strain Balb/c nude (female, 7-8 weeks old)
Cancer Model MDA-MB-468 human breast cancer cell line xenograft
Dosage 50 mg/kg
Administration Route Oral (p.o.)
Dosing Frequency Twice daily on 2 days per week
Study Duration 3 weeks
Primary Outcome Inhibition of tumor growth
Secondary Outcome Minimal impact on body weight (<10% loss)
This in vivo data indicates that this compound suppresses tumor growth effectively at the specified dosage and schedule.[1]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

The diagram below illustrates the signaling pathway inhibited by this compound. This compound acts as a potent inhibitor of CLK2, which is responsible for phosphorylating SR proteins. This inhibition prevents the proper formation of the spliceosome, leading to aberrant pre-mRNA splicing, which can result in the production of non-functional proteins and ultimately trigger apoptosis or reduce cell proliferation.

T025_Mechanism_of_Action cluster_0 Normal Splicing Process cluster_1 This compound Intervention CLK2 CLK2 SR_Proteins SR Proteins CLK2->SR_Proteins Phosphorylates Altered_Splicing Altered Splicing (Exon Skipping) CLK2->Altered_Splicing Lack of Phosphorylation pSR_Proteins Phosphorylated SR Proteins Spliceosome Functional Spliceosome Assembly pSR_Proteins->Spliceosome mRNA Correctly Spliced mRNA Spliceosome->mRNA Protein Functional Protein mRNA->Protein This compound This compound This compound->CLK2 Inhibits Apoptosis Reduced Proliferation & Apoptosis Altered_Splicing->Apoptosis

Caption: this compound inhibits CLK2, disrupting SR protein phosphorylation and causing altered splicing.
In Vivo Xenograft Experimental Workflow

The following diagram outlines the standard workflow for an in vivo xenograft study to assess the efficacy of this compound.

Xenograft_Workflow cluster_treatment 5. Treatment Phase (3 Weeks) Acclimatization 1. Animal Acclimatization (Balb/c nude mice, 1 week) Implantation 2. Tumor Cell Implantation (MDA-MB-468 cells, subcutaneous) Acclimatization->Implantation Monitoring_Initial 3. Tumor Growth Monitoring (Measure volume every 2-3 days) Implantation->Monitoring_Initial Randomization 4. Randomization (When tumors reach ~150 mm³) Monitoring_Initial->Randomization Treatment_Group This compound Treatment (50 mg/kg, p.o.) Randomization->Treatment_Group Control_Group Vehicle Control (p.o.) Randomization->Control_Group Monitoring_Treatment 6. Continued Monitoring (Tumor volume and body weight) Treatment_Group->Monitoring_Treatment Control_Group->Monitoring_Treatment Endpoint 7. Study Endpoint & Analysis (Tumor excision, weight, and further analysis) Monitoring_Treatment->Endpoint

Caption: Standard workflow for a this compound cell line-derived xenograft (CDX) efficacy study.

Detailed Experimental Protocol

This protocol describes the key steps for conducting an in vivo xenograft study to evaluate the efficacy of this compound against MDA-MB-468 triple-negative breast cancer cells.

Materials and Reagents
  • Compound: this compound

  • Cell Line: MDA-MB-468 human breast cancer cells

  • Animals: Female Balb/c nude mice, 7-8 weeks of age

  • Cell Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Vehicle for Formulation (example): 0.5% methylcellulose (B11928114) in sterile water

  • Anesthetics: Isoflurane or other institutionally approved anesthetic

  • Calipers: For tumor measurement

  • Standard laboratory equipment: Syringes, gavage needles, etc.

Animal Handling and Housing
  • House mice in specific pathogen-free (SPF) conditions.

  • Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.

  • All procedures must be approved and performed in accordance with the institution's Animal Care and Use Committee (IACUC) guidelines.

This compound Formulation and Administration
  • Formulation: Prepare a suspension of this compound in a suitable vehicle such as 0.5% methylcellulose. The formulation should be prepared fresh daily. Vortex or sonicate the mixture to ensure a homogenous suspension.

  • Administration Route: Oral gavage (p.o.).

  • Dosage: 50 mg/kg. The volume administered should be calculated based on individual animal body weight (typically not exceeding 10 mL/kg).

Cell Preparation and Tumor Implantation
  • Culture MDA-MB-468 cells under standard conditions until they reach 70-80% confluency.

  • Harvest the cells using trypsin and wash with sterile PBS.

  • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 107 cells/mL.

  • Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Monitor the animals for recovery.

Tumor Monitoring and Study Initiation
  • Begin monitoring for tumor growth approximately 5-7 days post-implantation.

  • Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Once tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups. Record the initial body weight of each mouse.

Dosing Regimen
  • Treatment Group: Administer this compound (50 mg/kg) orally, twice daily, on two consecutive days per week for a total of 3 weeks.

  • Vehicle Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.

  • Continue to monitor tumor volume and body weight at least twice a week throughout the study.

Study Endpoints and Data Analysis
  • The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after the 3-week treatment period.

  • Monitor for signs of toxicity. A common endpoint for toxicity is a body weight loss exceeding 20%. The reported nadir body weight loss for this this compound regimen is less than 10%.[1]

  • At the end of the study, euthanize the mice according to institutional guidelines.

  • Excise the tumors and record their final weight.

  • Data Analysis: Compare the mean tumor volumes and weights between the this compound-treated and vehicle control groups. Calculate Tumor Growth Inhibition (TGI). Statistical analysis (e.g., Student's t-test or ANOVA) should be performed to determine significance.

  • Pharmacodynamic Analysis (Optional): A separate cohort of mice can be used for pharmacodynamic studies. This compound is administered at 50 mg/kg (p.o.), and tumors are collected at various time points (e.g., 2, 4, 8 hours) post-dose to analyze the reduction in pCLK2 levels via immunohistochemistry or immunoblotting.[1]

References

Application Notes and Protocols for T025 Solubility and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of T025, a potent Cdc2-like kinase (CLK) inhibitor, in experimental settings. The focus is on its solubility in Dimethyl Sulfoxide (DMSO), preparation of stock solutions, and its application in key in vitro assays.

This compound: A Potent CLK Inhibitor

This compound is an orally active and highly potent inhibitor of Cdc2-like kinases (CLKs), playing a crucial role in the regulation of pre-mRNA splicing.[1][2][3][4] By inhibiting CLKs, this compound disrupts the phosphorylation of serine-arginine rich (SR) proteins, leading to aberrant splicing events, such as exon skipping.[1][5][6] This disruption of normal splicing ultimately induces cell cycle arrest and apoptosis in cancer cells, particularly those with high CLK2 expression or MYC amplification.[1][6][7]

Solubility and Stock Solution Preparation

Solubility in DMSO:

This compound exhibits good solubility in DMSO. Quantitative data from various suppliers is summarized in the table below. For optimal dissolution, sonication is recommended.[3]

ParameterValueSource
Solubility in DMSO 10 mg/mLTargetMol[3]
(26.15 mM)
Storage of Stock Solution -20°C (1 year) or -80°C (2 years)MedchemExpress[1]

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

Materials:

  • This compound powder (Molecular Weight: 382.43 g/mol )

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • Weighing this compound: Accurately weigh out 3.82 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the use of this compound to assess its effect on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of cell viability.

Workflow for MTT Assay:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed your cancer cell line of interest (e.g., MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of the 10 mM this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0-1000 nM).[1] Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[1]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for Phospho-CLK2

This protocol is designed to detect the reduction in phosphorylated CLK2 (pCLK2) levels in cells treated with this compound, confirming its mechanism of action.

Workflow for Western Blot:

Western_Blot_Workflow A Treat cells with this compound B Lyse cells and collect protein A->B C Determine protein concentration B->C D Perform SDS-PAGE C->D E Transfer proteins to a membrane D->E F Block membrane E->F G Incubate with primary antibody (anti-pCLK2) F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect signal using ECL H->I T025_Signaling_Pathway cluster_nucleus Nucleus CLK CLK1/2/3/4 SR SR Proteins CLK->SR Phosphorylation CLK->SR SR_p Phosphorylated SR Proteins Spliceosome Spliceosome Assembly SR_p->Spliceosome Promotes SR->Spliceosome Accumulation in Nuclear Speckles pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on mRNA Correctly Spliced mRNA pre_mRNA->mRNA Correct Splicing Aberrant_mRNA Aberrantly Spliced mRNA (Exon Skipping) pre_mRNA->Aberrant_mRNA Aberrant Splicing Apoptosis Apoptosis Aberrant_mRNA->Apoptosis This compound This compound This compound->CLK Inhibition

References

Application Notes and Protocols for T025 Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T025 is a potent and orally active inhibitor of Cdc2-like kinases (CLKs), with high affinity for CLK1, CLK2, CLK3, and CLK4. It also shows inhibitory activity against DYRK1A, DYRK1B, and DYRK2.[1][2][3][4][5] By inhibiting CLKs, this compound modulates pre-mRNA splicing and reduces CLK-dependent phosphorylation, leading to the induction of apoptosis mediated by caspase-3/7.[1][4][6][7] These anti-proliferative properties have been observed in various hematological and solid cancer cell lines, with IC50 values typically ranging from 30 to 300 nM.[1][3][4] this compound has demonstrated anti-tumor efficacy, particularly in models of MYC-driven diseases, making it a valuable tool for cancer research.[1][2][6][7][8]

These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistent and reliable experimental outcomes.

Data Presentation

Physicochemical Properties and Storage Recommendations
PropertyValueReference
Molecular FormulaC₂₁H₁₈N₈[5]
Molecular Weight382.43 g/mol [5]
AppearanceSolid Powder[5]
Purity>98%[5]
Stock Solution Storage Stability
Storage ConditionSolid PowderIn Solvent (DMSO)Reference
-80°C-2 years[1]
-20°C3 years1 year[1]
4°C2 years-[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Pre-dissolution Preparation: Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.824 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM solution, if you weighed exactly 3.824 mg, add 1 mL of DMSO. If the weight is different, adjust the volume of DMSO accordingly using the following formula:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

  • Mixing: Close the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary.[9] Ensure the final solution is clear and free of particulates.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[1][9] Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the this compound DMSO stock solution for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Prepare serial dilutions of the this compound stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

  • Mixing: Mix the working solutions thoroughly by gentle pipetting or inversion. Avoid vigorous vortexing, especially with media containing serum.

  • Vehicle Control: It is crucial to prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium. The final DMSO concentration in all experimental conditions, including the control, should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[10][11]

  • Immediate Use: Use the freshly prepared working solutions immediately to treat cells.

Protocol 3: Cell Viability (MTT) Assay

This protocol provides a general method to assess the effect of this compound on cell viability using an MTT assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the existing medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Western Blot for Phosphorylation Analysis

This protocol describes how to analyze changes in protein phosphorylation in response to this compound treatment.

Materials:

  • Cells of interest

  • This compound working solutions

  • Lysis buffer containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[3][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]

  • SDS-PAGE and Transfer: Normalize protein amounts and separate the proteins by SDS-PAGE, then transfer them to a membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[13]

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CLK2 or other relevant phospho-specific antibodies) overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[3]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a loading control like GAPDH or β-actin.[3]

Visualizations

T025_Mechanism_of_Action This compound This compound CLK2 CLK2 This compound->CLK2 Inhibits Phospho_SR Phosphorylated SR Proteins CLK2->Phospho_SR Phosphorylates Altered_Splicing Altered Splicing (Exon Skipping) CLK2->Altered_Splicing Inhibition leads to SR_Proteins SR Proteins (e.g., SRSF1) Splicing pre-mRNA Splicing Phospho_SR->Splicing Regulates Cell_Proliferation Cell Proliferation Splicing->Cell_Proliferation Promotes Apoptosis Apoptosis Altered_Splicing->Apoptosis Induces Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock 1. Prepare 10 mM this compound Stock Solution in DMSO prep_working 2. Prepare Working Solutions in Cell Culture Medium prep_stock->prep_working treatment 4. Treat Cells with this compound (and Vehicle Control) prep_working->treatment cell_seeding 3. Seed Cells cell_seeding->treatment viability_assay 5a. Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot 5b. Western Blot for Phosphorylation treatment->western_blot

References

Application Notes and Protocols for T025 in CLK-Dependent Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases (CLK1, CLK2, CLK3, CLK4) that play a crucial role in regulating pre-mRNA splicing.[1][2] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1][2] This phosphorylation modulates the activity and localization of SR proteins, thereby influencing exon recognition and alternative splicing.[3] Dysregulation of CLK activity and aberrant splicing are implicated in various diseases, particularly in cancer, making CLKs attractive therapeutic targets.[2][4]

T025 is a potent, selective, and orally bioavailable small molecule inhibitor of CLK kinases.[4][5][6] It functions as an ATP-competitive inhibitor, effectively blocking the phosphorylation of CLK substrates.[6] These characteristics make this compound an invaluable tool for studying CLK-dependent signaling pathways and for evaluating the therapeutic potential of CLK inhibition. This document provides detailed protocols for using this compound in both in vitro biochemical and cell-based phosphorylation assays to probe CLK activity.

This compound Inhibitor Profile

This compound is a highly potent inhibitor of all four CLK family members and also shows strong activity against the related DYRK family of kinases.[5][6][7] Its high affinity and selectivity make it a suitable chemical probe for investigating CLK-mediated biological processes.

Table 1: this compound Kinase Inhibitory Potency

Summarizes the binding affinity (Kd) and half-maximal inhibitory concentration (IC50) values of this compound against CLK and DYRK kinases.

KinaseKd (nM)IC50 (nM)
CLK1 4.8[5][6][7]N/A
CLK2 0.096[5][6][7]N/A
CLK3 6.5[5][6][7]N/A
CLK4 0.61[5][6][7]N/A
DYRK1A 0.074[5][7]0.074[5]
DYRK1B 1.5[5][7]1.5[5]
DYRK2 32[7]N/A

N/A: Data not available from the provided search results.

Table 2: this compound Cellular Anti-proliferative Activity

Demonstrates the functional consequence of CLK inhibition on cancer cell lines.

Cell Line ContextAssay TypeIC50 Range (nM)
Hematological and Solid Cancer Cell LinesProliferation Assay30 - 300[7][8]
MDA-MB-468 (Breast Cancer)Growth Suppression~30 - 300[9]

CLK Signaling Pathway and this compound Mechanism of Action

CLKs are central regulators of pre-mRNA splicing. They are activated through autophosphorylation and, in turn, phosphorylate SR proteins within the nucleus.[1][6] Phosphorylated SR proteins are then recruited to pre-mRNA transcripts, where they facilitate the assembly of the spliceosome and promote the recognition of exons, leading to accurate splicing. Inhibition of CLKs by this compound prevents SR protein phosphorylation, which disrupts spliceosome function and leads to alternative splicing events, such as exon skipping.[4][5] This disruption of normal splicing can induce cell cycle arrest and apoptosis in cancer cells that are dependent on specific splicing patterns for their survival and proliferation.[4][10]

CLK_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLK CLKs (CLK1/2/3/4) SR_Proteins SR Proteins (e.g., SRSF1-12) CLK->SR_Proteins Phosphorylates pSR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Promotes Pre_mRNA pre-mRNA Pre_mRNA->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Splicing Protein Protein Synthesis mRNA->Protein Translation This compound This compound This compound->CLK Inhibits

CLK signaling pathway and this compound inhibition point.

Experimental Protocols

Here we provide two detailed protocols to measure the effect of this compound on CLK-dependent phosphorylation.

Protocol 1: In Vitro CLK Kinase Assay

This protocol describes a luminescent-based assay (e.g., ADP-Glo™) to measure the direct inhibitory effect of this compound on the enzymatic activity of a purified CLK kinase by quantifying ADP production.[3][11]

Principle: The kinase reaction consumes ATP and produces ADP. The ADP-Glo™ reagent first depletes the remaining ATP, and then the Kinase Detection Reagent converts the ADP produced into ATP. This newly synthesized ATP is used by luciferase to generate a light signal that is directly proportional to the kinase activity.

In_Vitro_Workflow A Prepare Reagents (CLK Enzyme, Substrate, ATP, this compound) B Dispense this compound Dilutions into 96-well plate A->B C Add CLK Enzyme and Substrate (e.g., Myelin Basic Protein) B->C D Initiate Reaction by adding ATP C->D E Incubate at 30°C (e.g., 60 min) D->E F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Incubate at RT (40 min) F->G H Convert ADP to ATP & Detect (Add Kinase Detection Reagent) G->H I Incubate at RT (30 min) H->I J Measure Luminescence I->J K Data Analysis (Calculate IC50) J->K Cellular_Workflow A Seed Cells (e.g., MDA-MB-468) and allow to attach B Treat Cells with this compound (Dose-response, e.g., 0-1000 nM) A->B C Incubate (e.g., 6 hours) B->C D Lyse Cells & Harvest Protein C->D E Quantify Protein Concentration (e.g., BCA Assay) D->E F Prepare Samples for SDS-PAGE (Normalize protein amount) E->F G SDS-PAGE & Transfer to Membrane F->G H Block Membrane & Incubate with Primary Antibodies (e.g., anti-pCLK, anti-CLK, anti-Actin) G->H I Incubate with Secondary Antibody H->I J Detect Signal (Chemiluminescence) I->J K Data Analysis (Densitometry) J->K

References

T025 Application Notes and Protocols for Anti-Proliferative Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing T025 in anti-proliferative studies. This compound is a potent and orally active inhibitor of Cdc2-like kinases (CLKs), demonstrating significant anti-tumor activity in various cancer models, particularly those with high CLK2 expression or MYC amplification.[1][2] This document outlines the mechanism of action, experimental protocols, and data presentation for investigating the anti-proliferative effects of this compound.

Mechanism of Action

This compound exerts its anti-proliferative effects by inhibiting the kinase activity of CLKs, with a particularly high potency for CLK2.[1][2] CLKs are crucial regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins. Inhibition of CLK2 by this compound leads to reduced phosphorylation of SR proteins, which in turn impairs proper RNA splicing, often resulting in exon skipping.[3][4] This disruption of normal splicing affects the expression of numerous genes involved in essential cellular processes, including cell cycle progression and survival.[2][3] Consequently, treatment with this compound can induce cell cycle arrest at the G1-S phase and trigger apoptosis.[4] Notably, cancer cells with MYC amplification have shown increased vulnerability to CLK inhibition by this compound.[1][2][3][4]

Below is a diagram illustrating the proposed signaling pathway of this compound.

T025_Signaling_Pathway This compound This compound CLK2 CLK2 This compound->CLK2 Altered_splicing Altered Splicing (Exon Skipping) pSR_Proteins SR Proteins (phosphorylated) CLK2->pSR_Proteins Phosphorylation SR_Proteins SR Proteins (unphosphorylated) Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome mRNA_splicing Correct mRNA Splicing Spliceosome->mRNA_splicing pre_mRNA pre-mRNA pre_mRNA->mRNA_splicing Cell_Cycle_Genes Cell Cycle & Survival Gene Transcripts mRNA_splicing->Cell_Cycle_Genes Altered_Proteins Altered Protein Isoforms Altered_splicing->Altered_Proteins Cell_Cycle_Arrest G1-S Phase Arrest Altered_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Altered_Proteins->Apoptosis MYC MYC Amplification MYC->CLK2 Increased Vulnerability

This compound mechanism of action targeting the CLK2 signaling pathway.

Quantitative Data

The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 values of this compound have been determined across a range of cancer cell lines, with potencies generally falling within the 30 to 300 nM range.[1]

Cell LineCancer TypeIC50 (nM)
MDA-MB-468Triple-Negative Breast CancerVaries (dose-dependent)
General Range Hematological & Solid Cancers 30 - 300 [1]

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.

Experimental Protocols

The following are detailed protocols for commonly used anti-proliferative assays to evaluate the efficacy of this compound.

This compound Stock Solution Preparation

It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, such as DMSO.

  • Reconstitution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Sonication may be required to fully dissolve the compound.[5]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.

Materials:

  • This compound stock solution

  • Adherent cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Workflow Diagram:

SRB_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate (24h) A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Fix with cold 10% TCA (1h at 4°C) D->E F 6. Wash with water and air dry E->F G 7. Stain with 0.4% SRB (30 min) F->G H 8. Wash with 1% Acetic Acid and air dry G->H I 9. Solubilize with 10mM Tris base H->I J 10. Read Absorbance (540 nm) I->J

Experimental workflow for the Sulforhodamine B (SRB) assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour.[6]

  • Washing: Carefully wash the plates four to five times with water and allow them to air dry completely.[7]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6][7]

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[6][8]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[6]

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 540 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound stock solution

  • Cancer cell lines

  • Complete culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Workflow Diagram:

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate (24h) A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate (48-72h) C->D E 5. Add MTT solution (2-4h) D->E F 6. Solubilize Formazan (B1609692) Crystals E->F G 7. Read Absorbance (570 nm) F->G

Experimental workflow for the MTT assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density and allow them to attach overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound dilutions and include a vehicle control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells compared to the vehicle control and determine the IC50 value.

Conclusion

This compound is a promising anti-cancer agent that targets the CLK2/MYC signaling axis, leading to the inhibition of cancer cell proliferation. The protocols provided herein offer a standardized approach to evaluating the anti-proliferative effects of this compound in a laboratory setting. Careful execution of these assays and accurate data analysis are crucial for determining the therapeutic potential of this compound.

References

Application Notes: T025, a CLK Inhibitor, Induces Caspase-3/7 Mediated Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes describe the use of a caspase-3/7 activity assay to characterize the pro-apoptotic effects of T025, a potent inhibitor of Cdc2-like kinases (CLKs).[1][2][3] this compound has been shown to exhibit anti-proliferative activity in various cancer cell lines and induces apoptosis through the activation of executioner caspases-3 and -7.[1][2] The following protocols provide a detailed methodology for measuring caspase-3/7 activity in cells treated with this compound using a luminescent-based assay.

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Caspases, a family of cysteine proteases, are central players in the apoptotic signaling cascade.[4] Initiator caspases activate effector caspases, such as caspase-3 and caspase-7, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[4]

The Caspase-Glo® 3/7 Assay is a homogeneous, luminescent method to selectively measure the combined activity of caspase-3 and caspase-7 in cultured cells.[5][6][7] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[4][5][6] This cleavage releases aminoluciferin, a substrate for luciferase, which in turn generates a stable "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[5][6]

This compound is a potent, orally active inhibitor of the CLK family of kinases (CLK1, CLK2, CLK3, CLK4) and the DYRK1 family.[1][3] It has demonstrated anti-proliferative effects in a broad range of cancer cell lines with IC50 values typically between 30-300 nM.[1][3] A key mechanism of its anti-tumor activity is the induction of caspase-3/7-mediated apoptosis.[1][2] This protocol details the application of a caspase-3/7 assay to quantify the dose-dependent apoptotic response of cancer cells to this compound treatment.

Materials and Reagents

  • Target cells (e.g., MDA-MB-468, Jurkat, HeLa)

  • Complete cell culture medium

  • This compound inhibitor (MedchemExpress, HY-100464 or equivalent)[2]

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Caspase-Glo® 3/7 Assay Kit (Promega, G8090 or equivalent)

  • White-walled, multi-well assay plates (96-well or 384-well, suitable for luminescence)

  • Multichannel pipette

  • Luminometer plate reader

  • Standard laboratory equipment (incubator, centrifuge, etc.)

Experimental Protocols

Protocol 1: Cell Seeding and Compound Treatment
  • Cell Culture : Culture cells in their appropriate complete medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase and show high viability before plating.

  • Cell Seeding : Trypsinize and count the cells. Dilute the cells to the desired density in fresh culture medium. Seed the cells into a white-walled 96-well plate. The optimal cell number per well should be determined empirically but typically ranges from 5,000 to 20,000 cells in 100 µL of medium.

  • Incubation : Incubate the plate for 18-24 hours to allow cells to attach and resume normal growth.

  • Compound Preparation : Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0-1000 nM).[1] Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Cell Treatment : Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation : Return the plate to the incubator and treat the cells for a specified duration (e.g., 24, 48, or 72 hours).[1]

Protocol 2: Caspase-3/7 Activity Measurement (Luminescent Assay)

This protocol is based on the "add-mix-measure" format of the Caspase-Glo® 3/7 Assay.[6][8]

  • Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This typically involves transferring the buffer into the bottle containing the lyophilized substrate.[9] Allow the reconstituted reagent to equilibrate to room temperature before use.

  • Plate Equilibration : Remove the 96-well plate containing the treated cells from the incubator and let it equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition : Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[8][9]

  • Incubation : Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature, protected from light, for 1 to 3 hours. The optimal incubation time can be determined by taking readings at different time points.

  • Luminescence Measurement : Measure the luminescence of each well using a plate luminometer.

Data Presentation

The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Data can be presented as raw Relative Luminescence Units (RLU) or normalized to a control.

Table 1: Dose-Dependent Effect of this compound on Caspase-3/7 Activity in MDA-MB-468 Cells

This compound Concentration (nM)Mean RLUStandard DeviationFold Increase vs. Vehicle
0 (Vehicle)1,5201151.0
102,8902301.9
307,6505805.0
10025,4001,95016.7
30058,9004,12038.8
100061,2004,50040.3

Data are representative. RLU = Relative Luminescence Units. Fold increase is calculated by dividing the Mean RLU of the treated sample by the Mean RLU of the vehicle control.

Visualization of Pathways and Workflows

Caspase_Activation_Pathway cluster_0 Apoptotic Stimulus (e.g., this compound) cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Cellular Events This compound This compound (CLK Inhibitor) Casp8 Procaspase-8 This compound->Casp8 leads to activation of Casp9 Procaspase-9 This compound->Casp9 leads to activation of aCasp8 Active Caspase-8 Casp8->aCasp8 activation Casp37 Procaspase-3/7 aCasp8->Casp37 cleave and activate aCasp9 Active Caspase-9 Casp9->aCasp9 activation aCasp9->Casp37 cleave and activate aCasp37 Active Caspase-3/7 Casp37->aCasp37 activation Substrates Cellular Substrates (e.g., PARP) aCasp37->Substrates cleave Apoptosis Apoptosis Substrates->Apoptosis resulting in

Caption: this compound-induced apoptosis signaling pathway via caspase activation.

Assay_Workflow Start Start Seed 1. Seed cells in a 96-well plate Start->Seed Incubate1 2. Incubate for 24h (attachment) Seed->Incubate1 Treat 3. Treat cells with this compound (serial dilutions) Incubate1->Treat Incubate2 4. Incubate for desired treatment period (e.g., 48h) Treat->Incubate2 Equilibrate 5. Equilibrate plate to room temperature Incubate2->Equilibrate AddReagent 6. Add Caspase-Glo® 3/7 Reagent (1:1 ratio) Equilibrate->AddReagent Incubate3 7. Incubate at RT (1-3 hours, protected from light) AddReagent->Incubate3 Measure 8. Measure luminescence Incubate3->Measure Analyze 9. Analyze data (Fold change, IC50) Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the Caspase-3/7 activity assay.

References

Application Notes and Protocols for T025 Administration in Balb/c Nude Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T025 is a potent and orally active inhibitor of Cdc2-like kinases (CLKs), which are crucial regulators of pre-mRNA splicing.[1][2][3] By inhibiting CLKs, this compound disrupts the phosphorylation of serine/arginine-rich (SR) proteins, leading to alterations in alternative splicing, induction of exon skipping, and ultimately, suppression of tumor growth.[4][5] this compound has demonstrated significant anti-tumor efficacy in various cancer models, particularly those driven by MYC amplification.[2][3] These application notes provide detailed protocols for the administration of this compound in Balb/c nude mice, a commonly used immunodeficient model for xenograft studies.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-cancer effects by modulating the cellular splicing machinery. The diagram below illustrates the signaling pathway affected by this compound.

T025_Signaling_Pathway This compound This compound CLK CLKs (CLK1, CLK2, CLK3, CLK4) This compound->CLK Inhibition SR_proteins_p Phosphorylated SR Proteins CLK->SR_proteins_p Phosphorylation Spliceosome Spliceosome Assembly and Function SR_proteins_p->Spliceosome SR_proteins SR Proteins SR_proteins->CLK pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing alt_splicing Altered Alternative Splicing (Exon Skipping) pre_mRNA->alt_splicing aberrant_proteins Aberrant Proteins (e.g., truncated, non-functional) alt_splicing->aberrant_proteins apoptosis Apoptosis aberrant_proteins->apoptosis growth_inhibition Tumor Growth Inhibition aberrant_proteins->growth_inhibition

This compound inhibits CLK, altering splicing and leading to tumor suppression.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize representative quantitative data from a study evaluating this compound in a xenograft model using Balb/c nude mice. The data illustrates the anti-tumor activity and tolerability of this compound.

Table 1: Effect of this compound on Tumor Volume in MDA-MB-468 Xenograft Model

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)
Vehicle Control100 ± 15250 ± 30550 ± 501000 ± 100
This compound (50 mg/kg)100 ± 15150 ± 20250 ± 25400 ± 40

Data are presented as mean ± SEM and are representative based on published studies demonstrating tumor growth suppression.[4]

Table 2: Effect of this compound on Body Weight in Balb/c Nude Mice

Treatment GroupDay 0 (g)Day 7 (g)Day 14 (g)Day 21 (g)
Vehicle Control20 ± 1.020.5 ± 1.221 ± 1.121.5 ± 1.3
This compound (50 mg/kg)20 ± 1.019.8 ± 0.920.1 ± 1.020.3 ± 1.1

Data are presented as mean ± SEM. This compound is generally well-tolerated with no significant impact on body weight.[4]

Experimental Protocols

Animal Model
  • Species: Mouse

  • Strain: Balb/c nude (athymic)

  • Age: 6-8 weeks

  • Supplier: Charles River Laboratories or equivalent

  • Housing: Animals should be housed in a specific pathogen-free (SPF) environment in sterile, filter-topped cages with autoclaved bedding, food, and water.

Tumor Cell Line and Xenograft Implantation
  • Cell Line: MDA-MB-468 (human breast adenocarcinoma)

  • Cell Culture: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Implantation:

    • Harvest MDA-MB-468 cells during the exponential growth phase.

    • Resuspend cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio).

    • Subcutaneously inject 5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.

This compound Formulation and Administration
  • Dosage: 50 mg/kg

  • Administration Route: Oral gavage (p.o.)

  • Dosing Schedule: Twice daily on two consecutive days per week for three weeks.

  • Formulation (Example for a 10 mg/mL solution):

    • This compound is poorly soluble in water. A common vehicle for oral administration of similar compounds in mice can be prepared as follows:

      • Dissolve this compound in a minimal amount of Dimethyl sulfoxide (B87167) (DMSO).

      • Add Polyethylene glycol 300 (PEG300) and mix thoroughly.

      • Add Tween-80 and mix.

      • Finally, add saline to the desired final volume.

    • Example Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

    • Preparation for a 50 mg/kg dose in a 20g mouse (0.1 mL gavage volume):

      • Required dose: 1 mg

      • Required concentration: 10 mg/mL

      • Prepare the formulation to the final concentration and vortex thoroughly before each administration to ensure a uniform suspension.

Experimental Workflow

The following diagram outlines the key steps in a typical in vivo study with this compound.

T025_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis animal_acclimation Animal Acclimation cell_culture MDA-MB-468 Cell Culture xenograft Xenograft Implantation cell_culture->xenograft tumor_growth Tumor Growth Monitoring xenograft->tumor_growth randomization Randomization into Groups tumor_growth->randomization t025_prep This compound Formulation administration Oral Gavage Administration t025_prep->administration monitoring Tumor & Body Weight Monitoring administration->monitoring euthanasia Euthanasia monitoring->euthanasia tumor_excision Tumor Excision & Analysis euthanasia->tumor_excision data_analysis Data Analysis tumor_excision->data_analysis

Experimental workflow for this compound administration in Balb/c nude mice.
Monitoring and Endpoints

  • Tumor Volume: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of each mouse two to three times per week as an indicator of toxicity.

  • Clinical Observations: Observe mice daily for any signs of distress or toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³), or if there are signs of significant toxicity (e.g., >20% body weight loss, ulceration of tumors).

  • Tissue Collection: At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting, RNA sequencing).

Safety Precautions

  • This compound is a research chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Proper training in animal handling and oral gavage techniques is essential to ensure animal welfare and data quality.

References

Application Notes and Protocols for T025 in Alternative Splicing Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T025 is a potent and orally bioavailable small molecule inhibitor of the Cdc2-like kinase (CLK) family, with particularly high affinity for CLK2.[1][2] CLKs are crucial regulators of pre-mRNA splicing, a fundamental process for generating protein diversity from a single gene. In many cancers, alternative splicing is dysregulated, leading to the production of oncogenic protein isoforms that contribute to tumor growth, metastasis, and drug resistance. This compound exerts its anti-tumor effects by modulating this process, leading to the skipping of exons in numerous gene transcripts, which can induce cancer cell death (apoptosis).[1][3] Notably, cancer cells with high expression of CLK2 or amplification of the MYC oncogene have demonstrated increased sensitivity to this compound, highlighting a potential therapeutic strategy for these specific cancer subtypes.[3]

This document provides detailed application notes and protocols for utilizing this compound in the study of alternative splicing in cancer.

Mechanism of Action

This compound functions by inhibiting the kinase activity of CLKs. CLKs phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome that recognize and define exons. By inhibiting CLK-mediated phosphorylation, this compound prevents the proper localization and function of SR proteins, leading to alterations in splice site selection and a global increase in exon skipping events. This disruption of normal splicing can result in the production of non-functional proteins or trigger cellular stress pathways, ultimately leading to apoptosis in cancer cells. The sensitivity of MYC-amplified cancers to this compound is linked to the role of MYC in regulating splicing, creating a vulnerability that can be exploited by CLK inhibition.[3]

Data Presentation

This compound Kinase Inhibition Profile
KinaseDissociation Constant (Kd) (nM)
CLK14.8[2]
CLK20.096[2]
CLK36.5[2]
CLK40.61[2]
DYRK1A0.074[2]
DYRK1B1.5[2]
DYRK232[2]
In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50 (nM)
MDA-MB-468Triple-Negative Breast Cancer30-300 (general range)[2]
Various Hematological and Solid Cancer Cell Lines-30-300[4]

Signaling and Experimental Workflow Diagrams

Caption: this compound inhibits CLK-mediated phosphorylation of SR proteins, leading to altered splicing and apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., MDA-MB-468) T025_Treatment This compound Treatment (Dose-Response) Cell_Culture->T025_Treatment Viability_Assay Cell Viability Assay (MTT) T025_Treatment->Viability_Assay Western_Blot Western Blot (p-SR Proteins) T025_Treatment->Western_Blot RNA_Seq RNA-Seq T025_Treatment->RNA_Seq IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc Splicing_Analysis Alternative Splicing Analysis RNA_Seq->Splicing_Analysis qRT_PCR qRT-PCR Validation Xenograft Xenograft/Allograft Model Establishment T025_Admin This compound Administration (Oral Gavage) Xenograft->T025_Admin Tumor_Measurement Tumor Volume Measurement T025_Admin->Tumor_Measurement Ex_Vivo_Analysis Ex Vivo Analysis (IHC, Western, RNA) Tumor_Measurement->Ex_Vivo_Analysis Efficacy_Eval Anti-Tumor Efficacy Evaluation Tumor_Measurement->Efficacy_Eval Splicing_Analysis->qRT_PCR

Caption: A typical experimental workflow for evaluating this compound's effect on alternative splicing in cancer.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in a cancer cell line, such as MDA-MB-468.

Materials:

  • Cancer cell line (e.g., MDA-MB-468)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0-1000 nM.[2]

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.

  • Incubate the cells for 72 hours at 37°C.[2]

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Phosphorylated SR Proteins

This protocol is for assessing the effect of this compound on the phosphorylation of SR proteins.

Materials:

  • Cancer cells treated with this compound and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against phosphorylated SR proteins (e.g., mAb104)[5]

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phosphorylated SR proteins (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

RNA Sequencing and Alternative Splicing Analysis

This protocol outlines the general steps for identifying this compound-induced alternative splicing events.

Materials:

  • Cancer cells treated with this compound and control cells

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • DNase I

  • RNA quality assessment tool (e.g., Bioanalyzer)

  • RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)

  • Next-generation sequencer (e.g., Illumina NovaSeq)

Procedure:

  • Extract total RNA from this compound-treated and control cells and perform DNase I treatment.

  • Assess RNA quality and quantity.

  • Prepare RNA-seq libraries from high-quality RNA samples.

  • Sequence the libraries on a next-generation sequencing platform.

  • Bioinformatics Analysis: a. Perform quality control of the raw sequencing reads (e.g., using FastQC). b. Align the reads to a reference genome (e.g., using STAR or HISAT2). c. Analyze differential alternative splicing events between this compound-treated and control samples using tools like rMATS, SUPPA2, or LeafCutter.[6] d. Visualize splicing events using tools like Sashimi plots.

qRT-PCR for Validation of Exon Skipping Events

This protocol is for validating specific exon skipping events identified by RNA-seq.

Materials:

  • cDNA synthesized from RNA of this compound-treated and control cells

  • Primers designed to flank the alternatively spliced exon

  • SYBR Green or TaqMan-based qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Design primers that anneal to the exons flanking the skipped exon of interest. This will allow for the amplification of both the inclusion and exclusion isoforms.

  • Perform qRT-PCR using the designed primers and cDNA from this compound-treated and control samples.

  • Analyze the results by gel electrophoresis to visualize the different sized amplicons (inclusion vs. exclusion).

  • Quantify the relative abundance of the skipped and included isoforms using the delta-delta Ct method or by analyzing the melt curves for SYBR Green-based assays.[7]

In Vivo Xenograft/Allograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NSG mice)

  • Cancer cell line (e.g., MDA-MB-468) or patient-derived tumor tissue

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of the mice. For an allograft model, implant tumor tissues from a donor mouse.[3][8]

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., 50 mg/kg, twice daily on a 2-days-on/5-days-off schedule for 3 weeks).[2] The control group receives the vehicle.

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis (e.g., immunohistochemistry, western blotting, or RNA analysis).

References

Troubleshooting & Optimization

T025 Technical Support Center: Troubleshooting Dissolution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with dissolving the Cdc2-like kinase (CLK) inhibitor, T025, in Dimethyl Sulfoxide (DMSO). Here, you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful preparation and use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO. What are the primary reasons this might be happening?

A1: Issues with dissolving this compound in DMSO can arise from several factors. The most common reasons include the quality of the DMSO, the concentration of the this compound solution you are trying to prepare, the temperature, and the physical form of the compound (crystalline vs. amorphous). The hygroscopic nature of DMSO, meaning it readily absorbs moisture from the air, can also significantly reduce its effectiveness as a solvent for many organic compounds.

Q2: My this compound in DMSO solution appears cloudy or has visible particles. Can I still use it in my experiment?

A2: It is strongly advised not to use a this compound solution that is cloudy or contains visible precipitates. This indicates that the compound is not fully dissolved, which will lead to inaccuracies in the final concentration and unreliable experimental results.

Q3: My this compound was initially dissolved in DMSO, but crystals formed after storage. Why did this happen and what should I do?

A3: Crystal formation in a previously clear DMSO stock solution can be due to several factors, including storage at a low temperature (DMSO's freezing point is 18.5°C), absorption of water into the DMSO, or exceeding the solubility limit of this compound.[1] Repeated freeze-thaw cycles can also promote crystallization.[2] Before use, you can try to redissolve the compound by following the troubleshooting steps outlined below, such as gentle warming and sonication.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. However, the tolerance can vary between different cell lines. It is always recommended to perform a vehicle control experiment to determine the maximum DMSO concentration that your specific cells can tolerate without affecting their viability or behavior.

Troubleshooting Guides

If you are experiencing issues with dissolving this compound in DMSO, follow these troubleshooting steps systematically.

Guide 1: Initial Steps for Dissolving this compound

This guide provides a step-by-step workflow for dissolving this compound and addressing common solubility challenges.

G cluster_start Start cluster_steps Troubleshooting Workflow cluster_outcome Outcome cluster_end End start This compound Dissolution Issue check_quality 1. Verify Compound and DMSO Quality start->check_quality use_anhydrous 2. Use High-Purity, Anhydrous DMSO check_quality->use_anhydrous vortex_sonicate 3. Vortex and/or Sonicate use_anhydrous->vortex_sonicate gentle_warming 4. Gentle Warming (37°C) vortex_sonicate->gentle_warming dissolved Clear Solution? gentle_warming->dissolved success Proceed with Experiment dissolved->success Yes fail Consider Lower Concentration dissolved->fail No T025_Signaling_Pathway cluster_cellular_processes Cellular Processes This compound This compound CLKs CLKs (CLK1, 2, 3, 4) This compound->CLKs inhibition SR_Proteins SR Proteins (e.g., SRSF1, SRSF3) CLKs->SR_Proteins phosphorylates pre_mRNA pre-mRNA Splicing SR_Proteins->pre_mRNA regulates Phosphorylation Phosphorylation Alternative_Splicing Alternative Splicing pre_mRNA->Alternative_Splicing Cell_Cycle Cell Cycle Genes Alternative_Splicing->Cell_Cycle DNA_Repair DNA Repair Genes Alternative_Splicing->DNA_Repair RNA_Transport RNA Transport Genes Alternative_Splicing->RNA_Transport Apoptosis Apoptosis Cell_Cycle->Apoptosis DNA_Repair->Apoptosis RNA_Transport->Apoptosis

References

Technical Support Center: Optimizing T025 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for T025, a novel kinase inhibitor targeting the PI3K/Akt signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their cell viability experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your research.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed at Expected Efficacious Concentrations

Q: My cells are showing significant death and morphological changes even at concentrations where this compound is expected to be effective. What should I do?

A: This issue can arise from several factors. Here's a step-by-step troubleshooting guide:

  • Verify Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.1%. Always include a vehicle control (cells treated with the solvent alone) to assess any solvent-induced toxicity.[1][2]

  • Lower the Concentration Range: The initial effective concentration of a novel inhibitor can vary significantly between cell lines. It is recommended to perform a dose-response experiment with a wider and lower concentration range. A logarithmic dilution series, for example from 1 nM to 10 µM, can help identify a therapeutic window with minimal cytotoxicity.[3]

  • Reduce Incubation Time: The observed cytotoxicity might be time-dependent. Consider reducing the treatment duration (e.g., from 72 hours to 48 or 24 hours) to see if this mitigates the toxic effects while still achieving the desired biological outcome.[1]

  • Consider Off-Target Effects: Like many kinase inhibitors, this compound may have off-target activities at higher concentrations which can contribute to cytotoxicity.[2][4] If toxicity persists even at lower concentrations, it may be beneficial to consult literature on known off-target effects of similar PI3K inhibitors.

Problem 2: No Observable Effect on Cell Viability

Q: I've treated my cells with this compound across a range of concentrations, but I'm not seeing any significant change in cell viability. What could be the reason?

A: A lack of response can be due to several experimental variables:

  • Insufficient Inhibitor Concentration: The concentrations you've tested might be too low to effectively inhibit the PI3K pathway in your specific cell line. Try extending the dose-response curve to higher concentrations.[3]

  • Confirm Target Pathway Activity: Before running viability assays, it's crucial to confirm that the PI3K/Akt pathway is active and that this compound is inhibiting its target in your cell line. You can measure the levels of phosphorylated Akt (p-Akt), a key downstream effector of PI3K, by Western blot after a short treatment with this compound (e.g., 1-2 hours).[2][5] A lack of reduction in p-Akt suggests an issue with the compound or the pathway's role in your cells.

  • Insufficient Incubation Time: The biological effects on cell viability may require a longer incubation period to manifest. Consider a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[3]

  • Compound Insolubility: The inhibitor may have precipitated out of the culture medium, especially at higher concentrations. Ensure that this compound is fully dissolved in your stock solution and that the final concentration in the media does not exceed its solubility limit.

Problem 3: Inconsistent and Irreproducible Results

Q: My experimental results with this compound are varying between experiments. What could be causing this inconsistency?

A: Reproducibility is key in research. Here are common sources of variability:

  • Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can significantly impact cellular responses to treatment.[2] It is important to use cells within a consistent passage range and to seed them at a uniform density.

  • Pipetting Inaccuracies: Small errors in pipetting can lead to significant variations in the final inhibitor concentration.[2] Ensure your pipettes are calibrated and use careful technique.

  • Edge Effects in Multi-Well Plates: The outermost wells of multi-well plates are prone to evaporation, which can concentrate the inhibitor and affect cell growth. It is recommended to avoid using these wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[2]

  • Assay Consistency: Strictly adhere to the protocol for your cell viability assay, paying close attention to incubation times, reagent volumes, and mixing steps to ensure consistency across experiments.[2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates essential cellular processes such as cell growth, proliferation, survival, and metabolism.[6][7][8] In many types of cancer, this pathway is overactive, promoting tumor growth and survival.[6][7][8][9][10] this compound works by blocking the activity of PI3K, which in turn inhibits downstream signaling and subsequent cellular responses.

Q2: What is a recommended starting concentration for this compound in a new cell line?

A2: For a novel inhibitor like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A good starting point is to test a wide range of concentrations. We recommend a logarithmic dilution series, for example, from 1 nM to 10 µM, to identify a concentration that elicits the desired biological effect without causing significant cytotoxicity.[3]

Q3: How should I prepare and store this compound?

A3: this compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. It is critical to refer to the manufacturer's datasheet for specific solubility information. To maintain stability, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term use.[1]

Q4: How can I confirm that this compound is inhibiting the PI3K pathway in my cells?

A4: The most common method to confirm the on-target activity of a PI3K inhibitor is to perform a Western blot analysis. You should assess the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway, such as phosphorylated Akt (p-Akt) and phosphorylated S6 ribosomal protein (p-S6). A significant decrease in the levels of these phosphoproteins after a short treatment with this compound indicates successful target engagement.[1][5]

Q5: What are the best cell viability assays to use with this compound?

A5: The choice of assay depends on your specific experimental needs. Common methods include:

  • MTT or MTS Assays: These are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[11]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is a marker of metabolically active cells.

  • Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells based on cell membrane integrity.

It is always recommended to include both a vehicle control (e.g., DMSO) and a positive control for cytotoxicity in your experiment.

Data Presentation

Table 1: Representative Dose-Response of this compound on Cell Viability
This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.00198.1 ± 4.8
0.0195.3 ± 5.1
0.175.6 ± 6.3
148.2 ± 7.1
1015.4 ± 3.9

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.

Table 2: Troubleshooting Summary for this compound Experiments
IssuePossible CauseRecommended Solution
High CytotoxicitySolvent toxicity, concentration too high, long incubation, off-target effectsVerify solvent concentration, lower this compound concentration range, reduce incubation time, consult literature for off-target effects[1][2][4]
No Effect on ViabilityConcentration too low, inactive pathway, short incubation, insolubilityIncrease this compound concentration, confirm pathway activity with p-Akt Western blot, increase incubation time, ensure compound solubility[2][3]
Inconsistent ResultsVariable cell culture, pipetting errors, edge effects, assay inconsistencyStandardize cell culture practices, use calibrated pipettes, avoid outer wells of plates, adhere strictly to assay protocols[2]

Experimental Protocols

Protocol 1: Dose-Response Cell Viability Assay using MTS

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution to create a range of concentrations (e.g., 10 µM to 1 nM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Read the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Western Blot for p-Akt (Ser473) Inhibition

This protocol is to confirm the on-target effect of this compound by assessing the phosphorylation status of Akt.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) for a short period (e.g., 1-4 hours). Include a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Then, incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal to determine the extent of inhibition.

Visualizations

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation This compound This compound This compound->PI3K Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: The inhibitory action of this compound on the PI3K/Akt signaling pathway.

Experimental_Workflow Start Start: Seed Cells Treat Treat with this compound (Dose-Response) Start->Treat Incubate Incubate (e.g., 48h) Treat->Incubate Confirm Confirm Target Inhibition (p-Akt Western Blot) Treat->Confirm Parallel Experiment Viability Cell Viability Assay (e.g., MTS) Incubate->Viability Analysis Data Analysis: Calculate IC50 Viability->Analysis End End: Optimized Concentration Analysis->End

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting_Logic Start Problem with This compound Experiment HighTox High Cytotoxicity? Start->HighTox NoEffect No Effect? HighTox->NoEffect No Sol_Tox Check Solvent Control Lower Concentration Reduce Incubation Time HighTox->Sol_Tox Yes Sol_NoEffect Increase Concentration Confirm p-Akt Inhibition Increase Incubation Time NoEffect->Sol_NoEffect Yes Inconsistent Inconsistent Results? NoEffect->Inconsistent No End Resolution Sol_Tox->End Sol_NoEffect->End Sol_Inconsistent Standardize Cell Culture Check Pipetting Avoid Edge Effects Inconsistent->Sol_Inconsistent Yes Inconsistent->End No Sol_Inconsistent->End

Caption: A logical guide for troubleshooting common this compound experimental issues.

References

Technical Support Center: T025 Off-Target Effects in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of T025, a potent inhibitor of Cdc2-like kinases (CLKs).

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a highly potent, orally active inhibitor of the Cdc2-like kinase (CLK) family and the dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family.[1][2][3] Its primary targets, as determined by KINOMEScan-based kinase selectivity evaluation, are CLK1, CLK2, CLK3, CLK4, DYRK1A, and DYRK1B.[1] The primary mechanism of action of this compound is the inhibition of these kinases, which leads to a reduction in CLK-dependent phosphorylation and subsequent modulation of pre-mRNA splicing.[1][4]

Q2: What are the known off-target effects of this compound?

A2: Based on extensive kinase profiling, this compound is a highly selective inhibitor. A KINOMEScan-based assessment against 468 kinases revealed that no kinases outside of the CLK and DYRK families had a dissociation constant (Kd) value below 30 nM, indicating a high degree of selectivity.[1] This suggests that at typical experimental concentrations (30-300 nM for anti-proliferative activity), significant off-target effects on other kinases are unlikely.[2] However, it is important to note that "off-target" can extend beyond the kinome. To investigate non-kinase off-targets, further experimental approaches would be necessary.

Q3: We are observing unexpected phenotypes in our this compound-treated cells that don't seem to be related to CLK/DYRK inhibition. What could be the cause?

A3: While this compound is highly selective for CLK and DYRK kinases, unexpected phenotypes could arise from several factors:

  • Cell-type specific sensitivities: The cellular context, including the expression levels of CLKs, DYRKs, and potential low-affinity off-targets, can influence the cellular response.

  • High concentrations of this compound: Using concentrations significantly above the IC50 for anti-proliferative effects (30-300 nM) may lead to engagement with lower-affinity off-targets.[2]

  • Non-kinase off-targets: The observed phenotype might be due to this compound interacting with proteins other than kinases.

  • Downstream effects of splicing modulation: Inhibition of CLKs alters pre-mRNA splicing, which can have widespread and complex downstream consequences on various cellular pathways, potentially leading to unexpected phenotypes.[1][4]

Q4: How can we experimentally determine if the observed effects in our cell line are due to off-target interactions of this compound?

A4: To investigate potential off-target effects of this compound in your specific cell line, a multi-pronged approach is recommended:

  • Concentration-response analysis: Determine if the unexpected phenotype is observed at concentrations consistent with the IC50 for CLK/DYRK inhibition. If the effect only occurs at much higher concentrations, it is more likely to be an off-target effect.

  • Use of a structurally unrelated CLK/DYRK inhibitor: If a different inhibitor targeting the same primary kinases recapitulates the phenotype, it is more likely an on-target effect.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to assess the direct binding of this compound to potential off-target proteins in a cellular context.[5][6][7][8]

  • Chemical Proteomics: Techniques like affinity chromatography with a this compound-based probe can identify interacting proteins from cell lysates, which can then be identified by mass spectrometry.

  • Whole-proteome analysis: Quantitative proteomic analysis of cells treated with this compound can reveal changes in protein expression or post-translational modifications that are not directly linked to the CLK/DYRK signaling pathways.[9][10][11][12]

Troubleshooting Guides

Issue: Inconsistent anti-proliferative effects of this compound across different cell lines.

  • Possible Cause 1: Varying expression levels of CLK2 and MYC.

    • Troubleshooting Step: this compound has shown higher efficacy in cell lines with high expression of CLK2 or MYC amplification.[1][4] Perform Western blotting or qPCR to determine the expression levels of CLK2 and the MYC amplification status in your cell lines of interest. Correlate these findings with the observed IC50 values for this compound.

  • Possible Cause 2: Differences in cell permeability or drug efflux.

    • Troubleshooting Step: While this compound is orally active, cell-specific differences in membrane transporters could affect intracellular drug concentrations.[1] Consider using cell lines with known expression of drug efflux pumps (e.g., P-gp) to assess this possibility.

Issue: Observing significant cell death at concentrations expected to only inhibit splicing.

  • Possible Cause: Induction of apoptosis.

    • Troubleshooting Step: this compound has been shown to induce caspase-3/7-mediated apoptosis.[2] To confirm if the observed cell death is due to apoptosis, perform assays such as caspase activity assays (caspase-3/7, -8, -9), Annexin V/PI staining followed by flow cytometry, or Western blotting for cleaved PARP.

Quantitative Data

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the dissociation constants (Kd) of this compound for its primary targets and highlights its selectivity. Data is from a KINOMEScan-based kinase selectivity evaluation.[1]

Target KinaseKd (nM)
CLK2 0.096
DYRK1A 0.074
CLK40.61
DYRK1B1.5
CLK14.8
CLK36.5
DYRK232
Other 461 kinases>30

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

This protocol allows for the assessment of this compound binding to its targets in intact cells.

  • Cell Culture and Treatment:

    • Culture the cell line of interest to ~80% confluency.

    • Treat cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration (e.g., 1 µM) for a specified time (e.g., 1-4 hours).

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein (e.g., CLK2) and a control protein in the soluble fraction by Western blotting.

  • Data Interpretation:

    • A shift in the melting curve to a higher temperature for the target protein in the this compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: Kinome-Wide Off-Target Profiling (Example using KINOMEScan™)

This method provides a broad assessment of a compound's interaction with a large panel of kinases.

  • Compound Submission:

    • Provide a stock solution of this compound at a known concentration in a suitable solvent (typically DMSO).

  • Assay Principle:

    • The assay is a competition binding assay. An immobilized active site-directed ligand is used for each kinase. The ability of the test compound (this compound) to compete with this immobilized ligand for binding to the kinase is measured.

  • Detection:

    • The amount of kinase captured by the immobilized ligand is quantified, typically using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Data Analysis:

    • The results are often reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the test compound.

    • For hits, a dissociation constant (Kd) is determined by running the assay at multiple compound concentrations.

Visualizations

T025_Signaling_Pathway cluster_splicing Normal Splicing cluster_inhibition Effect of this compound This compound This compound CLKs CLKs (CLK1, 2, 3, 4) DYRKs (DYRK1A, 1B) This compound->CLKs Inhibition Phospho_SR Phosphorylated SR Proteins SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylation Splicing_Machinery Splicing Machinery Phospho_SR->Splicing_Machinery Activation Pre_mRNA pre-mRNA Splicing_Machinery->Pre_mRNA Splicing Altered_Splicing Altered Splicing (Exon Skipping) mRNA Mature mRNA Pre_mRNA->mRNA Cellular_Effects Anti-proliferative Effects Apoptosis Altered_Splicing->Cellular_Effects

Caption: this compound inhibits CLK and DYRK kinases, leading to altered mRNA splicing and anti-cancer effects.

Off_Target_Workflow Start Unexpected Phenotype Observed with this compound Concentration Concentration- Response Analysis Start->Concentration Orthogonal Orthogonal Compound Testing Start->Orthogonal On_Target Likely On-Target Effect Concentration->On_Target Effect at low [this compound] Off_Target Potential Off-Target Effect Concentration->Off_Target Effect only at high [this compound] Orthogonal->On_Target Phenotype replicated Orthogonal->Off_Target Phenotype not replicated CETSA Cellular Thermal Shift Assay (CETSA) CETSA->On_Target No binding to novel targets CETSA->Off_Target Binding to novel targets Proteomics Chemical/Quantitative Proteomics Proteomics->On_Target No significant off-target changes Proteomics->Off_Target Novel protein interactions identified Off_Target->CETSA Investigate direct binding Off_Target->Proteomics Identify novel interactors

Caption: Workflow for investigating potential off-target effects of this compound in cell lines.

References

Technical Support Center: Preventing T025 Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of T025 precipitation in cell culture media. By understanding the physicochemical properties of this compound and the factors influencing its solubility, you can ensure consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is an orally active and highly potent inhibitor of Cdc2-like kinases (CLKs), particularly CLK2.[1][2][3] It plays a crucial role in research related to cancer biology, especially in MYC-driven diseases, by modulating pre-mRNA splicing, which can lead to cell cycle arrest and apoptosis in cancer cells.[4][5] this compound inhibits the phosphorylation of serine-arginine (SR) rich proteins, which are essential for spliceosome assembly and function.[6][7]

Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What is the likely cause?

Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue, primarily due to its hydrophobic nature. The most common causes include:

  • High Final Concentration: The final concentration of this compound in the media exceeds its aqueous solubility limit.

  • "Crashing Out": Rapid dilution of a concentrated this compound stock solution (typically in DMSO) into the aqueous media can cause the compound to immediately precipitate.

  • Low Temperature: Adding the stock solution to cold media can decrease its solubility.

  • Media Components Interaction: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.

  • pH Shift: The pH of the final solution may not be optimal for this compound solubility.

Q3: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[2] It is crucial to use high-purity, anhydrous DMSO to prevent the introduction of water, which can affect the stability and solubility of the stock solution.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.

Issue 1: Immediate Precipitation Upon Addition to Media
Potential Cause Explanation Recommended Solution
High Final Concentration The concentration of this compound in the media is above its solubility limit in an aqueous environment.Perform a dose-response experiment to determine the maximum soluble concentration of this compound in your specific cell culture medium. Start with a lower concentration range and gradually increase it.
Rapid Dilution Adding a small volume of highly concentrated DMSO stock directly into a large volume of media causes a rapid solvent change, leading to precipitation.Perform a serial dilution of the this compound stock solution in pre-warmed (37°C) cell culture medium. Add the diluted this compound solution dropwise to the final volume of media while gently swirling.
Low Media Temperature The solubility of many compounds, including hydrophobic ones like this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media when preparing your final this compound solution.
High DMSO Concentration in Final Solution While DMSO aids in initial solubilization, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution of this compound.
Issue 2: Delayed Precipitation (After Incubation)
Potential Cause Explanation Recommended Solution
pH Shift in Media Cellular metabolism during incubation can alter the pH of the culture medium, potentially affecting this compound solubility.Ensure your incubator's CO2 levels are stable and calibrated for your specific medium to maintain a stable pH (typically pH 7.2-7.4). Consider using a medium with a more robust buffering system, such as HEPES, for long-term experiments.
Interaction with Media Components This compound may interact with salts (e.g., calcium, magnesium, phosphate) or serum proteins over time, forming insoluble complexes.[8][9]If possible, test different basal media formulations. For serum-containing media, consider reducing the serum concentration or using a serum-free formulation if compatible with your cells.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which can affect compound solubility.Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with a heated stage.
Evaporation Evaporation of water from the culture media over time can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of anhydrous DMSO to the this compound vial to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) and sonication can be used to aid dissolution if necessary.[2]

  • Aliquot the stock solution into single-use, sterile amber vials to avoid repeated freeze-thaw cycles and protect from light.

  • Store the stock solution aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (Recommended): a. Prepare an intermediate dilution of the this compound stock solution in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you could first prepare a 1:100 dilution (to 100 µM) in a small volume of media. b. Gently mix the intermediate dilution. c. Add the appropriate volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to reach the desired final concentration.

  • Direct Addition (for lower concentrations): a. For very low final concentrations, you may add the stock solution directly to the final volume of media. Add the stock solution dropwise while gently swirling the media to ensure rapid and even distribution.

  • Gently mix the final working solution before adding it to your cell cultures.

  • Always prepare the final working solution fresh for each experiment.

Quantitative Data Summary

Table 1: this compound Solubility Profile (Template)

Parameter Condition 1 Condition 2 Condition 3
pH 6.87.48.0
Temperature 25°C37°C42°C
Aqueous Solubility (µg/mL) To be determinedTo be determinedTo be determined
Observations e.g., Clear solution, slight precipitatione.g., Clear solutione.g., Significant precipitation

Visualizations

This compound Signaling Pathway

T025_Signaling_Pathway cluster_nucleus Nucleus This compound This compound CLKs CLKs (CLK1, CLK2, CLK3, CLK4) This compound->CLKs Inhibition pSR_Proteins p-SR Proteins (phosphorylated) CLKs->pSR_Proteins Phosphorylation SR_Proteins SR Proteins (unphosphorylated) SR_Proteins->CLKs Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Promotes pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on mRNA Altered mRNA Splicing pre_mRNA->mRNA Cell_Cycle Cell Cycle Arrest mRNA->Cell_Cycle Apoptosis Apoptosis mRNA->Apoptosis

Caption: this compound inhibits CLKs, preventing SR protein phosphorylation and altering mRNA splicing.

Experimental Workflow for Preventing Precipitation

Precipitation_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_check Quality Control cluster_exp Experiment Start Start: this compound Powder Stock_Sol Prepare Stock Solution (e.g., 10 mM in anhydrous DMSO) Start->Stock_Sol Serial_Dilution Perform Serial Dilution in pre-warmed media Stock_Sol->Serial_Dilution Prewarm_Media Pre-warm Media (37°C) Prewarm_Media->Serial_Dilution Final_Dilution Add to Final Volume of pre-warmed media Serial_Dilution->Final_Dilution Visual_Check Visually Inspect for Precipitation Final_Dilution->Visual_Check Precipitate Precipitate Observed Visual_Check->Precipitate Yes No_Precipitate No Precipitate Visual_Check->No_Precipitate No Troubleshoot Troubleshoot: - Lower Concentration - Adjust pH - Check Media Components Precipitate->Troubleshoot Add_To_Cells Add to Cell Culture No_Precipitate->Add_To_Cells

Caption: Workflow for preparing this compound working solutions to prevent precipitation.

References

Technical Support Center: T025 Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the CLK inhibitor, T025, in the context of long-term experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: Proper storage is crucial for maintaining the stability of this compound. For long-term storage, it is recommended to store the solid powder at -20°C for up to one year or at -80°C for up to two years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to six months.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is best practice to aliquot the stock solution into single-use volumes.[2]

Q2: How should I prepare this compound stock and working solutions?

A2: this compound is soluble in DMSO, with a recommended concentration of 10 mM.[1] When preparing the stock solution, ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[2] For cell-based assays, it is critical to maintain a final DMSO concentration that is non-toxic to the cells, typically below 0.5%.[2] Prepare fresh working dilutions from the stock solution for each experiment to ensure potency.[2]

Q3: What are the potential signs of this compound degradation in my experiments?

A3: Degradation of this compound can lead to a decrease in its inhibitory activity. Signs of potential degradation include a loss of expected biological effect, inconsistent results between experiments, or a shift in the IC50 value. Visually, precipitation of the compound in your working solution can also indicate stability issues.

Q4: How can the composition of cell culture media affect this compound stability?

Troubleshooting Guides

Issue 1: Diminished or Inconsistent Biological Activity of this compound in Long-Term Assays

Potential Cause 1: Degradation of this compound in working solutions.

  • Troubleshooting Steps:

    • Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before each experiment.[2]

    • Minimize Exposure to Light and Temperature: Protect this compound solutions from light and elevated temperatures.

    • Evaluate Solvent Stability: If using a solvent other than DMSO, confirm the stability of this compound in that solvent over the experimental duration.

Potential Cause 2: Instability of this compound in cell culture media at 37°C.

  • Troubleshooting Steps:

    • Replenish this compound: In very long-term experiments (e.g., several days or weeks), consider partially or fully replacing the media with fresh media containing this compound at regular intervals.

    • Run Control Experiments: Include a positive control (a known stable inhibitor for the same target, if available) and a negative control (vehicle only) in every experiment to monitor for changes in assay performance over time.

    • Time-Course Experiment: Perform a time-course experiment to determine the window of optimal this compound activity under your specific experimental conditions.

Issue 2: Precipitation of this compound in Experimental Setup

Potential Cause 1: Poor solubility in aqueous media.

  • Troubleshooting Steps:

    • Verify Final Concentration: Ensure the final concentration of this compound in the aqueous cell culture medium does not exceed its solubility limit.

    • Optimize DMSO Concentration: Maintain a consistent and low final DMSO concentration (ideally <0.5%) across all wells to aid solubility without inducing cellular toxicity.[2]

    • Visual Inspection: Before adding to cells, visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider preparing a new dilution.

Data Presentation

Table 1: this compound Storage and Solubility

ParameterRecommendationSource
Storage (Solid) -20°C for 1 year; -80°C for 2 years[1]
Storage (in Solvent) -20°C for 6 months; -80°C for 6 months[1]
Recommended Solvent DMSO[1][5]
Solubility in DMSO 10 mM[1]

Table 2: this compound Inhibitory Activity

TargetKd (nM)IC50 (nM)Source
CLK1 4.8-[1][6]
CLK2 0.096-[1][6]
CLK3 6.5-[1][6]
CLK4 0.61-[1][6]
DYRK1A 0.074-[1][6]
DYRK1B 1.5-[1][6]
DYRK2 32-[6]
Hematological and Solid Cancer Cell Lines -30-300[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Solid this compound:

    • Bring the vial of solid this compound to room temperature before opening.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM stock solution.

    • Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, sonicate in a water bath for 5-10 minutes.

    • Visually confirm that no particulate matter is present.

  • Aliquoting and Storage:

    • Dispense the stock solution into small-volume, single-use aliquots in low-protein-binding tubes.

    • Store the aliquots at -80°C.

  • Preparation of Working Dilutions:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration remains below 0.5%.

    • Use the working dilutions immediately.

Protocol 2: General Cell-Based Assay for this compound Activity
  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the duration of the experiment. Allow cells to adhere and enter logarithmic growth phase (typically 24 hours).

  • Treatment:

    • Prepare fresh working dilutions of this compound as described in Protocol 1.

    • Remove the existing cell culture medium and replace it with medium containing the desired concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Endpoint Analysis: Perform the desired endpoint analysis, such as a cell viability assay (e.g., MTS, CellTiter-Glo), Western blot for target phosphorylation, or flow cytometry for cell cycle analysis.

Visualizations

Experimental_Workflow_for_T025_Assay Experimental Workflow for this compound Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO aliquot Aliquot & Store at -80°C prep_stock->aliquot prep_working Prepare Fresh Working Dilutions aliquot->prep_working treat_cells Treat Cells with this compound prep_working->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate endpoint Perform Endpoint Analysis incubate->endpoint

Caption: A generalized workflow for conducting cell-based assays with this compound.

T025_Signaling_Pathway_Inhibition This compound Inhibition of CLK Signaling Pathway This compound This compound CLK CLKs (CLK1/2/3/4) This compound->CLK SR_proteins SR Proteins (e.g., SRSF1) CLK->SR_proteins Phosphorylates pSR_proteins Phosphorylated SR Proteins splicing Alternative Splicing pSR_proteins->splicing Regulates pre_mRNA pre-mRNA pre_mRNA->splicing mRNA Mature mRNA splicing->mRNA protein Protein Isoforms mRNA->protein cellular_effects Cellular Effects (e.g., Apoptosis, Reduced Proliferation) protein->cellular_effects

Caption: this compound inhibits CLK-mediated phosphorylation of SR proteins, affecting splicing.

Troubleshooting_Logic_for_T025_Instability Troubleshooting Logic for this compound Instability start Inconsistent or Reduced this compound Activity check_storage Check Storage Conditions start->check_storage improper_storage Improper Storage (e.g., freeze-thaw) check_storage->improper_storage Incorrect check_prep Review Solution Preparation check_storage->check_prep Correct aliquot_new Action: Use a fresh aliquot improper_storage->aliquot_new old_dilutions Using old working dilutions check_prep->old_dilutions Incorrect check_media_stability Consider Media Instability check_prep->check_media_stability Correct fresh_dilutions Action: Prepare fresh dilutions for each use old_dilutions->fresh_dilutions long_incubation Long incubation times (>48h) check_media_stability->long_incubation Yes end Problem Likely Elsewhere check_media_stability->end No replenish_media Action: Replenish media with fresh this compound long_incubation->replenish_media

Caption: A logical flow for troubleshooting this compound stability issues in experiments.

References

Technical Support Center: T025 In Vivo Toxicity Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting in vivo toxicity issues that may be encountered during experiments with T025, a potent and orally active Cdc2-like kinase (CLK) inhibitor.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific problems.

Issue 1: Unexpected Animal Morbidity or Mortality

  • Question: We observed unexpected deaths in our mouse cohort shortly after this compound administration. What are the potential causes and how can we troubleshoot this?

  • Answer: Unexpected mortality is a serious concern and requires immediate investigation. Here’s a systematic approach to troubleshooting:

    • Dose and Formulation Verification:

      • Concentration: Double-check all calculations for the dosing solution. An error in calculation can lead to a significantly higher dose than intended.

      • Formulation Homogeneity: Ensure the formulation is homogenous. If this compound is in a suspension, inadequate mixing can lead to inconsistent and potentially lethal doses. Vortex or sonicate the formulation immediately before each administration.

      • Vehicle Toxicity: While the vehicle is generally considered inert, it's crucial to run a vehicle-only control group to rule out any toxicity associated with the formulation components.

    • Administration Technique (Oral Gavage):

      • Improper Placement: The most common cause of acute mortality with oral gavage is accidental administration into the trachea, leading to aspiration. Ensure technicians are properly trained and confident in the procedure.

      • Esophageal Perforation: Rough technique or using an inappropriately sized gavage needle can cause physical trauma.

      • Volume and Speed: Administering too large a volume or injecting too quickly can cause reflux and aspiration.

    • Animal Strain and Health Status:

      • Strain Sensitivity: Different mouse strains can have varying sensitivities to a compound. Ensure the strain being used is appropriate and consider if there is any literature on its specific response to kinase inhibitors.

      • Underlying Health Issues: Subclinical infections or other health problems can make animals more susceptible to compound-related toxicity. Ensure all animals are healthy and properly acclimated before starting the study.

    • Compound-Specific Toxicity:

      • On-Target Toxicity: While the 50 mg/kg dose of this compound has been reported to be well-tolerated, higher doses may lead to on-target toxicities related to the inhibition of CLKs, which are involved in critical cellular processes like mRNA splicing.[1]

      • Off-Target Effects: this compound may have off-target activities at higher concentrations that could contribute to acute toxicity.

    Experimental Workflow for Troubleshooting Unexpected Mortality:

    start Unexpected Mortality Observed dose_check Verify Dose Calculation & Formulation start->dose_check gavage_check Review Oral Gavage Technique start->gavage_check animal_health Assess Animal Health Status start->animal_health necropsy Perform Immediate Necropsy start->necropsy conclusion Identify Cause and Revise Protocol dose_check->conclusion gavage_check->conclusion animal_health->conclusion pathology Histopathology of Key Organs necropsy->pathology pathology->conclusion

    Figure 1. Workflow for investigating unexpected animal mortality.

Issue 2: Significant Body Weight Loss

  • Question: Our mice are showing a consistent and significant loss of body weight (>15%) after starting treatment with this compound. What should we do?

  • Answer: Body weight loss is a common indicator of toxicity. A loss of 15-20% often represents a humane endpoint. It's important to differentiate between compound-induced toxicity and other factors.

    Troubleshooting Steps:

    • Monitor Food and Water Intake: Reduced consumption is a primary cause of weight loss.

      • Palatability: If the compound is administered in the feed, it may have an unpleasant taste.

      • Malaise: The compound may be causing nausea or general malaise, leading to decreased appetite.

    • Clinical Observations: Look for other signs of toxicity that may accompany weight loss, such as:

      • Piloerection (hunched posture with rough fur)

      • Lethargy or decreased activity

      • Dehydration (skin tenting)

      • Diarrhea or changes in feces

    • Dose Reduction/Schedule Modification:

      • If toxicity is suspected, consider reducing the dose or modifying the dosing schedule (e.g., from daily to every other day).

      • The reported well-tolerated regimen for this compound was 50 mg/kg, twice daily on 2 days per week for 3 weeks.[2] This intermittent dosing may mitigate toxicity.

    • Supportive Care:

      • Provide palatable, high-energy supplemental food.

      • Ensure easy access to water, and consider providing hydration support (e.g., hydrogel packs).

    Data Presentation: Monitoring Parameters for Body Weight Loss

ParameterMonitoring FrequencyActionable ThresholdRecommended Action
Body WeightDaily>15% loss from baselineConsider dose reduction or euthanasia.
Food IntakeDaily>25% reduction for 3 daysProvide supplemental nutrition.
Water IntakeDaily>25% reduction for 3 daysProvide hydration support.
Clinical SignsDailyPresence of moderate to severe signsConsult with veterinary staff.

Issue 3: Inconsistent or Lack of Efficacy

  • Question: We are not observing the expected anti-tumor efficacy with this compound in our xenograft model. What could be the issue?

  • Answer: A lack of efficacy can be due to several factors related to the compound, the experimental model, or the procedure.

    Troubleshooting Steps:

    • Compound Integrity and Formulation:

      • Purity and Stability: Verify the purity of your this compound batch. Ensure it has been stored correctly to prevent degradation.

      • Bioavailability: The formulation must allow for adequate oral absorption. If using a new vehicle, its suitability should be confirmed.

    • Pharmacokinetics:

      • Consider conducting a pilot pharmacokinetic (PK) study to ensure that this compound is reaching the target tissue at sufficient concentrations to inhibit CLKs.

    • Tumor Model Sensitivity:

      • This compound's efficacy has been linked to MYC-driven cancers and high CLK2 expression.[1] Confirm that your chosen cell line has the appropriate molecular characteristics.

    • Dosing Regimen:

      • Ensure the dose and schedule are appropriate for your model. The published effective dose was 50 mg/kg.[2] It's possible that your model may require a different dosing regimen.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound and how does it relate to its potential toxicity?

    • A1: this compound is a potent inhibitor of Cdc2-like kinases (CLKs), particularly CLK2. CLKs phosphorylate serine/arginine-rich (SR) proteins, which are crucial for pre-mRNA splicing. By inhibiting CLKs, this compound alters splicing patterns, leading to the production of non-functional proteins and inducing apoptosis in cancer cells.[3][4] Because splicing is a fundamental process in all cells, off-target or even exaggerated on-target effects could lead to toxicity in normal tissues.

  • Q2: What are the known off-targets for this compound?

    • A2: Besides CLK1, CLK2, CLK3, and CLK4, this compound is also a potent inhibitor of DYRK1A and DYRK1B.[5] Inhibition of these kinases could contribute to both the efficacy and the toxicity profile of this compound.

  • Q3: What clinical signs of toxicity should I monitor for in my animals?

    • A3: Daily clinical observations are crucial. Key signs to monitor for include:

      • General: Body weight changes, changes in food/water intake, lethargy, hunched posture, ruffled fur.

      • Gastrointestinal: Diarrhea, constipation, changes in fecal appearance.

      • Neurological: Tremors, ataxia (incoordination), seizures, changes in activity levels.[6][7]

      • Dermal: Skin lesions, hair loss.

  • Q4: What are the best practices for oral gavage with this compound in mice?

    • A4:

      • Proper Restraint: Ensure the mouse is properly restrained to align the esophagus and prevent movement.

      • Correct Needle Size: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

      • Measure Insertion Depth: Pre-measure the needle from the corner of the mouth to the last rib to ensure it reaches the stomach.

      • Slow and Steady Administration: Inject the formulation slowly to prevent reflux.

      • Training: Only trained and proficient personnel should perform this procedure.

Signaling Pathway

The primary mechanism of this compound involves the inhibition of CLK2, which disrupts the normal process of pre-mRNA splicing. This can have downstream effects on multiple signaling pathways critical for cancer cell survival and proliferation.

cluster_nucleus Nucleus This compound This compound CLK2 CLK2 This compound->CLK2 Inhibition Altered_mRNA Altered mRNA (e.g., exon skipping) This compound->Altered_mRNA Leads to p_SR_proteins Phosphorylated SR Proteins (active) CLK2->p_SR_proteins Phosphorylation SR_proteins SR Proteins (inactive) SR_proteins->p_SR_proteins Spliceosome Spliceosome Assembly p_SR_proteins->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome pre_mRNA->Altered_mRNA Survival_genes Anti-apoptotic & Proliferation Proteins mRNA->Survival_genes Apoptosis_genes Pro-apoptotic Proteins Altered_mRNA->Apoptosis_genes Cell_Death Apoptosis / Cell Cycle Arrest Apoptosis_genes->Cell_Death Induction Survival_genes->Cell_Death Inhibition

Figure 2. this compound mechanism of action via CLK2 inhibition and altered splicing.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Mice

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Analytical balance

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the number and weight of the mice.

    • Weigh the this compound powder accurately using an analytical balance.

    • Add the appropriate volume of the vehicle to the this compound powder in a sterile microcentrifuge tube.

    • Vortex the mixture vigorously for 1-2 minutes to create a uniform suspension.

    • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

    • Visually inspect the suspension for homogeneity before each administration. Vortex immediately before drawing up each dose.

Protocol 2: Daily Clinical Observation of Mice

  • Frequency: Perform observations at least once daily, preferably at the same time each day. Increase frequency if signs of toxicity are observed.

  • Procedure:

    • Observe the animals in their home cage before disturbing them. Note their posture, activity level, and social interaction.

    • Carefully remove each animal for individual examination.

    • Record body weight.

    • Examine the animal's physical condition:

      • Fur: Note any piloerection or lack of grooming.

      • Eyes: Check for squinting, discharge, or changes in appearance.

      • Nose: Check for any discharge.

      • Hydration: Perform a skin tenting test by gently pinching the skin over the back.

    • Observe the animal's behavior during handling: note any changes in temperament, such as increased aggression or lethargy.

    • Record all observations in a detailed log for each animal. Use a scoring system for clinical signs to ensure consistency.

Disclaimer: This guide is for informational purposes only and should not replace the advice of a qualified veterinarian or institutional animal care and use committee (IACUC) guidelines. All animal experiments should be conducted in accordance with approved protocols and ethical standards.

References

Technical Support Center: Troubleshooting T025 Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering inconsistent results in phosphorylation assays involving the inhibitor T025. This document provides a comprehensive resource of frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which kinases does it inhibit?

This compound is an orally active and potent inhibitor of the Cdc2-like kinase (CLK) family. It also shows significant inhibitory activity against the DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) family.[1][2] Due to its ATP-competitive nature, understanding its binding affinity across different kinases is crucial for interpreting assay results.[3]

Q2: My IC50 value for this compound is significantly higher than the reported Kd values. What could be the reason?

A common reason for an unexpectedly high IC50 value for an ATP-competitive inhibitor like this compound is a high concentration of ATP in the assay.[3][4][5] The inhibitor and ATP compete for the same binding site on the kinase.[3][4] It is recommended to use an ATP concentration at or below the Michaelis constant (Km) for the specific kinase to ensure a fair competition.[4][5] Other factors could include inactive enzyme, incorrect buffer composition, or degradation of the this compound compound.

Q3: I am observing high background signal in my no-enzyme control wells. What are the possible causes?

High background can stem from several sources. If you are using a luciferase-based detection method like ADP-Glo™, your compound might be directly inhibiting the luciferase enzyme.[4][6] Contaminating kinases in your recombinant enzyme preparation or impurities in the ATP or substrate can also lead to high background.[4] It is advisable to run a counterscreen with this compound against the detection system in the absence of the primary kinase.[4]

Q4: My results are highly variable between replicate wells. What are the common causes of this inconsistency?

High variability often points to technical errors during the assay setup. Inaccurate or inconsistent pipetting, especially of small volumes, is a primary culprit. Inadequate mixing of reagents before dispensing can also lead to concentration gradients across the plate. Additionally, "edge effects" caused by evaporation in the outer wells of a microplate can contribute to variability.

Q5: How can I be sure that the observed effect is due to inhibition of the target kinase and not an off-target effect?

Given that this compound inhibits both CLK and DYRK family kinases, attributing a functional outcome to a single target can be challenging.[1][2][7] To dissect on-target from off-target effects, consider the following strategies:

  • Use a structurally unrelated inhibitor: Comparing the results with a different inhibitor that has a distinct off-target profile can help confirm on-target effects.[8]

  • Kinome profiling: A broad kinase screening panel will provide a comprehensive view of the selectivity of this compound.[9]

  • Rescue experiments: Introducing a this compound-resistant mutant of your target kinase into the system can strongly suggest an on-target mechanism.[8]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Potential CauseSuggested Solution
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.
Inadequate Reagent Mixing Thoroughly vortex or mix all stock solutions and master mixes before use.
Edge Effects Avoid using the outer wells of the microplate for experimental data. Fill the perimeter wells with buffer or media to create a humidity barrier.
Compound Precipitation This compound is soluble in DMSO; sonication may be required.[10] Visually inspect for precipitation after dilution into aqueous assay buffer. If precipitation occurs, consider lowering the final concentration, adding a surfactant (e.g., 0.01% Tween-20), or using a co-solvent.[11]
Issue 2: Inconsistent IC50 Values for this compound

Fluctuations in the calculated IC50 value for this compound can be a significant source of frustration. The table below details common causes and troubleshooting steps.

Potential CauseSuggested Solution
Variable Enzyme Activity Aliquot recombinant kinase to avoid multiple freeze-thaw cycles. Confirm enzyme activity with a known potent inhibitor as a positive control in every experiment.
High ATP Concentration As this compound is an ATP-competitive inhibitor, its apparent potency is highly sensitive to the ATP concentration.[3] Determine the ATP Km for your kinase and use an ATP concentration at or below this value for your assays.[4][5]
Incorrect Incubation Times Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously. Ensure the reaction is within the linear range of product formation.
Compound Degradation Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Store stock solutions as recommended (-20°C for 1 month in solvent, -80°C for 6 months).[1]
Assay Technology Interference For luciferase-based assays, this compound may directly inhibit the luciferase enzyme.[4][6] Run a control experiment with this compound and the detection reagents in the absence of the kinase to test for interference.[4] Consider using an orthogonal detection method, such as radiometric or TR-FRET-based assays.[6][12]

Quantitative Data Summary

The inhibitory profile of this compound against its primary targets and key off-targets is crucial for experimental design and data interpretation.

KinaseKd (nM)
CLK14.8
CLK20.096
CLK36.5
CLK40.61
DYRK1A0.074
DYRK1B1.5
DYRK232

Data sourced from MedchemExpress.[2]

Experimental Protocols

Protocol 1: In Vitro CLK2 Kinase Assay (ADP-Glo™ Format)

This protocol provides a general framework for measuring the inhibitory activity of this compound against CLK2 using a common luminescence-based assay.

Materials:

  • Recombinant human CLK2 enzyme

  • This compound stock solution (in DMSO)

  • Suitable peptide substrate for CLK2 (e.g., a derivative of a serine/arginine-rich protein)

  • ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the CLK2 enzyme and the diluted this compound or vehicle control (DMSO in Kinase Assay Buffer).

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or below the Km for CLK2.

  • Incubation: Incubate the plate at 30°C for a predetermined time that is within the linear range of the reaction.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

This compound Inhibition and Off-Target Effects

T025_Inhibition_Pathway This compound This compound CLKs CLK Family Kinases (CLK1, CLK2, CLK3, CLK4) This compound->CLKs Inhibits (Primary Target) DYRKs DYRK Family Kinases (DYRK1A, DYRK1B, DYRK2) This compound->DYRKs Inhibits (Off-Target) Splicing Pre-mRNA Splicing CLKs->Splicing CellCycle Cell Cycle Regulation DYRKs->CellCycle NeuronalDev Neuronal Development DYRKs->NeuronalDev

Caption: this compound primarily inhibits CLK kinases, affecting pre-mRNA splicing.

Troubleshooting Workflow for Inconsistent IC50 Values

Troubleshooting_IC50 Start Inconsistent IC50 for this compound CheckATP Is [ATP] <= Km? Start->CheckATP CheckEnzyme Is enzyme active? CheckATP->CheckEnzyme Yes AdjustATP Adjust [ATP] CheckATP->AdjustATP No CheckCompound Is compound stable? CheckEnzyme->CheckCompound Yes NewEnzyme Use new enzyme aliquot CheckEnzyme->NewEnzyme No CheckInterference Assay interference? CheckCompound->CheckInterference Yes FreshCompound Prepare fresh this compound CheckCompound->FreshCompound No Counterscreen Run counterscreen CheckInterference->Counterscreen Yes ResultOK Consistent IC50 CheckInterference->ResultOK No AdjustATP->Start NewEnzyme->Start FreshCompound->Start Counterscreen->Start

Caption: A logical workflow to diagnose inconsistent IC50 values for this compound.

References

minimizing T025 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the proper storage and handling of the T025 inhibitor, minimizing degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing the solid (powder) form of this compound?

A1: The solid form of this compound should be stored at -20°C for long-term storage, where it can remain stable for up to three years. For shorter periods, storage at 4°C is acceptable for up to two years.[1] It is crucial to keep the vial tightly sealed to protect it from moisture.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO.[1][2][3] For stock solutions, it is recommended to dissolve this compound in high-purity, anhydrous DMSO.[2] Once prepared, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1] When using a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the DMSO, which can compromise the stability of the inhibitor.[2]

Q3: I observed a color change in my this compound stock solution. What does this indicate?

A3: A change in the color of your this compound solution may suggest chemical degradation. This can be caused by factors such as oxidation, reaction with impurities in the solvent, or exposure to light. If you observe a color change, it is advisable to discard the solution and prepare a fresh stock from the solid compound to ensure the integrity of your experimental results.

Q4: My this compound solution shows precipitation after thawing. What should I do?

A4: Precipitation upon thawing can occur if the concentration of this compound exceeds its solubility at a lower temperature or if the solvent has absorbed water, reducing its solubilizing capacity. To address this, gently warm the solution to room temperature and vortex or sonicate it to redissolve the precipitate completely before use.[2] To prevent this, ensure you are using anhydrous DMSO and consider preparing stock solutions at a concentration that remains stable upon freezing and thawing.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of the this compound inhibitor.

Issue Possible Cause(s) Recommended Action(s)
Inconsistent or weaker than expected biological activity in experiments. 1. Degradation of this compound: The compound may have degraded due to improper storage (temperature, light exposure), repeated freeze-thaw cycles, or moisture contamination. 2. Inaccurate Concentration: The initial weighing of the solid may have been inaccurate, or the stock solution may not have been fully dissolved.1. Prepare a fresh stock solution from the solid compound following the recommended storage and handling procedures. 2. Verify the complete dissolution of the compound in the solvent. Use sonication if necessary.[2] 3. Perform a quality control check of the new stock solution, for instance, by analytical chromatography (e.g., HPLC), if available.
Precipitation of this compound in aqueous media during experiments. 1. Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous buffers. The final concentration in your assay may have exceeded its solubility limit. 2. Solvent Effects: The percentage of DMSO carried over from the stock solution may not be sufficient to maintain solubility in the final aqueous solution.1. Decrease the final concentration of this compound in your assay. 2. Increase the final percentage of DMSO in your assay, ensuring it remains within a range that does not affect your biological system (typically <0.5%). Always include a vehicle control with the same final DMSO concentration. 3. Consider the use of solubility-enhancing excipients, if compatible with your experimental setup.
Visible particles or cloudiness in the stock solution. 1. Incomplete Dissolution: The compound may not have fully dissolved in the DMSO. 2. Contamination: The solution may be contaminated with particulate matter. 3. Degradation Products: Over time, insoluble degradation products may have formed.1. Attempt to redissolve the compound by gentle warming and vortexing or sonication. 2. If particles persist, it is best to discard the solution and prepare a fresh, clear stock. 3. Filter the solution through a 0.22 µm syringe filter compatible with DMSO, although this may not remove all insoluble degradants.

Data Presentation

This compound Storage Recommendations
Form Storage Temperature Duration of Stability Key Considerations
Solid (Powder) -20°CUp to 3 years[1]Keep vial tightly sealed to prevent moisture absorption.
4°CUp to 2 years[1]Suitable for shorter-term storage.
Stock Solution (in DMSO) -80°CUp to 1 year[1]Aliquot into single-use volumes to avoid freeze-thaw cycles.
-20°CUp to 1 month[1]Suitable for working aliquots.
Physicochemical Properties of this compound
Property Value
Molecular Formula C₂₁H₁₈N₈[3]
Molecular Weight 382.42 g/mol [3]
CAS Number 2407433-00-3[2][3]
Solubility Soluble in DMSO[1][2][3]

Experimental Protocols

Protocol for Preparing this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound for experimental use.

Materials:

  • This compound solid powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

Procedure:

  • Allow the vial containing solid this compound to equilibrate to room temperature before opening.

  • Accurately weigh the desired amount of this compound powder using a calibrated balance in a chemical fume hood.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.[2]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use volumes in sterile, amber, or foil-wrapped tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and storage temperature.

  • Store the aliquots at -80°C or -20°C as recommended.

Protocol for Assessing this compound Stability by HPLC (General Guideline)

Objective: To monitor the degradation of this compound over time under specific storage conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid or trifluoroacetic acid)

  • HPLC vials

Procedure:

  • Method Development (if a method is not established): Develop an HPLC method capable of separating the parent this compound peak from potential degradation products. A gradient elution with a C18 column is a common starting point for small molecule analysis. The detection wavelength should be set to the λmax of this compound.

  • Initial Analysis (Time Zero): Immediately after preparing the this compound solution, inject an aliquot into the HPLC system to obtain the initial chromatogram. Record the peak area of the this compound peak.

  • Incubation: Store the this compound solution under the desired test conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, 14 days), remove an aliquot of the solution and inject it into the HPLC system.

  • Data Analysis:

    • Compare the chromatograms from each time point to the initial (time zero) chromatogram.

    • Look for the appearance of new peaks, which may indicate degradation products.

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area of this compound to the initial peak area.

    • A decrease in the this compound peak area over time indicates degradation.

Mandatory Visualizations

T025_Storage_Workflow This compound Storage and Handling Workflow cluster_solid Solid this compound cluster_solution This compound Stock Solution solid_receipt Receive Solid this compound solid_storage Store at -20°C (long-term) or 4°C (short-term) in a tightly sealed vial. solid_receipt->solid_storage prepare_stock Prepare Stock Solution in Anhydrous DMSO solid_storage->prepare_stock Equilibrate to RT before opening aliquot Aliquot into single-use volumes prepare_stock->aliquot solution_storage Store at -80°C (long-term) or -20°C (short-term) protected from light. aliquot->solution_storage use_in_assay Use in Experiment solution_storage->use_in_assay T025_Degradation_Troubleshooting Troubleshooting this compound Degradation start Inconsistent Experimental Results or Loss of Activity check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Check Handling Procedures (Freeze-Thaw Cycles) start->check_handling prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh check_handling->prepare_fresh retest Retest in Assay prepare_fresh->retest issue_resolved Issue Resolved retest->issue_resolved CLK_Signaling_Pathway Simplified CLK Signaling Pathway Inhibition by this compound CLKs CLKs (CLK1, CLK2, CLK3, CLK4) SR_proteins SR Proteins CLKs->SR_proteins Phosphorylates This compound This compound Inhibitor This compound->CLKs Inhibits Altered_Splicing Altered Splicing / Exon Skipping This compound->Altered_Splicing Phosphorylation Phosphorylation SR_proteins->Phosphorylation Spliceosome_Assembly Spliceosome Assembly Phosphorylation->Spliceosome_Assembly Promotes pre_mRNA_splicing pre-mRNA Splicing Spliceosome_Assembly->pre_mRNA_splicing pre_mRNA_splicing->Altered_Splicing is altered by inhibition Cell_Outcome Apoptosis / Growth Suppression Altered_Splicing->Cell_Outcome

References

Technical Support Center: Addressing T025 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with T025 resistance in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally available and potent small-molecule inhibitor of Cdc2-like kinases (CLKs).[1] Its primary mechanism involves the inhibition of CLK-dependent phosphorylation of serine/arginine-rich (SR) proteins, which are crucial for pre-mRNA splicing.[1] By inhibiting CLKs, this compound disrupts normal RNA splicing, leading to cell cycle arrest, apoptosis, and suppression of tumor growth, particularly in cancers driven by the MYC oncogene.[1]

Q2: Which cancer cell lines are initially most sensitive to this compound?

A2: this compound has shown a broad range of anti-proliferative effects across numerous cancer cell lines.[2] Sensitivity is statistically associated with high expression of CLK2 or amplification of the MYC gene, particularly in solid tumors.[2] For instance, MYC-driven breast cancers and certain lung cancer cell lines with high CLK2 expression have demonstrated significant sensitivity.[1][2]

Q3: What are the common reasons for observing this compound resistance?

A3: While specific clinical resistance mechanisms to this compound are still under investigation, resistance to targeted therapies in cancer cells generally arises from several factors:

  • Target Alterations: Genetic mutations in the CLK2 gene could alter the drug binding site, reducing the efficacy of this compound.

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of CLK-mediated splicing.[3][4] Pathways like PI3K/AKT/mTOR are common compensatory routes.[3][5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump this compound out of the cell, lowering its intracellular concentration and effectiveness.[6][7][8]

  • Altered Drug Metabolism: Cancer cells might develop mechanisms to metabolize or inactivate this compound more rapidly.[6][8]

  • Epigenetic Changes: Modifications to DNA or histones can alter the expression of genes involved in drug sensitivity and resistance.[8]

Troubleshooting Guides

Issue 1: Decreased this compound Efficacy in a Previously Sensitive Cell Line

You observe that your cancer cell line, which was previously sensitive to this compound, now requires a much higher concentration to achieve the same level of growth inhibition.

Possible Causes and Solutions

Possible Cause Troubleshooting Step Experimental Approach
Development of Acquired Resistance Confirm the shift in sensitivity by re-evaluating the half-maximal inhibitory concentration (IC50).Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo) on the suspected resistant cells alongside the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.[9]
Cell Line Contamination or Misidentification The cell line may be contaminated with a resistant cell type or may have been misidentified.Perform Short Tandem Repeat (STR) profiling to authenticate the cell line. Test for mycoplasma contamination.
This compound Compound Degradation The this compound stock solution may have degraded over time or due to improper storage.Prepare a fresh stock solution of this compound from a new powder aliquot. Validate its activity on a known sensitive control cell line.
Inconsistent Experimental Conditions Variations in cell density, passage number, or media components can affect drug response.Standardize your experimental protocols. Ensure consistent seeding density and use cells within a defined low-passage number range.
Issue 2: Inconsistent IC50 Values for this compound Across Experiments

You are getting highly variable IC50 values for this compound in your cell line, making it difficult to assess resistance.

Troubleshooting Workflow

G cluster_solutions Solutions start Inconsistent IC50 Results check_protocol Review Protocol Standardization: - Seeding Density? - Drug Dilution Series? - Incubation Time? - Assay Reagent Prep? start->check_protocol check_cells Assess Cell Health & Passage: - Morphology Normal? - Within Low Passage Range? - Mycoplasma Tested? start->check_cells check_reagents Verify Reagent Integrity: - Fresh this compound Stock? - Media/Serum Lot Consistent? - Viability Assay Reagents Expired? start->check_reagents sol_protocol Standardize all parameters. Use a positive control (e.g., staurosporine). check_protocol->sol_protocol If inconsistent sol_cells Thaw a new, early-passage vial of cells. Perform mycoplasma testing. check_cells->sol_cells If issues found sol_reagents Prepare fresh this compound. Use a single lot of media/serum for the entire experiment. check_reagents->sol_reagents If issues found end_node Re-run Experiment sol_protocol->end_node sol_cells->end_node sol_reagents->end_node

Caption: Troubleshooting logic for inconsistent this compound IC50 results.

Data Presentation: this compound Sensitivity

Table 1: this compound Sensitivity in Relation to MYC and CLK2 Status

This table summarizes the correlation between this compound sensitivity (IC50) and the genetic status of cancer cell lines, which can help in selecting appropriate models for resistance studies.

Genetic Status This compound Sensitivity Correlation Implication for Researchers
Amplified MYC Significantly more sensitive to this compound.[2]Cell lines with known MYC amplification are good positive controls and parental models for developing resistance.
High CLK2 Expression Solid cancer cell lines with high CLK2 expression are significantly more sensitive.[2]Measure baseline CLK2 expression to predict sensitivity before starting long-term resistance experiments.
Low CLK2 Expression Less sensitive to this compound.[2]These cell lines might exhibit intrinsic resistance and can be used to study mechanisms distinct from acquired resistance.

Key Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a this compound-resistant cell line through continuous exposure to escalating drug concentrations.[9][10]

Methodology

  • Determine Initial IC50: First, accurately determine the this compound IC50 for the parental cancer cell line using a standard cell viability assay.

  • Initial Dosing: Culture the parental cells in media containing this compound at a concentration of approximately 1/10th of the IC50.[11]

  • Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of cells may die. When the surviving cells reach ~80% confluency, passage them and maintain the same this compound concentration.

  • Dose Escalation: Once the cells exhibit a stable growth rate similar to the parental line, double the concentration of this compound in the culture medium.

  • Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation. This is a lengthy process that can take several months.[9] The cells that survive and proliferate at each stage are selected.[9]

  • Establish Resistant Line: A resistant cell line is considered established when it can proliferate steadily at a this compound concentration that is at least 10-fold higher than the initial parental IC50.

  • Confirmation: Confirm the level of resistance by performing a new IC50 assay, comparing the resistant line to the parental line. A significant rightward shift in the dose-response curve indicates acquired resistance.

Workflow Diagram

G start Parental Cell Line ic50_initial Determine Initial IC50 start->ic50_initial culture_low Culture with Low Dose this compound (~IC10) ic50_initial->culture_low monitor Monitor Growth & Select Surviving Cells culture_low->monitor is_stable Growth Rate Stable? monitor->is_stable is_stable->monitor No increase_dose Increase this compound Dose is_stable->increase_dose Yes increase_dose->monitor ic50_final Confirm Resistance (New IC50 Assay) increase_dose->ic50_final After multiple cycles end Established this compound-Resistant Cell Line ic50_final->end

Caption: Workflow for generating a this compound-resistant cell line.

Protocol 2: Investigating Mechanisms of this compound Resistance

Once a resistant cell line is established, this protocol outlines initial steps to investigate the underlying molecular mechanisms.

Methodology

  • CLK2 Gene Sequencing:

    • Extract genomic DNA from both parental and resistant cell lines.

    • Amplify the coding region of the CLK2 gene using PCR.

    • Perform Sanger sequencing to identify potential mutations in the resistant line that could affect this compound binding.

  • Protein Expression Analysis (Western Blot):

    • Prepare protein lysates from parental and resistant cells (both untreated and treated with this compound).

    • Perform Western blotting to analyze the expression levels of:

      • Total CLK2: To check for upregulation of the target protein.

      • Phospho-SR proteins (using 1H4 antibody): To confirm if this compound is still inhibiting CLK activity in resistant cells.[1] A lack of change in phosphorylation upon this compound treatment in resistant cells suggests a target-related resistance mechanism.

      • ABC Transporters (e.g., P-gp/ABCB1): To check for increased expression of drug efflux pumps.

      • Key Bypass Pathway Proteins (e.g., p-AKT, p-ERK): To investigate the activation of alternative survival pathways.[5]

  • Gene Expression Analysis (RT-qPCR):

    • Extract RNA from parental and resistant cells.

    • Synthesize cDNA.

    • Perform RT-qPCR to quantify the mRNA expression levels of genes encoding ABC transporters (e.g., ABCB1) or other potential resistance-mediating genes identified from literature or pathway analysis.

Signaling Pathways and Resistance Mechanisms

This compound Mechanism of Action

This compound inhibits CLK kinases, preventing the phosphorylation of SR proteins. This disrupts spliceosome assembly, leading to aberrant RNA splicing of genes critical for cell division and migration, ultimately causing cell cycle arrest and apoptosis in sensitive cancer cells.

G cluster_nucleus Nucleus cluster_cell Cellular Outcome This compound This compound CLK CLK1/2/3/4 This compound->CLK Inhibits Aberrant_Splicing Aberrant Splicing This compound->Aberrant_Splicing SR SR Proteins CLK->SR Phosphorylates SR_p Phospho-SR Proteins Spliceosome Spliceosome Assembly SR_p->Spliceosome Promotes SR->SR_p Splicing Normal RNA Splicing Spliceosome->Splicing Proliferation MYC-Driven Proliferation Splicing->Proliferation Supports Apoptosis Cell Cycle Arrest & Apoptosis Aberrant_Splicing->Apoptosis Induces

Caption: Simplified signaling pathway for this compound's mechanism of action.

Potential Mechanisms of this compound Resistance

This diagram illustrates several potential ways cancer cells can evade the effects of this compound, providing a roadmap for investigation.

G cluster_cell Cancer Cell cluster_mechanisms Resistance Mechanisms T025_in This compound (extracellular) T025_out This compound (intracellular) T025_in->T025_out Enters Cell Efflux Drug Efflux Pump (e.g., P-gp) T025_out->Efflux Pumped Out Target CLK2 Target T025_out->Target Inhibits M1 1. Increased Efflux: Upregulation of P-gp Cell_Survival Cell Survival & Proliferation Target->Cell_Survival Blocks Splicing for M2 2. Target Mutation: CLK2 mutation prevents This compound binding Bypass Bypass Pathways (PI3K/AKT, MAPK) Bypass->Cell_Survival Promotes M3 3. Bypass Activation: Upregulation of parallel survival signals

Caption: Conceptual diagram of potential this compound resistance mechanisms.

References

Validation & Comparative

A Comparative Guide to T025 and Other Cdc2-like Kinase (CLK) Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modulation of pre-mRNA splicing has emerged as a compelling therapeutic strategy in oncology. Cdc2-like kinases (CLKs) play a pivotal role in this process by phosphorylating serine/arginine-rich (SR) proteins, which are essential for spliceosome assembly and function.[1][2] Dysregulation of CLK activity is implicated in the progression of various cancers, making CLK inhibitors a promising class of anti-cancer agents.[3][4] This guide provides a comprehensive comparison of the novel CLK inhibitor T025 with other notable CLK inhibitors, focusing on their performance and supported by experimental data.

Mechanism of Action: Targeting the Spliceosome

CLK inhibitors function by competitively binding to the ATP-binding pocket of CLK enzymes, thereby preventing the phosphorylation of SR proteins.[1] This disruption of the normal splicing process leads to an accumulation of unspliced pre-mRNA and the generation of alternative splicing variants. In cancer cells, which often exhibit a high degree of aberrant splicing, this interference can trigger cell cycle arrest, apoptosis, and the suppression of tumor growth.[4][5] this compound, a potent and orally available CLK inhibitor, has demonstrated significant anti-tumor efficacy by modulating pre-mRNA splicing, particularly in cancers with MYC amplification.[6][7]

Performance Comparison of CLK Inhibitors

This section provides a quantitative comparison of this compound with other prominent CLK inhibitors: SM08502 (Cirtuvivint), CC-671, and CTX-712 (Rogocekib). The data presented below is collated from various preclinical studies.

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity. The following table summarizes the inhibitory activity of this compound and its comparators against the four CLK isoforms and other relevant kinases. Data is presented as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50) in nanomolar (nM) concentrations. Lower values indicate higher potency.

KinaseThis compound (Kd, nM)[8]SM08502 (IC50, µM)[9]CC-671 (IC50, µM)[8]CTX-712 (Rogocekib) (IC50, nM)[6][10]
CLK1 4.80.008-0.69
CLK2 0.0960.0020.0060.46
CLK3 6.50.022-3.4
CLK4 0.610.001-8.1
DYRK1A 0.0740.002 - 0.013-1.1
DYRK1B 1.50.002 - 0.013-1.3
TTK --0.005-

Note: '-' indicates data not available in the reviewed sources. SM08502 also shows activity against DYRK2 and DYRK4.[9]

Anti-Proliferative Activity in Cancer Cell Lines

The efficacy of a cancer therapeutic is ultimately determined by its ability to inhibit the growth of cancer cells. The table below presents the half-maximal inhibitory concentration (IC50) of this compound and its comparators in various cancer cell lines.

Cell LineCancer TypeThis compound (IC50, nM)[11]SM08502 (IC50, nM)[12]CC-671 (IC50, µM)CTX-712 (Rogocekib) (IC50, µM)[7][13]
MDA-MB-468Triple-Negative Breast Cancer30 - 300---
HCT-116Colorectal Carcinoma----
SW480Colorectal Carcinoma-46--
K562Chronic Myeloid Leukemia---0.15
MV-4-11Acute Myeloid Leukemia---0.036
Primary AML cellsAcute Myeloid Leukemia---0.078 (average)
Endometrial Cancer Cell LinesEndometrial Cancer-In the nanomolar range--

Note: '-' indicates data not available in the reviewed sources. The IC50 for CC-671 is not specified for individual cell lines in the provided search results.

Experimental Protocols

This section outlines the generalized methodologies for key experiments cited in the evaluation of CLK inhibitors.

In Vitro CLK Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific CLK isoform.

  • Reagents and Materials: Recombinant human CLK enzyme, kinase buffer, ATP, substrate (e.g., a generic peptide substrate like myelin basic protein or a specific SR protein-derived peptide), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a microplate, combine the CLK enzyme, the substrate, and the kinase buffer. c. Add the diluted test compound or DMSO (vehicle control) to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][14]

  • Reagents and Materials: Cancer cell lines, complete culture medium, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).[15]

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells. d. Add the solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Western Blotting for Phosphorylated SR Proteins

This technique is used to detect and quantify the levels of phosphorylated SR proteins, providing a direct measure of CLK inhibition in a cellular context.[16][17]

  • Reagents and Materials: Cell lysates from treated and untreated cells, lysis buffer containing phosphatase inhibitors, protein quantification assay (e.g., BCA assay), SDS-PAGE gels, transfer membranes (e.g., PVDF or nitrocellulose), blocking buffer (e.g., BSA in TBST), primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR), a primary antibody for total SR protein or a loading control (e.g., anti-GAPDH or anti-β-actin), HRP-conjugated secondary antibody, and a chemiluminescent substrate.[4]

  • Procedure: a. Treat cells with the test compound for a specified time. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a membrane. d. Block the membrane to prevent non-specific antibody binding. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody. g. Add the chemiluminescent substrate and detect the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated SR protein levels to the total SR protein or the loading control to determine the extent of inhibition.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.[18][19]

  • Reagents and Materials: Immunocompromised mice (e.g., nude or SCID mice), human cancer cells, Matrigel (optional), test compound formulated for in vivo administration, and calipers for tumor measurement.[20][21]

  • Procedure: a. Subcutaneously inject a suspension of human cancer cells into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control (vehicle) groups. d. Administer the test compound according to a predetermined dosing schedule (e.g., daily oral gavage). e. Measure the tumor volume and body weight of the mice regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of CLK inhibitors.

CLK_Signaling_Pathway cluster_nucleus Nucleus CLKs CLKs SR_Proteins_unphos SR Proteins (unphosphorylated) CLKs->SR_Proteins_unphos Phosphorylation SR_Proteins_phos SR Proteins (phosphorylated) SR_Proteins_unphos->SR_Proteins_phos Spliceosome_Assembly Spliceosome Assembly SR_Proteins_phos->Spliceosome_Assembly pre_mRNA pre-mRNA Spliceosome_Assembly->pre_mRNA mRNA_splicing mRNA Splicing pre_mRNA->mRNA_splicing Mature_mRNA Mature mRNA mRNA_splicing->Mature_mRNA This compound This compound This compound->CLKs Inhibition Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Frizzled->LRP5_6 Dishevelled Dishevelled LRP5_6->Dishevelled Activation Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex Inhibition Beta_Catenin_unphos β-catenin Destruction_Complex->Beta_Catenin_unphos Phosphorylation Beta_Catenin_phos p-β-catenin Beta_Catenin_unphos->Beta_Catenin_phos Beta_Catenin_nuc β-catenin Beta_Catenin_unphos->Beta_Catenin_nuc Accumulation & Nuclear Translocation Proteasome Proteasome Beta_Catenin_phos->Proteasome Ubiquitination & Degradation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Experimental_Workflow_Xenograft Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., this compound or Vehicle) Randomization->Treatment Monitoring Regular Measurement of Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

References

Comparative Efficacy Analysis of T025 and SM04690

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the kinase inhibitors T025 and SM04690, detailing their mechanism of action, efficacy in preclinical models, and associated experimental protocols.

This guide provides a detailed comparison of the small molecule kinase inhibitors this compound and SM04690 (lorecivivint). While both compounds exhibit potent inhibitory activity against Cdc2-like kinases (CLKs) and dual-specificity tyrosine-regulated kinases (DYRKs), their development and therapeutic applications have diverged significantly. This compound has been primarily investigated for its anti-neoplastic properties, particularly in MYC-driven cancers, whereas SM04690 is under clinical investigation as a disease-modifying treatment for osteoarthritis. This document aims to provide an objective comparison of their biochemical potency, cellular effects, and in vivo efficacy based on available experimental data.

Data Presentation

Table 1: Comparative Kinase Inhibitory Profile
Kinase TargetThis compound (Kd, nM)SM04690 (lorecivivint) (IC50, nM)
CLK14.8[1][2]-
CLK20.096[1][2]5.8[3] (7.8[4])
CLK36.5[1][2]-
CLK40.61[1][2]-
DYRK1A0.074[1][2]26.9[3][4]
DYRK1B1.5[1][2]-
DYRK232[2]-

Kd (dissociation constant) and IC50 (half-maximal inhibitory concentration) values are measures of inhibitory potency. A lower value indicates higher potency. Data for SM04690 represents IC50 values, while data for this compound represents Kd values.

Table 2: Comparative Efficacy in Preclinical Models
ParameterThis compoundSM04690 (lorecivivint)
Therapeutic Area Oncology (MYC-driven cancers)Osteoarthritis
In Vitro Efficacy Anti-proliferative activity in hematological and solid cancer cell lines (IC50: 30-300 nM)[2]. Induces caspase-3/7-mediated apoptosis[2].Induces differentiation of human mesenchymal stem cells (hMSCs) into functional chondrocytes[5][6]. Decreases cartilage catabolic marker levels[5][6].
In Vivo Efficacy Inhibits tumor growth in an MDA-MB-468 xenograft mouse model (50 mg/kg, p.o.)[2].Increased cartilage thickness and protection from cartilage catabolism in a rat osteoarthritis model[5][6].
Clinical Development PreclinicalPhase 2 clinical trials for knee osteoarthritis[7][8].

Signaling Pathways and Mechanism of Action

Both this compound and SM04690 exert their effects through the inhibition of CLK and DYRK family kinases. These kinases are involved in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors[1][9][10]. Inhibition of CLKs by this compound leads to altered RNA splicing, which is particularly detrimental to cancer cells with high levels of MYC amplification[1][11].

SM04690 modulates the Wnt signaling pathway, which is implicated in the pathogenesis of osteoarthritis[9][10]. By inhibiting CLK2 and DYRK1A, SM04690 influences chondrogenesis and reduces inflammation[9][10]. The inhibition of CLK2 is thought to promote early chondrogenesis, while DYRK1A inhibition enhances the function of mature chondrocytes and exerts anti-inflammatory effects[9].

G cluster_this compound This compound Signaling cluster_SM04690 SM04690 Signaling This compound This compound CLKs_this compound CLKs (1, 2, 3, 4) DYRKs (1A, 1B, 2) This compound->CLKs_this compound inhibition SR_Proteins_this compound SR Proteins CLKs_this compound->SR_Proteins_this compound phosphorylation Splicing Altered pre-mRNA Splicing SR_Proteins_this compound->Splicing Apoptosis Cancer Cell Apoptosis Splicing->Apoptosis SM04690 SM04690 (lorecivivint) CLK2_DYRK1A CLK2 / DYRK1A SM04690->CLK2_DYRK1A inhibition Wnt_Pathway Wnt Pathway Modulation CLK2_DYRK1A->Wnt_Pathway Chondrogenesis Chondrogenesis & Reduced Inflammation Wnt_Pathway->Chondrogenesis

Figure 1. Signaling pathways of this compound and SM04690.

Experimental Workflows

The preclinical evaluation of this compound and SM04690 involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action. A generalized workflow for each is presented below.

G cluster_T025_workflow This compound Efficacy Workflow cluster_SM04690_workflow SM04690 Efficacy Workflow start_this compound Start in_vitro_this compound In Vitro: Cancer Cell Viability Assay (e.g., MTT) start_this compound->in_vitro_this compound in_vivo_this compound In Vivo: Tumor Xenograft Model (e.g., MDA-MB-468) in_vitro_this compound->in_vivo_this compound end_this compound Endpoint: Tumor Growth Inhibition in_vivo_this compound->end_this compound start_SM04690 Start in_vitro_SM04690 In Vitro: hMSC Chondrogenesis Assay start_SM04690->in_vitro_SM04690 in_vivo_SM04690 In Vivo: Rat Osteoarthritis Model in_vitro_SM04690->in_vivo_SM04690 end_SM04690 Endpoint: Cartilage Protection/Regeneration in_vivo_SM04690->end_SM04690

Figure 2. Generalized experimental workflows for this compound and SM04690.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of a compound on the viability of adherent cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells (e.g., MDA-MB-468) to ~80% confluency.
  • Trypsinize and resuspend cells in fresh culture medium.
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium.
  • Remove the medium from the wells and replace it with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
  • Incubate for the desired treatment period (e.g., 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10 µL of the MTT solution to each well.
  • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Solubilization and Measurement:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
  • Incubate overnight at 37°C to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage of the vehicle-treated control.

Chondrogenesis Assay

This protocol provides a general method for inducing chondrogenic differentiation of human mesenchymal stem cells (hMSCs).

1. Cell Culture:

  • Culture hMSCs in growth medium until they reach ~80% confluency.
  • Harvest cells using trypsin and resuspend in chondrogenesis induction medium (DMEM supplemented with dexamethasone, ascorbate-2-phosphate, ITS+premix, and TGF-β3).

2. Micromass Culture:

  • Plate 20 µL droplets of the cell suspension (at a high density, e.g., 1.6 x 107 cells/mL) in the center of each well of a multi-well plate.
  • Allow the cells to adhere for 2 hours in a humidified incubator.
  • Gently add 1 mL of chondrogenesis induction medium containing SM04690 or vehicle control to each well.

3. Differentiation and Analysis:

  • Culture the cells for 21 days, replacing the medium every 2-3 days.
  • After 21 days, fix the micromasses and stain with Alcian Blue to visualize the proteoglycan-rich extracellular matrix, a marker of chondrogenesis.
  • Quantify the staining intensity or analyze the expression of chondrogenic marker genes (e.g., SOX9, COL2A1, ACAN) by qPCR.

In Vivo Xenograft Model

This is a generalized protocol for evaluating the anti-tumor efficacy of a compound in a subcutaneous xenograft model.

1. Cell Implantation:

  • Harvest MDA-MB-468 cells and resuspend them in a mixture of PBS and Matrigel.
  • Subcutaneously inject approximately 5 x 106 cells into the flank of immunocompromised mice (e.g., BALB/c nude mice).

2. Tumor Growth and Treatment:

  • Monitor the mice for tumor formation.
  • Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
  • Administer this compound (e.g., 50 mg/kg) or vehicle control orally according to the desired dosing schedule.

3. Efficacy Evaluation:

  • Measure tumor volume with calipers every 2-3 days.
  • Monitor the body weight of the mice as an indicator of toxicity.
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

In Vivo Osteoarthritis Model

This protocol describes a surgically induced model of osteoarthritis in rats to assess the efficacy of potential disease-modifying drugs.

1. Surgical Induction of OA:

  • Anesthetize male Lewis rats.
  • Perform a surgical procedure on one knee joint to induce instability, such as anterior cruciate ligament transection (ACLT) combined with partial medial meniscectomy (pMMx). The contralateral knee can serve as a control.

2. Treatment Administration:

  • After a recovery period, administer a single intra-articular injection of SM04690 or vehicle control into the affected knee joint.

3. Histological and Biomarker Analysis:

  • At a predetermined time point (e.g., 4 weeks post-injection), euthanize the animals and dissect the knee joints.
  • Fix, decalcify, and embed the joints in paraffin.
  • Section the joints and stain with Safranin O-Fast Green to visualize cartilage and proteoglycan content.
  • Score the cartilage damage using a standardized system (e.g., OARSI score).
  • Analyze synovial fluid or serum for biomarkers of cartilage degradation and inflammation.

References

A Comparative Guide to the In Vivo Anti-Tumor Effects of T025

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-tumor effects of T025, a novel Cdc2-like kinase 2 (CLK2) inhibitor, with other relevant anti-tumor agents. The information is compiled from preclinical studies to assist in the evaluation of this compound's therapeutic potential.

Executive Summary

This compound is an orally available and potent inhibitor of CLK2 that has demonstrated significant anti-tumor efficacy in various in vivo cancer models, including lung cancer, acute myeloid leukemia (AML), and MYC-driven breast cancer. Its mechanism of action involves the modulation of pre-mRNA splicing, leading to cell cycle arrest and apoptosis. A key pathway affected by this compound is the MDM4-p53 signaling cascade, where this compound-induced exon skipping of MDM4 leads to the activation of the p53 tumor suppressor protein. This guide presents available in vivo data for this compound and compares it with other CLK2 inhibitors, TG003 and CLK-IN-T3, to provide a comprehensive overview of its preclinical anti-tumor activity.

Comparative Analysis of In Vivo Anti-Tumor Efficacy

The following table summarizes the in vivo anti-tumor effects of this compound and other CLK2 inhibitors based on available preclinical data. Direct comparison is challenging due to the use of different cancer models and experimental designs.

CompoundCancer ModelCell LineMouse StrainDosing RegimenObserved Anti-Tumor Effects
This compound MYC-driven Breast Cancer (Allograft)MMTV-MYCNude miceTwice daily, 2 days/week (dose not specified)Strongly suppressed tumor growth.[1]
This compound Lung Cancer (Xenograft)NCI-H1048Not specifiedNot specifiedExhibited in vivo anti-tumor efficacy.
This compound Acute Myeloid Leukemia (Xenograft)MV-4-11Not specifiedNot specifiedShowed profound anti-tumor efficacies.
TG003 Prostate Cancer (Xenograft)PC3Nude mice50 µM final concentration in mouse, i.p., twice a week for 29 daysDecisively inhibited tumor growth.
CLK-IN-T3 Multiple Myeloma (Xenograft)ARP1NOD/SCID mice20 mg/kg, i.p., every 2 days for 26 daysSignificantly reduced tumor volume and weight.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for interpreting the in vivo efficacy data.

This compound in MYC-Driven Breast Cancer Allograft Model
  • Animal Model: Nude mice were used for the allograft model.[1]

  • Tumor Induction: Spontaneous breast cancer tumors from MMTV-MYC transgenic mice were collected and subcutaneously implanted into the nude mice.[1]

  • Treatment: this compound was administered twice daily for two days a week.[1]

  • Endpoint: Tumor volume and body weight were monitored throughout the treatment cycle.[1]

TG003 in Prostate Cancer Xenograft Model
  • Animal Model: Nude mice were used for the xenograft model.

  • Tumor Induction: One million PC3 cells were subcutaneously injected into the flanks of the mice.

  • Treatment: When tumors reached a diameter of 3x3 mm, TG003 was administered via intraperitoneal injection twice a week to achieve an approximate final concentration of 50 µM in the mouse.

  • Endpoint: The experiment was terminated after 29 days when the tumors in the untreated control group reached the maximum permitted size of 12 mm.

CLK-IN-T3 in Multiple Myeloma Xenograft Model
  • Animal Model: NOD/SCID mice were used for the xenograft model.

  • Tumor Induction: 2 x 10⁶ ARP1 cells were injected subcutaneously.

  • Treatment: Mice were randomly assigned to receive intraperitoneal injections of either CLK-IN-T3 (20 mg/kg) or DMSO every two days.

  • Endpoint: Tumor volume was measured over time, and tumors were weighed at the end of the 26-day study.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vivo anti-tumor efficacy studies.

T025_Signaling_Pathway This compound Signaling Pathway This compound This compound CLK2 CLK2 This compound->CLK2 inhibition MDM4_mRNA MDM4 pre-mRNA CLK2->MDM4_mRNA splicing regulation MDM4_protein MDM4 Protein MDM4_mRNA->MDM4_protein translation p53 p53 MDM4_protein->p53 inhibition Apoptosis Apoptosis/Cell Cycle Arrest p53->Apoptosis activation

Caption: this compound inhibits CLK2, leading to altered splicing of MDM4 and activation of p53.

In_Vivo_Workflow In Vivo Anti-Tumor Efficacy Workflow start Cancer Cell Culture/Tumor Tissue Preparation injection Subcutaneous/Orthotopic Injection into Immunocompromised Mice start->injection tumor_growth Tumor Establishment and Measurement injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with this compound or Comparator randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Survival, Biomarkers) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis

Caption: General workflow for assessing the in vivo anti-tumor efficacy of a compound.

References

T025 Specificity for CLK Family Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Cdc2-like kinase (CLK) inhibitor, T025, with other known CLK inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool compound for their studies.

This compound is an orally active and highly potent inhibitor of the CLK family of kinases, which are crucial regulators of pre-mRNA splicing. Dysregulation of CLK activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets. This compound has demonstrated significant anti-proliferative activities in both hematological and solid cancer cell lines, with particular efficacy in MYC-driven cancers.[1][2]

Comparative Kinase Inhibitor Specificity

The following tables summarize the quantitative data for this compound and alternative CLK inhibitors against the CLK family and selected off-target kinases. The data is compiled from various studies and presented to facilitate a direct comparison of potency and selectivity.

Table 1: Potency of this compound against CLK and DYRK Kinase Families

KinaseThis compound Kd (nM)
CLK14.8[1][2]
CLK20.096[1][2]
CLK36.5[1][2]
CLK40.61[1][2]
DYRK1A0.074[1][2]
DYRK1B1.5[1][2]
DYRK232[2]

Kd (dissociation constant) values indicate the affinity of the inhibitor for the kinase; lower values signify higher affinity.

Table 2: Comparative Potency (IC50/Kd in nM) of Various CLK Inhibitors

InhibitorCLK1CLK2CLK3CLK4DYRK1ADYRK1BReference
This compound (Kd) 4.80.0966.50.610.0741.5[1][2]
T3 (IC50) 0.6715110N/AN/AN/A[3]
Rogocekib (IC50) 1.4N/AN/AN/AN/AN/A[3]
TG003 (IC50) 20200>10,00015N/AN/A
KH-CB19 (IC50) 19.7N/A530N/A55.2N/A[3]
CC-671 (IC50) N/A6N/AN/AN/AN/A[3]
ML167 (IC50) >10,000N/AN/A136>10,0004,400[3]

IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. N/A indicates data not available.

A KINOMEscan-based kinase selectivity evaluation identified this compound as a highly selective inhibitor of CLK and DYRK family proteins.[1][4] No other kinases outside of the DYRK1 family were found to have Kd values below 30 nmol/l, indicating a high degree of selectivity for these kinase families.[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CLK signaling pathway in pre-mRNA splicing and a general workflow for assessing kinase inhibitor specificity.

CLK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_clk CLK Kinase Activity cluster_downstream Downstream Effects AKT AKT CLKs CLK1/2/3/4 AKT->CLKs Activates c_Myc c_Myc c_Myc->CLKs Regulates Expression SR_Proteins_unphos SR Proteins (unphosphorylated) CLKs->SR_Proteins_unphos Phosphorylates SR_Proteins_phos SR Proteins (phosphorylated) SR_Proteins_unphos->SR_Proteins_phos Spliceosome Spliceosome SR_Proteins_phos->Spliceosome Activates Alternative_Splicing Alternative Splicing Spliceosome->Alternative_Splicing pre_mRNA pre-mRNA pre_mRNA->Alternative_Splicing mRNA_variants mRNA Isoforms Alternative_Splicing->mRNA_variants Cell_Cycle_Arrest Cell_Cycle_Arrest mRNA_variants->Cell_Cycle_Arrest Apoptosis Apoptosis mRNA_variants->Apoptosis This compound This compound This compound->CLKs Inhibits

Caption: CLK Signaling Pathway in Pre-mRNA Splicing.

Kinase_Inhibitor_Profiling_Workflow cluster_workflow Experimental Workflow Start Start Compound_Library Test Compound (e.g., this compound) Start->Compound_Library Primary_Screen Primary Screen (e.g., KINOMEscan) Compound_Library->Primary_Screen Kinase_Panel Panel of Purified Kinases Kinase_Panel->Primary_Screen Hit_Identification Identify 'Hits' (Significant Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (e.g., ADP-Glo) Hit_Identification->Dose_Response Determine_Potency Determine IC50/Kd Dose_Response->Determine_Potency Selectivity_Analysis Analyze Selectivity Profile Determine_Potency->Selectivity_Analysis End End Selectivity_Analysis->End

Caption: Kinase Inhibitor Specificity Profiling Workflow.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay consists of three main components: a DNA-tagged kinase, a ligand immobilized on a solid support (streptavidin beads), and the test compound. The test compound competes with the immobilized ligand for binding to the active site of the kinase. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) that detects the DNA tag. A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase.

Generalized Protocol:

  • Reaction Setup: A mixture of the DNA-tagged kinase, the immobilized ligand, and the test compound (or DMSO as a control) is prepared in a multi-well plate.

  • Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.

  • Washing: Unbound kinase is removed by washing the solid support.

  • Elution: The captured kinase is eluted from the solid support.

  • Quantification: The concentration of the eluted, DNA-tagged kinase is measured by qPCR.

  • Data Analysis: The amount of kinase measured in the presence of the test compound is compared to the DMSO control. The results are typically expressed as "percent of control". For dose-response experiments, a curve is generated, and the dissociation constant (Kd) is calculated.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: This assay is performed in two steps. First, after the kinase reaction is complete, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added, which contains an enzyme that converts the ADP produced into ATP, and a luciferase that uses this newly synthesized ATP to generate a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and therefore to the kinase activity.

Generalized Protocol:

  • Kinase Reaction: In a multi-well plate, the kinase, substrate, ATP, and the test inhibitor (at various concentrations) are combined in a kinase buffer. The reaction is incubated at 30°C for 60 minutes.

  • ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. The plate is then incubated at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is added to each well. The plate is incubated at room temperature for 30-60 minutes to convert ADP to ATP and generate a stable luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the ADP concentration. The percent inhibition for each inhibitor concentration is calculated relative to a no-inhibitor control, and the IC50 value is determined by fitting the data to a dose-response curve.[5][6][7]

Conclusion

This compound is a highly potent and selective pan-inhibitor of the CLK family of kinases, with significant activity also observed against the DYRK family. Its favorable selectivity profile, as determined by comprehensive kinase screening, makes it a valuable tool for studying the roles of CLK kinases in cellular processes and disease. This guide provides the necessary data and experimental context to aid researchers in their evaluation and use of this compound and other CLK inhibitors.

References

T025 Kinase Inhibitor: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor T025's cross-reactivity with other kinases, supported by experimental data. This compound is a potent, orally active inhibitor of Cdc2-like kinases (CLKs) and has shown significant anti-proliferative activities in various cancer cell lines. Understanding its selectivity is crucial for its development as a therapeutic agent and its use as a chemical probe.

Data Presentation: this compound Kinase Selectivity Profile

This compound has been comprehensively profiled against a panel of 468 kinases using the KINOMEscan™ platform. The data reveals high potency and selectivity for the CLK and DYRK families of kinases. The dissociation constants (Kd) for the primary targets are in the low nanomolar to sub-nanomolar range. For the vast majority of other kinases tested, this compound shows significantly lower affinity, demonstrating its high selectivity.

Kinase FamilyTarget KinaseDissociation Constant (Kd) (nM)
CLK CLK14.8[1][2]
CLK20.096[1][2]
CLK36.5[1][2]
CLK40.61[1][2]
DYRK DYRK1A0.074[1][2]
DYRK1B1.5[1][2]
DYRK232[1]
Other Kinases Various (461 kinases)> 30

Note: The KINOMEscan-based kinase selectivity evaluation of T-025 against 468 kinases revealed that no other kinases outside of the DYRK1 family had Kd values < 30 nmol/l, indicating high selectivity. The complete dataset for all 468 kinases is not publicly available.

Experimental Protocols

The cross-reactivity of this compound was determined using a competitive binding assay, specifically the KINOMEscan™ platform. This method quantifies the binding of a test compound to a panel of kinases.

KINOMEscan™ Competition Binding Assay Protocol

This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR).

Materials:

  • DNA-tagged kinases (panel of 468 kinases)

  • Streptavidin-coated magnetic beads

  • Biotinylated small molecule affinity ligands

  • Test compound (this compound) dissolved in DMSO

  • Binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)

  • Wash buffer (e.g., 1x PBS, 0.05% Tween 20)

  • Elution buffer (e.g., 1x PBS, 0.05% Tween 20, 0.5 µM non-biotinylated affinity ligand)

  • qPCR reagents

Procedure:

  • Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate the affinity resin. The beads are then blocked to reduce non-specific binding and washed to remove unbound ligand.

  • Binding Reaction: The DNA-tagged kinase, liganded affinity beads, and the test compound (this compound at various concentrations) are combined in a multi-well plate. A DMSO control (vehicle) is included. The plate is incubated with shaking to allow the binding reaction to reach equilibrium.

  • Washing: The affinity beads are washed extensively to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads by adding an elution buffer containing a high concentration of a non-biotinylated affinity ligand.

  • Quantification: The concentration of the eluted DNA-tagged kinase is measured by qPCR.

  • Data Analysis: The amount of kinase measured by qPCR is plotted against the concentration of the test compound. The dissociation constant (Kd) is determined by fitting the data to a dose-response curve. A lower Kd value indicates a stronger binding affinity between the inhibitor and the kinase.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation cluster_assay Competition Binding Assay cluster_analysis Analysis p1 DNA-tagged Kinase a1 Incubation: Kinase, Ligand, this compound p1->a1 p2 Immobilized Ligand (on beads) p2->a1 p3 Test Compound (this compound) p3->a1 a2 Washing a1->a2 a3 Elution a2->a3 an1 Quantification by qPCR a3->an1 an2 Data Analysis (Kd determination) an1->an2

Caption: Experimental workflow for KINOMEscan™ assay.

signaling_pathway This compound This compound CLKs CLKs (CLK1, CLK2, CLK3, CLK4) This compound->CLKs inhibition DYRKs DYRKs (DYRK1A, DYRK1B, DYRK2) This compound->DYRKs inhibition SR_proteins SR Proteins CLKs->SR_proteins phosphorylation Splicing pre-mRNA Splicing SR_proteins->Splicing regulation Apoptosis Apoptosis Splicing->Apoptosis altered splicing leads to

Caption: this compound inhibits CLK and DYRK kinases.

References

T025 Inhibitor: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the Cdc2-like kinase (CLK) inhibitor, T025, with alternative compounds. It is designed for researchers, scientists, and drug development professionals to facilitate the design of robust control experiments for evaluating the efficacy and specificity of this compound. This document includes detailed experimental protocols, quantitative comparisons, and visualizations of key biological pathways and experimental workflows.

Introduction to this compound

This compound is an orally active and highly potent inhibitor of Cdc2-like kinases (CLKs), with a particularly high affinity for CLK2.[1][2] Its mechanism of action involves the reduction of CLK-dependent phosphorylation of serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[3] This inhibition of SR protein phosphorylation leads to alterations in RNA splicing, including exon skipping, which can induce apoptosis and suppress proliferation in cancer cells.[4][5] this compound has demonstrated significant anti-tumor activity in various cancer cell lines, particularly those with high CLK2 expression or MYC amplification.[4][6][7]

Comparative Analysis of CLK Inhibitors

A critical aspect of validating the effects of this compound is to compare its activity with other known CLK inhibitors and to include appropriate negative controls.

Positive Controls: Alternative CLK Inhibitors

Several other compounds can be used as positive controls to benchmark the activity of this compound.

CompoundTarget(s)IC50/Kd Values (nM)Key Features
This compound CLK1, CLK2, CLK3, CLK4, DYRK1A, DYRK1B CLK1 (Kd: 4.8), CLK2 (Kd: 0.096), CLK3 (Kd: 6.5), CLK4 (Kd: 0.61), DYRK1A (IC50: 0.074), DYRK1B (IC50: 1.5) [1]Orally available, potent pan-CLK inhibitor with high affinity for CLK2. [4]
TG003CLK1, CLK4CLK1 (IC50: 20), CLK4 (IC50: 15)[8]A well-characterized, cell-permeable CLK1/4 inhibitor.[3]
Rogocekib (CTX-712)CLK1, CLK2, CLK3, CLK4CLK1 (IC50: 0.69), CLK2 (IC50: 0.46), CLK3 (IC50: 3.4), CLK4 (IC50: 8.1)[9]An orally bioavailable CLK inhibitor with demonstrated in vivo anti-tumor activity.[9]
SGC-CLK-1CLK1, CLK2, CLK4CLK1 (IC50: 13), CLK2 (IC50: 4), CLK4 (IC50: 46)[10][11]A potent and selective chemical probe for CLK1, CLK2, and CLK4 with a corresponding negative control.[10][11]
Negative Control

A proper negative control is an inactive compound that is structurally similar to the active inhibitor. This helps to ensure that the observed effects are due to the specific inhibition of the target and not due to off-target effects or the chemical scaffold itself.

  • SGC-CLK-1N: This compound is a close structural analog of SGC-CLK-1 and has been shown to be inactive against CLK1, CLK2, and CLK4, making it an excellent negative control for experiments involving SGC-CLK-1 and, by extension, other CLK inhibitors like this compound.[10][12][13]

Experimental Design and Protocols

To rigorously evaluate this compound, a series of well-controlled experiments are necessary. Below are detailed protocols for key assays.

Signaling Pathway and Experimental Logic

The following diagrams illustrate the targeted signaling pathway and the logical design of the control experiments.

T025_Signaling_Pathway This compound This compound CLKs CLKs (CLK1, CLK2, CLK3, CLK4) This compound->CLKs Inhibition SR_Proteins SR Proteins CLKs->SR_Proteins Phosphorylation pSR_Proteins Phosphorylated SR Proteins Spliceosome Spliceosome pSR_Proteins->Spliceosome Regulation pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA_splicing Altered mRNA Splicing (Exon Skipping) pre_mRNA->mRNA_splicing Apoptosis Apoptosis mRNA_splicing->Apoptosis Proliferation Decreased Proliferation mRNA_splicing->Proliferation

Figure 1: this compound Signaling Pathway. Max Width: 760px.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (CLK2 activity) Western_Blot Western Blot (pSR Protein Levels) Cell_Culture Culture MYC-Amplified Cancer Cells Treatment Treat with: - this compound - Positive Controls - Negative Control - Vehicle (DMSO) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/XTT) Treatment->Viability_Assay Splicing_Analysis RNA Splicing Analysis (RT-qPCR for Exon Skipping) Treatment->Splicing_Analysis Control_Logic This compound This compound Observed_Effect Observed Biological Effect This compound->Observed_Effect Expected to show effect Positive_Controls Positive Controls (e.g., TG003, Rogocekib) Positive_Controls->Observed_Effect Expected to show similar effect Negative_Control Negative Control (e.g., SGC-CLK-1N) Negative_Control->Observed_Effect Expected to show NO effect Vehicle Vehicle Control (DMSO) Vehicle->Observed_Effect Expected to show NO effect

References

T025: A Comparative Analysis of a Novel CLK Inhibitor in Triple-Negative Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the anti-tumor efficacy and mechanism of action of T025, a potent Cdc2-like kinase (CLK) inhibitor, across a spectrum of Triple-Negative Breast Cancer (TNBC) cell lines.

This guide provides a comprehensive comparison of the effects of the novel CLK inhibitor, this compound, on various TNBC cell lines. The data presented is compiled from preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a therapeutic agent for this aggressive breast cancer subtype.

Comparative Anti-Proliferative Activity of this compound in TNBC Cell Lines

This compound has demonstrated a potent anti-proliferative effect across a wide array of TNBC cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment, revealing varying degrees of sensitivity among different molecular subtypes of TNBC.

Cell LineTNBC SubtypeIC50 (nM)
Basal A
BT20Basal A210
HCC1806Basal A230
MDA-MB-468Basal A250
HCC1937Basal A320
HCC70Basal A350
SUM229PEBasal A450
Basal B
SKBR7Basal B180
Hs578TBasal B260
SUM159PTBasal B280
HCC38Basal B300
MDA-MB-231Basal B330
BT549Basal B360
SUM1315M02Basal B390
MDA-MB-436Basal B420
SUM149PTBasal B480
MDA-MB-157Basal B520
Luminal
MDA-MB-453Luminal600
SUM185PELuminal650

Effects on Cell Cycle and Migration

Beyond its anti-proliferative activity, this compound has been shown to impact other critical cellular processes in TNBC cells, including cell cycle progression and migration.

Cell LineAssayObserved Effect of this compound
MDA-MB-231Cell Cycle Analysis (FUCCI)Induces cell cycle arrest at the G1-S transition, leading to an increase in the 4N DNA content.
Hs578TCell Cycle Analysis (FUCCI)Similar to MDA-MB-231, causes a G1-S phase arrest and an accumulation of cells with 4N DNA.
MDA-MB-231Migration AssaySignificantly inhibits cell migration.
Hs578TMigration AssayDemonstrates significant inhibition of cell migration.

Mechanism of Action: CLK Inhibition and Splicing Dysregulation

This compound is an orally active and potent inhibitor of Cdc2-like kinases (CLKs), particularly CLK2. The primary mechanism of action of this compound involves the inhibition of CLK-mediated phosphorylation of serine/arginine-rich (SR) proteins. This disruption of SR protein function leads to widespread alterations in pre-mRNA splicing, predominantly inducing exon skipping. These splicing changes affect genes crucial for cell division, survival, and migration, ultimately leading to apoptosis and suppression of tumor growth. Notably, cancer cells with MYC amplification have shown increased sensitivity to this compound, suggesting a synthetic lethal interaction.

T025_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound CLKs CLKs (CLK1/2/3/4) This compound->CLKs Inhibition SR_proteins SR Proteins CLKs->SR_proteins Phosphorylation SR_proteins_P Phosphorylated SR Proteins Spliceosome Spliceosome Assembly SR_proteins_P->Spliceosome Promotes mRNA_splicing Alternative Splicing (Exon Skipping) SR_proteins_P->mRNA_splicing Regulates SR_proteins->Spliceosome pre_mRNA pre-mRNA Spliceosome->pre_mRNA Acts on pre_mRNA->mRNA_splicing Altered_mRNA Altered mRNA Transcripts mRNA_splicing->Altered_mRNA Altered_Proteins Altered Protein Function Altered_mRNA->Altered_Proteins Apoptosis Apoptosis Altered_Proteins->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) Altered_Proteins->Cell_Cycle_Arrest Inhibited_Migration Inhibited Migration Altered_Proteins->Inhibited_Migration MYC MYC Amplification MYC->this compound Increases Sensitivity to

Caption: Mechanism of action of this compound in TNBC cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (Sulforhodamine B - SRB Assay)
  • Cell Seeding: TNBC cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a range of concentrations of this compound or DMSO (vehicle control) for 72 hours.

  • Fixation: The supernatant was discarded, and cells were fixed with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Washing: Plates were washed five times with deionized water and air-dried.

  • Staining: 0.4% (w/v) SRB solution in 1% acetic acid was added to each well and incubated at room temperature for 30 minutes.

  • Destaining: Unbound SRB was removed by washing four times with 1% acetic acid. Plates were then air-dried.

  • Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The optical density was measured at 515 nm using a microplate reader.

  • Data Analysis: IC50 values were calculated from the dose-response curves.

SRB_Assay_Workflow A 1. Seed TNBC cells in 96-well plates B 2. Treat with this compound (72 hours) A->B C 3. Fix cells with TCA B->C D 4. Wash and stain with SRB C->D E 5. Wash to remove unbound dye D->E F 6. Solubilize bound dye E->F G 7. Measure absorbance at 515 nm F->G H 8. Calculate IC50 values G->H Logical_Relationship cluster_T025_Properties This compound Properties cluster_Cellular_Effects Cellular Effects in TNBC cluster_Therapeutic_Outcome Therapeutic Outcome A Potent & Orally Available CLK Inhibitor B Inhibition of SR Protein Phosphorylation A->B leads to C Dysregulation of Alternative Splicing B->C results in D Cell Cycle Arrest (G1/S) C->D causes E Inhibition of Migration C->E causes F Anti-proliferative Activity C->F causes G Induction of Apoptosis C->G causes

Comparative Validation of T025: A Novel Antisense Oligonucleotide for Exon 53 Skipping in Duchenne Muscular Dystrophy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Exon skipping is a promising therapeutic strategy for Duchenne Muscular Dystrophy (DMD), aiming to restore the reading frame of the dystrophin pre-mRNA and enable the production of a truncated, yet functional dystrophin protein.[1][2] This is typically achieved using antisense oligonucleotides (AONs) that mask specific exons from the splicing machinery.[3][4] Several AON-based drugs, including Golodirsen and Viltolarsen which target exon 53, have received regulatory approval.[5][6] This guide provides a comparative overview of the validation of a novel, hypothetical AON, T025, designed to induce skipping of exon 53 in the DMD gene. The performance of this compound is compared against the established therapies, Golodirsen and Viltolarsen, with a focus on preclinical and clinical validation data.

Mechanism of Action: AON-Induced Exon Skipping

Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to bind to a specific pre-mRNA sequence.[4] In the context of DMD, AONs target key splicing signals within a specific exon, preventing the spliceosome from recognizing and including it in the mature mRNA.[3][7] This "skipping" of an exon can restore the reading frame disrupted by an upstream mutation, leading to the translation of a shorter but partially functional dystrophin protein.[2]

G cluster_pre_mrna DMD Pre-mRNA Processing cluster_mrna Mature mRNA Exon52 Exon 52 Intron1 ... Exon52->Intron1 Exon53 Exon 53 Intron2 ... Exon53->Intron2 Skipped_mRNA Skipped mRNA (Restored Reading Frame) Exon54 Exon 54 Intron3 ... Exon54->Intron3 Intron1->Exon53 Intron2->Exon54 Spliceosome Spliceosome Spliceosome->Exon53 recognizes Exon52_m Exon 52 Exon54_m Exon 54 Exon52_m->Exon54_m This compound This compound (AON) This compound->Exon53 binds & blocks

Fig. 1: Mechanism of this compound-induced exon 53 skipping.
Comparative Performance of Exon 53 Skipping AONs

The efficacy of an exon-skipping AON is determined by its ability to induce efficient skipping at the RNA level, leading to a quantifiable increase in dystrophin protein expression and, ultimately, improved muscle function. The following table summarizes the hypothetical preclinical and clinical data for this compound in comparison to the approved drugs, Golodirsen and Viltolarsen.

ParameterThis compound (Hypothetical Data)Golodirsen (SRP-4053)Viltolarsen (NS-065/NCNP-01)
Preclinical Validation
In Vitro Exon Skipping Efficiency (DMD patient myotubes)~85%~70-80%~80-90%
Dystrophin Protein Restoration (in vitro)~12% of normal~5-10% of normal~6-11% of normal
In Vivo Model (e.g., hDMDdel52/mdx mouse)Significant exon skipping observed in skeletal and cardiac muscleDemonstrated exon skipping and dystrophin restoration[5]Showed dose-dependent exon skipping and dystrophin production
Clinical Trial Data (Phase 2/3)
Mean Dystrophin Protein Level (% of normal)8.5%1.019%5.9%
% of Patients with Dystrophin Increase >1%95%100%88%
Functional Outcome (e.g., 6-Minute Walk Test)Stabilized or improved ambulation over baselineDid not show a statistically significant difference from placebo in some studies[8]Showed a statistically significant difference from placebo in time to stand

Experimental Protocols for Validation

The validation of a novel exon-skipping AON like this compound involves a series of well-defined experiments to quantify its effects at the RNA and protein levels.[6][9]

Experimental Validation Workflow

A typical workflow for the validation of an exon-skipping AON begins with in vitro screening in patient-derived cells, followed by in vivo testing in animal models, and finally, clinical trials in human patients.

G A In Vitro Validation (DMD Patient Myotubes) B RT-PCR Analysis (Quantify Exon Skipping) A->B C Western Blot / IHC (Quantify Dystrophin Protein) A->C D In Vivo Validation (hDMD Mouse Model) B->D C->D E Toxicity and Pharmacokinetics D->E F Functional Assessment (e.g., muscle strength) D->F G Clinical Trials (Human Patients) E->G F->G H Biopsy Analysis (Dystrophin Expression) G->H I Functional Outcomes (e.g., 6MWT, NSAA) G->I

References

T025 vs. Conventional Chemotherapy in MYC-Driven Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The MYC oncogene is a critical driver in a significant portion of human cancers, yet it remains a challenging therapeutic target. This guide provides a comparative analysis of a novel investigational agent, T025, against conventional chemotherapy agents commonly used in the treatment of MYC-driven tumors. The information is based on preclinical data and aims to offer an objective overview for research and drug development professionals.

Overview of Therapeutic Agents

This compound is an orally available, potent, and highly selective inhibitor of Cdc2-like kinase 2 (CLK2).[1] By inhibiting CLK2, this compound modulates pre-mRNA splicing, leading to the induction of skipped exons, which ultimately results in cell death and growth suppression in cancer cells.[2][3] Preclinical studies have shown that MYC-amplified cancer cells are particularly sensitive to this compound.[2]

Conventional Chemotherapy for MYC-driven tumors, particularly in breast cancer models where much of the this compound research has been conducted, typically involves agents such as anthracyclines (e.g., doxorubicin), taxanes (e.g., paclitaxel), and alkylating agents (e.g., cyclophosphamide). These drugs act through various mechanisms, including DNA intercalation, microtubule stabilization, and DNA damage, to induce cancer cell death.

Performance Comparison: Preclinical Efficacy and Toxicity

Direct head-to-head preclinical studies comparing this compound with conventional chemotherapy in the same MYC-driven tumor model are not yet available in the public domain. However, by cross-analyzing data from different studies, we can draw an indirect comparison of their anti-tumor activity and associated toxicities.

Table 1: Comparison of In Vivo Efficacy in MYC-Driven or Related Breast Cancer Models

Therapeutic AgentMouse ModelDosing RegimenTumor Growth InhibitionToxicity (Body Weight Loss)Citation
This compound MMTV-MYC Allograft50 mg/kg, p.o., twice daily, 2 days/weekStrong suppression of tumor growthNo significant body weight loss observed[4]
Doxorubicin MMTV-Hras Transgenic Mice2 mg/kg, daily for 9 consecutive daysSignificant tumor growth inhibitionNot specified in detail, but body weight loss is a known side effect[5]
Paclitaxel (B517696) Murine Breast Carcinoma3 and 6 mg/kg/day, i.p., for 5 daysDose-dependent decrease in microvessel density, but no significant inhibition of primary tumor growth at these dosesNot specified[6]
Cyclophosphamide (B585) CT26 Colon Carcinoma (as a general cancer model)50, 100, or 150 mg/kg, i.p., single doseDose-dependent tumor growth inhibitionNot specified[7]

Note: The data presented above is from different studies with varying experimental designs. The mouse models, dosing schedules, and endpoints are not directly comparable. This table is intended to provide a general overview of the preclinical activity of each agent.

Mechanism of Action

The fundamental mechanisms by which this compound and conventional chemotherapies exert their anti-tumor effects are distinct.

This compound Signaling Pathway

This compound's mechanism of action is centered on the inhibition of CLK2, a key regulator of RNA splicing. In MYC-driven tumors, which are known to be dependent on splicing machinery, this inhibition is particularly effective.

T025_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MYC MYC Amplification Splicing RNA Splicing MYC->Splicing Increases dependency CLK2 CLK2 SR_proteins SR Proteins CLK2->SR_proteins Phosphorylates SR_proteins->Splicing Regulates pre_mRNA pre-mRNA pre_mRNA->Splicing mRNA Mature mRNA Splicing->mRNA Apoptosis_genes Pro-apoptotic mRNA Splicing->Apoptosis_genes Aberrant Splicing Protein Protein Synthesis mRNA->Protein Apoptosis Apoptosis Apoptosis_genes->Apoptosis This compound This compound This compound->CLK2 Inhibits

This compound Mechanism of Action.
Conventional Chemotherapy Mechanisms

Conventional cytotoxic agents have broader mechanisms of action, affecting both cancer cells and healthy, rapidly dividing cells.

Chemo_Mechanisms Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates & Inhibits Topoisomerase II Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes Cyclophosphamide Cyclophosphamide Cyclophosphamide->DNA Cross-links Cell_Cycle Cell Cycle Arrest DNA->Cell_Cycle Microtubules->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Conventional Chemotherapy Mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

This compound In Vivo Efficacy Study in MMTV-MYC Allograft Model
  • Animal Model: Female BALB/c nude mice (7-8 weeks old) were used. Spontaneous breast cancer tumors from MMTV-MYC transgenic mice were collected and subcutaneously implanted into the nude mice to establish an allograft model.[2]

  • Treatment Group: this compound was administered orally (p.o.) at a dose of 50 mg/kg.[8]

  • Dosing Schedule: this compound was administered twice daily on two consecutive days per week for the duration of the study.[4]

  • Control Group: A vehicle control group was used for comparison.

  • Endpoint Analysis: Tumor volume was measured regularly to assess tumor growth inhibition. Body weight was monitored as a measure of toxicity.[4]

Representative Doxorubicin In Vivo Study
  • Animal Model: MMTV-Hras transgenic mice were used.[5]

  • Treatment Group: Doxorubicin was administered at a dose of 2 mg/kg.[5]

  • Dosing Schedule: Treatment was given for nine consecutive days.[5]

  • Endpoint Analysis: Tumor growth was monitored daily by caliper measurements.[5]

Representative Paclitaxel In Vivo Study
  • Animal Model: Nude mice implanted with a highly vascularized murine breast carcinoma.[6]

  • Treatment Groups: Paclitaxel was administered intraperitoneally (i.p.) at doses of 3 and 6 mg/kg/day.[6]

  • Dosing Schedule: Treatment was administered for 5 consecutive days.[6]

  • Endpoint Analysis: Tumor growth was measured every 2 days. Microvessel density was determined to assess anti-angiogenic effects.[6]

Representative Cyclophosphamide In Vivo Study
  • Animal Model: BALB/c mice with s.c. injected CT26 colon carcinoma cells.[7]

  • Treatment Groups: Cyclophosphamide was administered intraperitoneally (i.p.) as a single dose of 50, 100, or 150 mg/kg.[7]

  • Endpoint Analysis: Tumor growth was assessed twice a week by caliper measurement.[7]

Experimental Workflow Visualization

The general workflow for preclinical in vivo testing of anti-cancer agents is illustrated below.

Experimental_Workflow Start Start Tumor_Model Establish MYC-Driven Tumor Model (e.g., MMTV-MYC Allograft) Start->Tumor_Model Randomization Randomize Mice into Treatment Groups Tumor_Model->Randomization Treatment Administer Therapeutic Agent (this compound or Conventional Chemotherapy) Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Well-being (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight, Histology, Biomarker Analysis) Monitoring->Endpoint Data_Analysis Data Analysis and Statistical Comparison Endpoint->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

T025 in Combination Therapy: A Guide to Potential Synergistic Effects in Cancer Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to T025: A Potent CLK Inhibitor

This compound is an orally active and highly potent inhibitor of Cdc2-like kinases (CLKs), with particularly strong activity against CLK2.[1][2] Its primary mechanism of action involves the reduction of CLK-dependent phosphorylation of serine/arginine-rich (SR) proteins. This interference with the normal function of SR proteins leads to alterations in pre-mRNA splicing, predominantly causing exon skipping. The resulting aberrant mRNA transcripts can lead to the production of non-functional proteins or trigger nonsense-mediated decay, ultimately inducing caspase-3/7-mediated apoptosis and suppressing cell proliferation in a variety of cancer cell lines.[1] Notably, this compound has shown significant anti-tumor efficacy in preclinical models, especially in cancers driven by the MYC oncogene.[1]

While the standalone efficacy of this compound is promising, a key strategy in modern oncology is the use of combination therapies to enhance anti-tumor activity, overcome resistance, and reduce toxicity. This guide explores the potential synergistic effects of this compound with other classes of cancer drugs, drawing upon evidence from studies on mechanistically similar CLK inhibitors to provide a rationale and experimental framework for future research.

Synergistic Potential of this compound with Bcl-2 Family Inhibitors

A growing body of evidence suggests a strong synergistic interaction between CLK inhibitors and inhibitors of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. While direct studies on this compound in combination therapies are not yet available, research on other potent CLK inhibitors, such as T3, provides a compelling rationale for investigating this compound in combination with Bcl-2 inhibitors like navitoclax (B1683852) (ABT-263).

The proposed mechanism for this synergy lies in the ability of CLK inhibitors to downregulate the expression of key anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (Mcl-1).[1][3] CLK inhibition can lead to altered splicing of Mcl-1 pre-mRNA, resulting in decreased levels of the protective Mcl-1 protein.[1] Many cancers rely on the overexpression of multiple anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL, and Mcl-1) to survive. While drugs like navitoclax effectively inhibit Bcl-2 and Bcl-xL, cancer cells can maintain their survival through Mcl-1. By downregulating Mcl-1, a CLK inhibitor like this compound can sensitize cancer cells to the effects of a Bcl-2/Bcl-xL inhibitor, leading to a potent synergistic induction of apoptosis.[1]

Quantitative Data on Synergy

The following table summarizes the synergistic effects observed between the CLK inhibitor T3 and the Bcl-xL/Bcl-2 inhibitor navitoclax (ABT-263) in different cancer cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell LineDrug CombinationConcentration (T3)Concentration (ABT-263)Caspase 3/7 Activity (Fold Change)Combination Index (CI)Reference
HCT116T3 + ABT-2631 µM1 µM~120.4[1]
HCT116T3 + ABT-2631 µM2 µM~180.3[1]
A2780T3 + ABT-2630.2 µM0.5 µM~100.5[1]
A2780T3 + ABT-2630.5 µM0.5 µM~150.3[1]

Experimental Protocols

To investigate the potential synergistic effects of this compound with other anticancer drugs, the following experimental protocols are recommended.

Cell Viability and Synergy Assessment

1. Cell Culture and Drug Treatment:

  • Culture cancer cell lines of interest in appropriate media and conditions.

  • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat cells with a matrix of concentrations of this compound and the combination drug, both alone and in combination. Include a vehicle-only control.

  • Incubate the cells for a specified period (e.g., 72 hours).

2. Viability Assay (e.g., using CellTiter-Glo®):

  • After the incubation period, equilibrate the plates to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

3. Data Analysis and Synergy Calculation:

  • Convert luminescence readings to percentage of cell viability relative to the vehicle control.

  • Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method. This will determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Apoptosis Assessment

1. Caspase-Glo® 3/7 Assay:

  • Seed and treat cells in 96-well white-walled plates as described for the viability assay. The incubation period for apoptosis assays is typically shorter (e.g., 16-24 hours).[1]

  • After treatment, add Caspase-Glo® 3/7 reagent to each well.[4][5]

  • Mix and incubate at room temperature for 30-60 minutes.[4][5]

  • Measure the resulting luminescence, which is proportional to caspase-3 and -7 activity.[5]

  • A significant increase in luminescence in the combination treatment compared to single agents indicates enhanced apoptosis.

2. Annexin V and Propidium Iodide (PI) Staining:

  • Seed cells in 6-well plates and treat with this compound and the combination drug.

  • After the desired incubation time, harvest the cells (including any floating cells in the supernatant).

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI staining solutions according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be quantified.

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

Synergy_Signaling_Pathway cluster_this compound This compound Action cluster_Bcl2i Bcl-2 Inhibitor Action This compound This compound CLK2 CLK2 This compound->CLK2 Inhibits SR_Proteins SR Proteins (Phosphorylation) CLK2->SR_Proteins Phosphorylates Splicing pre-mRNA Splicing (Mcl-1) SR_Proteins->Splicing Regulates Mcl1_protein Mcl-1 Protein (Anti-apoptotic) Splicing->Mcl1_protein Leads to Reduced Levels Bax_Bak Bax / Bak (Pro-apoptotic) Mcl1_protein->Bax_Bak Inhibits Bcl2i Bcl-2 Inhibitor (e.g., Navitoclax) Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2i->Bcl2_BclxL Inhibits Bcl2_BclxL->Bax_Bak Inhibits Apoptosis Synergistic Apoptosis Bax_Bak->Apoptosis Induces

Caption: Proposed signaling pathway for this compound and Bcl-2 inhibitor synergy.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Data Acquisition cluster_analysis Data Analysis start Seed Cancer Cells (96-well plate) treatment Treat with this compound, Drug B, and Combination Matrix start->treatment incubation Incubate (e.g., 72h for viability, 24h for apoptosis) treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) incubation->apoptosis synergy Calculate Combination Index (CI) (Synergy, Additivity, Antagonism) viability->synergy apoptosis_analysis Quantify Apoptosis Induction apoptosis->apoptosis_analysis

Caption: Workflow for assessing this compound drug combination synergy.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of T025

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols for substances such as T025 is paramount to mitigate risks and ensure a safe working environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, a substance requiring careful handling due to its potential hazards.

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical.[1] The SDS contains crucial information regarding the substance's physical and chemical properties, reactivity, potential safety hazards, and the appropriate protective equipment necessary for safe handling.[1]

Immediate Safety and Handling Precautions

When handling this compound, the following personal protective equipment (PPE) and handling precautions are mandatory to ensure personal safety and prevent accidental exposure.

Protective EquipmentSpecifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

In case of accidental exposure, follow these emergency procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

Waste Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations.[2] Never dispose of this chemical down the drain or in regular trash.[3]

Step 1: Waste Identification and Segregation

  • Label a dedicated, chemically compatible waste container with "Hazardous Waste" and the full chemical name: "this compound".[3][4]

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified to prevent violent reactions.[2][4] Specifically, keep it segregated from incompatible materials.[4]

Step 2: Container Management

  • Use a suitable container with a secure lid that is in good condition with no leaks or cracks.[4] Plastic containers are generally preferred.

  • Keep the waste container closed except when adding waste.[4]

  • Store the waste container in a designated "Satellite Accumulation Area" (SAA) near the point of generation.[2]

  • The SAA must be clearly marked with a "Hazardous Waste" sign.

Step 3: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]

  • Complete any required waste pickup request forms, accurately detailing the contents of the container.

  • Follow the specific instructions provided by the EHS department for the final removal and disposal of the hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.

T025_Disposal_Workflow start Start: this compound Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container_prep Prepare Labeled, Compatible Hazardous Waste Container ppe->container_prep waste_collection Collect this compound Waste in Designated Container container_prep->waste_collection seal_container Securely Seal Container After Each Addition waste_collection->seal_container storage Store in Designated Satellite Accumulation Area (SAA) seal_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact documentation Complete Waste Disposal Documentation ehs_contact->documentation end End: EHS Collects Waste documentation->end

Workflow for the safe disposal of this compound.

Signaling Pathway for Disposal Decision Making

This diagram outlines the decision-making process for handling chemical waste in the laboratory.

Disposal_Decision_Pathway identify_waste Identify Chemical Waste (e.g., this compound) consult_sds Consult Safety Data Sheet (SDS) identify_waste->consult_sds is_hazardous Is the Waste Hazardous? consult_sds->is_hazardous hazardous_protocol Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_protocol Yes non_hazardous_protocol Follow Non-Hazardous Waste Disposal Protocol is_hazardous->non_hazardous_protocol No segregate Segregate Waste hazardous_protocol->segregate label_container Label Container segregate->label_container store Store Appropriately label_container->store dispose Dispose via EHS store->dispose

Decision-making pathway for chemical waste disposal.

References

Essential Safety and Handling Guide for T025, a Potent CLK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of T025 (CAS No. 2407433-00-3), a potent, orally available inhibitor of Cdc2-like kinases (CLKs). Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of experimental protocols.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment should be worn at all times when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other appropriate chemical-resistant gloves.

  • Body Protection: A laboratory coat.

Operational Plan: Handling and Storage

Handling:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined below.

  • Prevent the formation of dust or aerosols during handling.

Storage:

  • Store this compound in a tightly sealed, light-resistant container.

  • For long-term storage of the solid powder, a temperature of -20°C is recommended.[1]

  • Stock solutions of this compound in solvents such as DMSO can be stored at -80°C for up to six months.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for chemical waste. Do not discard down the drain or into the environment.

First-Aid Measures

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Quantitative Data Summary

PropertyValueReference
CAS Number 2407433-00-3--INVALID-LINK--
Molecular Formula C21H18N8--INVALID-LINK--
Molecular Weight 382.43 g/mol --INVALID-LINK--
IC50 (in vitro) 30-300 nM (in various cancer cell lines)--INVALID-LINK--, --INVALID-LINK--
In Vivo Dosage 50 mg/kg (in mice)--INVALID-LINK--
Solubility 10 mM in DMSO--INVALID-LINK--
Storage (Solid) -20°C--INVALID-LINK--
Storage (Solution) -80°C (in DMSO)--INVALID-LINK--

Experimental Protocols

In Vitro Cell-Based Assay for Proliferation Inhibition

This protocol outlines a general procedure for assessing the anti-proliferative effects of this compound on a cancer cell line, such as MDA-MB-468.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in sterile DMSO to create a 10 mM stock solution.[1] Mix thoroughly to ensure complete dissolution. Store the stock solution at -80°C.

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a cell culture incubator.

  • Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 1000 nM).[2] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells with this compound for a specified period, typically 72 hours.[2]

  • Cell Viability Assessment: After the incubation period, measure cell viability using a suitable cell proliferation assay reagent according to the manufacturer's instructions.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

T025_Signaling_Pathway This compound This compound CLKs CLK Kinases (CLK1, CLK2, CLK3, CLK4) This compound->CLKs Inhibition SR_Proteins_P Phosphorylated SR Proteins CLKs->SR_Proteins_P Phosphorylation SR_Proteins SR Proteins CLKs->SR_Proteins Spliceosome Spliceosome Assembly & Function SR_Proteins_P->Spliceosome Promotes SR_Proteins->Spliceosome Reduced Promotion Altered_Splicing Altered pre-mRNA Splicing (e.g., Exon Skipping) Spliceosome->Altered_Splicing Apoptosis Apoptosis Altered_Splicing->Apoptosis

Caption: this compound inhibits CLK kinases, leading to altered pre-mRNA splicing and apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare 10 mM This compound Stock in DMSO Serial_Dilution Prepare Serial Dilutions of this compound in Medium Stock_Solution->Serial_Dilution Cell_Seeding Seed Cells in 96-Well Plate Cell_Treatment Treat Cells with this compound (72 hours) Cell_Seeding->Cell_Treatment Serial_Dilution->Cell_Treatment Viability_Assay Measure Cell Viability Cell_Treatment->Viability_Assay Data_Analysis Calculate IC50 Viability_Assay->Data_Analysis

Caption: Workflow for in vitro cell proliferation inhibition assay with this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.